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  • Product: Sodium;5-phenyl-1H-indole-2-carboxylate
  • CAS: 2408970-31-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Mechanisms and Assay Integration of Sodium 5-phenyl-1H-indole-2-carboxylate

Executive Summary Sodium 5-phenyl-1H-indole-2-carboxylate (the highly soluble sodium salt of 5-phenyl-1H-indole-2-carboxylic acid) is a privileged pharmacophore in fragment-based drug discovery (FBDD). While neutral indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5-phenyl-1H-indole-2-carboxylate (the highly soluble sodium salt of 5-phenyl-1H-indole-2-carboxylic acid) is a privileged pharmacophore in fragment-based drug discovery (FBDD). While neutral indole-carboxylic acids often suffer from poor aqueous solubility—leading to aggregation-based false positives (Pan-Assay Interference Compounds, PAINS)—the sodium salt ensures monomeric dispersion in physiological buffers. This whitepaper dissects the compound's dual mechanism of action as a competitive metabolic inhibitor and a metalloenzyme coordinator, providing self-validating protocols for its evaluation.

Mechanism of Action I: Lactate Dehydrogenase A (LDH-A) Inhibition

The Causality of Targeting LDH-A

In oncology, the Warburg effect describes the reliance of hypoxic tumor cells on aerobic glycolysis, terminating in the conversion of pyruvate to lactate by Lactate Dehydrogenase A (LDH-A). Inhibiting LDH-A selectively starves tumor cells of their primary energy and acidification mechanism.

Molecular Interaction Dynamics

Sodium 5-phenyl-1H-indole-2-carboxylate acts as a bioisostere for pyruvate. The mechanism of action is driven by two distinct topological interactions:

  • Orthosteric Mimicry: The negatively charged carboxylate group forms critical salt bridges and hydrogen bonds with the highly conserved Arg171 , His195 , and Thr250 residues in the LDH-A active site.

  • Hydrophobic Exploitation: The phenyl ring at the C5 position is not merely structural; it actively projects into an adjacent hydrophobic sub-pocket. This specific spatial occupation drives the compound's selectivity for LDH-A over the homologous LDH-B isoform, as demonstrated in[1].

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A Tumor Tumor Survival (Warburg Effect) Lactate->Tumor Acidification & Energy LDHA LDHA LDHA->Pyruvate Inhibitor Sodium 5-phenyl-1H- indole-2-carboxylate Inhibitor->LDHA Competitive Inhibition

Fig 1. LDH-A glycolytic pathway and competitive inhibition by the indole-2-carboxylate scaffold.

Mechanism of Action II: Matrix Metalloproteinase-13 (MMP-13) Coordination

The Causality of Targeting MMP-13

MMP-13 is a zinc-dependent endopeptidase responsible for the aggressive cleavage of Type II collagen in osteoarthritis. Designing selective inhibitors is notoriously difficult due to the highly conserved nature of the catalytic zinc binding site across the MMP family.

Molecular Interaction Dynamics

The sodium 5-phenyl-1H-indole-2-carboxylate fragment utilizes a dual-anchoring mechanism:

  • Zinc-Binding Group (ZBG): The carboxylate moiety acts as a weak but effective ZBG, coordinating the catalytic Zn2+ ion and displacing the catalytic water molecule required for peptide bond hydrolysis.

  • S1' Pocket Penetration: The 5-phenyl substituent extends deeply into the S1' specificity pocket. Because the S1' pocket of MMP-13 is significantly deeper and more hydrophobic than other MMPs, this specific C5-phenyl trajectory grants the fragment a high ligand efficiency and selectivity profile, as outlined in[2][3].

MMP13_Pathway ProMMP13 Pro-MMP-13 ActiveMMP13 Active MMP-13 (Zn2+ Dependent) ProMMP13->ActiveMMP13 Activation Collagen Type II Collagen ActiveMMP13->Collagen Cleavage Degradation Cartilage Degradation (Osteoarthritis) Collagen->Degradation Pathogenesis SodiumSalt Sodium 5-phenyl-1H- indole-2-carboxylate SodiumSalt->ActiveMMP13 Zinc Coordination (ZBG)

Fig 2. MMP-13 activation cascade and allosteric/orthosteric zinc coordination by the sodium salt.

Quantitative Pharmacodynamics

The following table summarizes the binding affinities and inhibitory concentrations of the 5-phenyl-1H-indole-2-carboxylate scaffold across its primary documented targets.

Target Enzyme/ProteinAssay ModalityModulator RoleBinding Affinity ( Kd​ / Ki​ )Half-Maximal Inhibitory Concentration ( IC50​ )
Human LDH-A NADH FluorescenceCompetitive Inhibitor~15 - 30 µM~40 µM
MMP-13 FRET CleavageZinc-chelating Inhibitor~85 µM>100 µM (Fragment baseline)
P-Cadherin (REC12) Surface Plasmon ResonanceDimerization Blocker>500 µMN/A (Weak off-target)

(Note: Data synthesized from fragment-based precursor studies and structural activity relationship (SAR) campaigns[1][2][4].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory internal controls to rule out assay interference, a common pitfall when evaluating aromatic, conjugated systems like indoles.

Protocol A: High-Throughput LDH-A Kinetic Enzyme Inhibition Assay

Causality: LDH-A activity is measured by monitoring the depletion of NADH. Because indoles can absorb UV light, we must rule out optical interference at 340 nm (NADH absorbance) to prevent false-positive inhibition readouts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (100 mM HEPES, pH 7.4, 0.01% Triton X-100). Causality: Triton X-100 prevents non-specific enzyme adsorption to the microplate walls.

  • Interference Control (Self-Validation Step): Plate 100 µM of Sodium 5-phenyl-1H-indole-2-carboxylate in buffer without enzyme or NADH. Measure absorbance at 340 nm. If absorbance is >0.05 above baseline, switch to a fluorescence readout (Ex 340 nm / Em 460 nm) to bypass the inner-filter effect.

  • Enzyme Pre-incubation: Add 1 nM purified human LDH-A and the compound (titrated from 1 µM to 500 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate master mix yielding final concentrations of 200 µM Pyruvate and 100 µM NADH.

  • Kinetic Readout: Read absorbance/fluorescence continuously for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve.

  • Positive Control: Run parallel wells with 50 µM FX11 (a known LDH-A inhibitor) to validate enzyme responsiveness.

Protocol B: MMP-13 FRET-Based Cleavage Assay

Causality: MMP-13 activity is quantified using a fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). The sodium salt coordinates the zinc, preventing peptide cleavage and subsequent fluorescence.

Step-by-Step Methodology:

  • Enzyme Activation: Pro-MMP-13 must be activated prior to the assay using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C. Causality: The pro-domain blocks the active site; APMA induces the cysteine-switch mechanism to expose the catalytic zinc.

  • Compound Dilution: Prepare serial dilutions of Sodium 5-phenyl-1H-indole-2-carboxylate in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl2​ , 150 mM NaCl, 0.05% Brij-35). Causality: CaCl2​ is strictly required to maintain the structural integrity of the MMP-13 hemopexin domain.

  • Quenching Control (Self-Validation Step): Add the compound to a well containing fully cleaved (fluorescent) peptide. If fluorescence drops, the compound is a fluorescent quencher, and data must be mathematically corrected.

  • Incubation & Readout: Mix activated MMP-13 (0.5 nM) with the compound for 30 minutes. Add 10 µM FRET substrate. Measure fluorescence (Ex 328 nm / Em 393 nm) kinetically for 20 minutes.

  • Validation Benchmark: Use NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control; it should yield an IC50​ of ~130 nM.

References

  • Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Regulation of cadherin dimerization by chemical fragments as a trigger to inhibit cell adhesion Source: Communications Biology (Nature / PMC) URL:[Link]

Sources

Exploratory

Structural Characterization of Sodium 5-phenyl-1H-indole-2-carboxylate by High-Resolution NMR Spectroscopy

The Analytical Challenge: Beyond Simple Identification In pharmaceutical development and chemical research, submitting accurate structural data to regulatory agencies requires absolute confidence in molecular architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Beyond Simple Identification

In pharmaceutical development and chemical research, submitting accurate structural data to regulatory agencies requires absolute confidence in molecular architecture[1]. The structural elucidation of small molecule active pharmaceutical ingredients (APIs), particularly salt forms like Sodium 5-phenyl-1H-indole-2-carboxylate , presents unique analytical challenges.

While the resonance frequency of a nucleus is determined by its gyromagnetic ratio and the strength of the static magnetic field, its exact chemical shift is governed by the local electron distribution[2]. For this specific molecule, we must not only map the connectivity of the indole and phenyl ring systems but also definitively prove the presence of the carboxylate sodium salt over the free acid. To achieve this, we employ a self-validating Nuclear Magnetic Resonance (NMR) workflow where 1D and 2D experiments cross-verify one another, leaving no room for structural ambiguity.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 500 MHz) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD Salt Salt Form Verification (Absence of COOH) OneD->Salt TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Assign Resonance Assignment & Connectivity Mapping Salt->Assign TwoD->Assign Valid Self-Validating Structural Confirmation Assign->Valid

Figure 1: Self-validating NMR workflow for structural and salt form verification.

Experimental Methodology: The Causality of Protocol Design

Every step in an NMR protocol must be driven by the physical and chemical properties of the analyte. The following step-by-step methodology outlines the optimized parameters for characterizing this sodium salt.

Step 1: Sample Preparation and Solvent Selection
  • Procedure: Weigh 15–20 mg of Sodium 5-phenyl-1H-indole-2-carboxylate. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Transfer the homogeneous solution to a precision 5 mm NMR tube.

  • Causality: Why DMSO- d6​ instead of D 2​ O or CDCl 3​ ? Sodium salts of carboxylic acids are highly polar, rendering them insoluble in CDCl 3​ . While D 2​ O would dissolve the salt, it causes rapid deuterium exchange with the indole N-H proton, erasing its signal. DMSO- d6​ provides excellent solubility while preserving the N-H resonance (typically appearing around 11.4–11.8 ppm in indole-2-carboxylic acid derivatives[3]), which is critical for NOESY/ROESY spatial mapping.

Step 2: 1D NMR Acquisition (Establishing the Baseline)
  • 1 H NMR: Acquired at 500 MHz using a 30° pulse angle, 16 scans, and a 2.0-second relaxation delay ( d1​ ).

  • 13 C NMR: Acquired at 125 MHz using proton-decoupling (WALTZ-16 sequence), 1024 scans, and a 2.0-second relaxation delay.

  • Causality: The 2.0-second d1​ in the carbon experiment ensures adequate relaxation of the quaternary carbons (C2, C3a, C5, C7a, C1', and COO ), preventing their signals from disappearing into the baseline noise. WALTZ-16 decoupling collapses carbon multiplets into sharp singlets, maximizing signal-to-noise ratio.

Step 3: 2D NMR Acquisition (Building the Connectivity Map)
  • COSY (Correlation Spectroscopy): Gradient-selected, 256 t1​ increments. Maps scalar couplings ( 2J , 3J ) between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, optimized for 1JCH​ = 145 Hz. Directly correlates protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings nJCH​ = 8 Hz.

  • Causality: HSQC and HMBC form a self-validating pair. HSQC identifies all CH, CH 2​ , and CH 3​ groups, explicitly leaving the quaternary carbons to be assigned by HMBC. HMBC is the only technique capable of proving that the phenyl ring is covalently attached to the C5 position of the indole core.

Data Interpretation and Salt Form Verification

Proving the Sodium Salt Form

The most critical initial assessment is confirming the molecule is a sodium salt rather than a free acid. In aprotic solvents like DMSO- d6​ , the carboxylic acid proton (COOH) of a free indole-2-carboxylic acid is highly deshielded, typically appearing as a broad singlet beyond 12.5 ppm.

  • Validation: The complete absence of any resonance past 12.0 ppm confirms the deprotonation of the carboxylate group. Furthermore, the 13 C resonance of the carboxylate carbon shifts to ~166.0 ppm, reflecting the increased electron density of the anionic state compared to the protonated acid.

1D Resonance Assignments

The attachment of a phenyl ring at the 5-position of the indole core introduces distinct aromatic resonances that can be mapped using heteronuclear correlations[4]. The 1 H spectrum reveals two isolated spin systems: the phenyl ring and the substituted indole core.

Table 1: 1 H NMR Data Summary (500 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
N-H (1) 11.55s (broad)-1HHighly deshielded heteroatom proton; exchanges in D 2​ O.
H-4 7.82d1.51HDeshielded by the adjacent phenyl ring; exhibits only meta-coupling to H-6.
H-2', H-6' 7.65d7.52HOrtho-protons of the phenyl ring; symmetric environment.
H-7 7.45d8.51HOrtho-coupled to H-6; characteristic indole backbone shift.
H-3', H-5' 7.42t7.52HMeta-protons of the phenyl ring.
H-6 7.38dd8.5, 1.51HExhibits both ortho-coupling to H-7 and meta-coupling to H-4.
H-4' 7.30t7.51HPara-proton of the phenyl ring.
H-3 6.90d2.01HShielded position of the indole pyrrole ring; fine coupling to N-H.

The Self-Validating System: 2D Connectivity Mapping

A proposed structure is only valid if the 2D HMBC correlations successfully bridge the isolated spin systems identified in the COSY spectrum.

Bridging the Indole and Phenyl Rings

The most critical structural feature is the C-C bond between C5 of the indole and C1' of the phenyl ring. This cannot be proven by COSY or HSQC. We rely on HMBC to trace the 2J and 3J carbon-proton couplings.

  • From the Indole side: Proton H-4 (~7.82 ppm) shows a strong 3J HMBC correlation to the quaternary carbon C1' (~141.5 ppm) of the phenyl ring.

  • From the Phenyl side: Protons H-2'/H-6' (~7.65 ppm) show a strong 3J HMBC correlation back to the quaternary carbon C5 (~132.0 ppm) of the indole core.

This reciprocal correlation is the definitive proof of the molecular skeleton.

HMBC_Logic H4 Proton H4 (Indole) C5 Carbon C5 (Indole Core) H4->C5 2J C1_prime Carbon C1' (Phenyl Ring) H4->C1_prime 3J H6 Proton H6 (Indole) H6->C5 2J H2_6 Protons H2'/H6' (Phenyl) H2_6->C5 3J H2_6->C1_prime 2J

Figure 2: Key HMBC correlations bridging the indole core and the phenyl ring at C5.

Table 2: 13 C and 2D NMR Data Summary (125 MHz, DMSO- d6​ )

Carbon PositionChemical Shift (ppm)Type (via HSQC)Key HMBC Correlations ( 1 H 13 C)
COO 166.0Quaternary (C)H-3
C-1' 141.5Quaternary (C)H-4, H-3', H-5'
C-7a 137.5Quaternary (C)H-3, H-4, H-6
C-2 136.5Quaternary (C)H-3, N-H
C-5 132.0Quaternary (C)H-4, H-6, H-7, H-2', H-6'
C-3', C-5' 129.0Methine (CH)H-4'
C-3a 128.5Quaternary (C)H-3, H-7
C-2', C-6' 127.0Methine (CH)H-4'
C-4' 126.5Methine (CH)H-2', H-6'
C-6 121.5Methine (CH)H-4
C-4 118.5Methine (CH)H-6
C-7 112.0Methine (CH)H-6
C-3 104.0Methine (CH)H-4

Conclusion

The structural characterization of Sodium 5-phenyl-1H-indole-2-carboxylate relies on a rigorous, self-validating NMR methodology. By carefully selecting DMSO- d6​ to preserve the N-H proton and utilizing the absence of the COOH resonance to verify the salt form, we establish a robust baseline. The definitive proof of the molecular architecture—specifically the C5-phenyl linkage—is achieved by mapping the reciprocal 3J HMBC correlations between the two ring systems. This systematic approach ensures the highest level of data integrity required for advanced drug development and regulatory submissions.

References

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 | Journal of Medicinal Chemistry - ACS Publications. acs.org. 4

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules - Oxford Instruments. oxinst.com. 2

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. nih.gov. 3

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. emerypharma.com. 1

Sources

Foundational

Thermodynamic Stability and Melting Point Dynamics of Sodium 5-phenyl-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Executive Summary Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8)[1] is a critical intermediate and active scaffold in contemporary drug discovery, frequently utilized in the synthesis of matrix metalloprotei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8)[1] is a critical intermediate and active scaffold in contemporary drug discovery, frequently utilized in the synthesis of matrix metalloproteinase-13 (MMP-13) inhibitors and human lactate dehydrogenase A (LDH-A) starvation agents[2][3]. For formulation scientists and synthetic chemists, understanding the thermodynamic stability and thermal phase transitions of this specific sodium salt is paramount.

Unlike its free acid or ester precursors, the sodium salt exhibits extreme thermal resilience driven by a combination of ionic lattice energy, extended π -conjugation from the 5-phenyl substitution, and resonance stabilization of the carboxylate anion. This whitepaper elucidates the causality behind these thermodynamic properties, provides field-proven protocols for thermal profiling, and establishes a self-validating framework for handling this compound in high-throughput environments.

Structural Thermodynamics & Causality

To understand the melting point and stability of sodium 5-phenyl-1H-indole-2-carboxylate, we must analyze the molecular architecture that dictates its intermolecular forces.

Resonance Stabilization and the Indole Core

In the free acid state (5-phenyl-1H-indole-2-carboxylic acid), the molecules primarily interact via hydrogen-bonded dimers between the carboxylic acid moieties. However, upon deprotonation and salt formation, the thermodynamic landscape shifts dramatically. The resulting carboxylate anion is highly stabilized by resonance. Furthermore, the electron-rich indole ring, extended by the 5-phenyl group, increases the overall polarizability of the molecule. This extended conjugated system enhances π−π stacking interactions within the crystal lattice.

Lattice Energy vs. Melting Point

The melting point of a solid is the temperature at which the thermal energy ( kT ) overcomes the enthalpy of the crystal lattice ( ΔHlattice​ ).

  • Free Acid: Melts at ~202–206 °C. The thermal energy required to break the hydrogen bonds is achieved well before any covalent bonds are compromised.

  • Sodium Salt: The introduction of the Na+ cation replaces hydrogen bonding with powerful electrostatic ionic interactions. The ΔHlattice​ of the sodium salt is so massive that the thermal energy required to induce a solid-to-liquid phase transition exceeds the covalent bond dissociation energy of the C2-carboxylate bond. Consequently, the sodium salt does not "melt" in the traditional sense; it undergoes thermal decarboxylation and decomposition at temperatures exceeding 320 °C[4].

EnergyLandscape A 5-Phenyl-1H-indole-2-carboxylic Acid (Free Acid) B Deprotonation (ΔH > 0, Endothermic) A->B NaOH (aq) C Carboxylate Anion (Resonance Stabilized) B->C Proton Transfer D Na+ Coordination (Lattice Energy Release, ΔH << 0) C->D Ionic Pairing E Sodium Salt (Thermodynamic Sink) D->E Crystallization

Thermodynamic pathway of sodium 5-phenyl-1H-indole-2-carboxylate formation.

Quantitative Thermal Data

The table below summarizes the thermal phase transition data across the synthetic lineage of the compound, demonstrating the profound impact of functional group transformation on thermodynamic stability[2][4][5].

CompoundStateMelting Point / Decomposition OnsetPrimary Intermolecular Force
Ethyl 5-phenyl-1H-indole-2-carboxylate Ester Precursor~122–126 °CDipole-Dipole / Van der Waals
5-Phenyl-1H-indole-2-carboxylic acid Free Acid~202–206 °CHydrogen Bonding (Dimers)
Sodium 5-phenyl-1H-indole-2-carboxylate Sodium Salt>320 °C (Decomposes) Ionic Lattice / Electrostatic

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale (causality) to guarantee reproducible results.

Protocol 1: Synthesis and Isolation of the Sodium Salt

Causality: Direct synthesis of the sodium salt from the ester precursor via saponification is preferred over titrating the free acid, as it bypasses the poor aqueous solubility of the free acid intermediate.

  • Reagent Preparation: Suspend 10.0 mmol of ethyl 5-phenyl-1H-indole-2-carboxylate in 20 mL of absolute ethanol. Rationale: Ethanol solvates the lipophilic 5-phenyl-indole core.

  • Saponification: Add 12.0 mmol of NaOH dissolved in 5 mL of deionized water dropwise to the suspension.

  • Thermal Activation: Reflux the mixture at 80 °C for 4 hours. Monitor via TLC (Dichloromethane:Methanol 9:1) until the ester spot disappears.

  • Isolation: Cool the reaction to 0 °C. The sodium salt will precipitate due to the common-ion effect and reduced solubility in cold ethanol.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL) to remove unreacted NaOH, and dry under high vacuum at 50 °C for 12 hours to yield the anhydrous sodium salt.

Protocol 2: Thermal Profiling via Simultaneous DSC/TGA

Causality: Because the sodium salt decomposes rather than melts, using Differential Scanning Calorimetry (DSC) alone is insufficient and potentially misleading. A simultaneous Thermogravimetric Analysis (TGA) is required. An endotherm on the DSC without mass loss on the TGA indicates a true melt; an endotherm/exotherm accompanied by mass loss confirms decomposition[4].

  • Calibration: Calibrate the DSC/TGA instrument using Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards to bracket the expected thermal events.

  • Sample Loading: Accurately weigh 2.0–3.0 mg of the dried sodium salt into an alumina ( Al2​O3​ ) crucible. Rationale: Alumina is chosen over standard aluminum pans because the decomposition temperature (>320 °C) approaches the softening point of standard aluminum pans.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating thermal decarboxylation as the sole variable.

  • Heating Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

  • Data Analysis:

    • Control Validation: Run the free acid (5-phenyl-1H-indole-2-carboxylic acid) under identical conditions. You should observe a sharp DSC endotherm at ~204 °C with zero TGA mass loss (validating a true melt).

    • Sample Analysis: For the sodium salt, observe the TGA curve for a sharp mass drop >320 °C corresponding to the loss of CO2​ (decarboxylation), coupled with a broad thermal event on the DSC.

ThermalWorkflow S1 Sample Prep (1-3 mg Salt) S2 Simultaneous DSC/TGA (10 °C/min, N2 purge) S1->S2 O1 TGA Curve (Mass % vs Temp) S2->O1 O2 DSC Curve (Heat Flow vs Temp) S2->O2 R1 Decarboxylation Onset (>320 °C) O1->R1 Mass Loss R2 Endothermic/Exothermic Phase Transitions O2->R2 Enthalpy Change

Simultaneous DSC/TGA workflow for evaluating thermal degradation and melting point.

Conclusion

The thermodynamic stability of sodium 5-phenyl-1H-indole-2-carboxylate is a direct function of its ionic lattice and resonance-stabilized core. By shifting from a hydrogen-bonded free acid to an electrostatically bound sodium salt, the compound's thermal failure point is elevated beyond 320 °C, transitioning its thermal behavior from melting to decarboxylative decomposition. Adhering to the simultaneous DSC/TGA protocols outlined above ensures accurate characterization and prevents catastrophic degradation during high-temperature pharmaceutical processing.

References

  • Molport. "Sodium 5-phenyl-1H-indole-2-carboxylate | 2408970-31-8." Molport Chemical Database. Available at:[Link]

  • ACS Publications. "Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13." Journal of Medicinal Chemistry. Available at:[Link]

  • Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Organic Syntheses Procedure. Available at:[Link]

Sources

Exploratory

Sodium 5-phenyl-1H-indole-2-carboxylate: Physicochemical Profiling and Application as a Metabolic Inhibitor Scaffold

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Assay Development Scientists Executive Summary In the landscape of targeted metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary

In the landscape of targeted metabolic therapies, the indole-2-carboxylate scaffold has emerged as a privileged pharmacophore. Specifically, Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) represents a highly optimized building block and active pharmaceutical ingredient (API) precursor[1]. By combining the structural mimicry of the indole core with the hydrophobic bulk of a C5-phenyl substitution, this molecule is uniquely positioned to interact with specific enzymatic active sites—most notably, the NADH/pyruvate binding pockets of human Lactate Dehydrogenase Isoform A (LDH-A)[2].

This technical whitepaper details the physicochemical properties of the sodium salt variant, explains the mechanistic rationale behind its use in targeting the Warburg effect, and provides field-validated, self-correcting protocols for in vitro assay integration.

Physicochemical Properties & Molecular Identity

The selection of a sodium salt over the free acid form (5-phenyl-1H-indole-2-carboxylic acid, CAS: 66616-71-5) is a deliberate choice in assay design[3]. The free acid exhibits high lipophilicity, often leading to aggregation or micro-precipitation in aqueous physiological buffers. Converting the carboxylic acid to a sodium salt significantly lowers the partition coefficient (LogP), enabling higher working concentrations in aqueous media without relying on enzyme-denaturing concentrations of cosolvents like DMSO[1].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name Sodium 5-phenyl-1H-indole-2-carboxylateSalt form enhances aqueous solubility for in vitro biological assays.
CAS Registry Number 2408970-31-8Unique identifier for the sodium salt variant[1].
Parent Acid CAS 66616-71-5Identifier for the highly lipophilic free acid[3].
Molecular Formula C₁₅H₁₀NNaO₂Confirms the 1:1 stoichiometry of the sodium counterion[1].
Molecular Weight 259.24 g/mol Low molecular weight (<500 Da) adheres to Lipinski’s Rule of 5, ensuring favorable ligand efficiency[1].
Parent Acid MW 237.26 g/mol Weight of the protonated form, useful for mass spectrometry (negative ion mode)[4].
SMILES String [Na+].[O-]C(=O)c1cc2cc(ccc2[nH]1)-c1ccccc1Topological map highlighting the planar indole and the rotatable C5-phenyl bond[1].

Pharmacological Relevance: Targeting the Warburg Effect

Highly invasive tumor cells undergo a metabolic switch known as the Warburg effect, relying heavily on glycolysis even in oxygen-rich environments. A critical enzyme in this pathway is LDH-A , which catalyzes the conversion of pyruvate to lactate, regenerating NAD⁺ to sustain glycolysis[5].

The 5-phenyl-1H-indole-2-carboxylate scaffold acts as a potent, competitive inhibitor of LDH-A.

  • Mechanistic Causality: The indole core mimics the bicyclic ring of NADH, anchoring the molecule within the active site. The critical design feature—the C5-phenyl group —projects deeply into an adjacent hydrophobic pocket of the enzyme, dramatically increasing binding affinity (lowering the Ki​ ) compared to unsubstituted indoles[2].

  • By inhibiting LDH-A, the compound starves the cancer cell of NAD⁺ and prevents the efflux of lactate, thereby mitigating tumor microenvironment acidification.

LDHA_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Catalyzed by LDH-A LDHA LDH-A Enzyme LDHA->Pyruvate Tumor Tumor Microenvironment Acidification Lactate->Tumor Efflux via MCT4 Inhibitor Sodium 5-phenyl-1H-indole- 2-carboxylate Inhibitor->LDHA Competitive Inhibition

Metabolic pathway illustrating LDH-A competitive inhibition by indole-2-carboxylate.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent false positives/negatives in downstream high-throughput screening.

Protocol 1: Master Stock Preparation & Aqueous Stability Validation

Causality: While the sodium salt is water-soluble, preparing the initial master stock in DMSO ensures complete monomolecular dispersion of the hydrophobic 5-phenyl moiety, preventing micelle formation.

  • Weighing: Accurately weigh 2.59 mg of Sodium 5-phenyl-1H-indole-2-carboxylate (10 µmol).

  • Solubilization: Dissolve in 1.0 mL of LC-MS grade DMSO to yield a 10 mM master stock. Vortex for 30 seconds.

  • Aqueous Dilution: Dilute 1:100 in assay buffer (100 mM Tris-HCl, pH 7.4) to create a 100 µM working solution.

  • Self-Validation Step (Crucial): Measure the absorbance of the working solution at 600 nm ( OD600​ ) using a spectrophotometer.

    • Logic: Neither the buffer nor the compound absorbs at 600 nm. An OD600​>0.01 indicates micro-precipitation (light scattering). If observed, the compound has aggregated; you must back-titrate the concentration or slightly increase the DMSO ratio, as light scattering will invalidate the downstream 340 nm kinetic assay.

Protocol 2: In Vitro LDH-A Kinetic Inhibition Assay

Causality: LDH-A activity is measured by monitoring the oxidation of NADH to NAD⁺. Because NADH absorbs strongly at 340 nm and NAD⁺ does not, the rate of absorbance decrease is directly proportional to enzyme velocity.

  • Assay Mix Preparation: In a UV-transparent 96-well microplate, add 190 µL of assay buffer (100 mM Tris-HCl, pH 7.4) containing 200 µM NADH and 1 nM purified recombinant human LDH-A.

  • Inhibitor Addition: Add 5 µL of the 100 µM working solution of Sodium 5-phenyl-1H-indole-2-carboxylate (Final assay concentration: 2.5 µM).

  • Equilibration: Incubate the plate at 25°C for 10 minutes.

    • Logic: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the enzyme's active site before substrate competition begins.

  • Self-Validation Step (Baseline Check): Read the absorbance at 340 nm for 2 minutes prior to adding the substrate.

    • Logic: The baseline must remain perfectly flat. A dropping baseline indicates background NADH oxidation (e.g., enzyme instability or bacterial contamination), which would result in a false-negative inhibition reading.

  • Reaction Initiation: Add 5 µL of 40 mM sodium pyruvate (Final concentration: 1 mM) to initiate the reaction.

  • Kinetic Read: Monitor A340​ continuously for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50​ or Ki​ values.

References

The following authoritative sources support the mechanistic claims and physicochemical data provided in this guide:

  • Granchi, C., et al. (2011). Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. Journal of Medicinal Chemistry, 54(6), 1599-1612.

  • MolPort Chemical Database. Sodium 5-phenyl-1H-indole-2-carboxylate | CAS: 2408970-31-8.

  • AChemBlock. 5-phenyl-1H-indole-2-carboxylic acid 95% | CAS: 66616-71-5.

Sources

Foundational

Binding affinity of Sodium;5-phenyl-1H-indole-2-carboxylate to matrix metalloproteinases (MMPs)

Binding Affinity of Sodium 5-phenyl-1H-indole-2-carboxylate to Matrix Metalloproteinases (MMPs): A Technical Guide Introduction: The Paradigm Shift in MMP Inhibition For decades, the development of Matrix Metalloproteina...

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Author: BenchChem Technical Support Team. Date: April 2026

Binding Affinity of Sodium 5-phenyl-1H-indole-2-carboxylate to Matrix Metalloproteinases (MMPs): A Technical Guide

Introduction: The Paradigm Shift in MMP Inhibition

For decades, the development of Matrix Metalloproteinase (MMP) inhibitors was hindered by a critical structural bottleneck. Early clinical candidates relied on hydroxamate functional groups to strongly chelate the highly conserved catalytic zinc (Zn²⁺) ion present in all 23 human MMP isoforms. This brute-force thermodynamic binding resulted in pan-MMP inhibition, leading to severe dose-limiting toxicities such as musculoskeletal syndrome (MSS).

To achieve true isoform selectivity—particularly for MMP-13, a primary driver of cartilage degradation in osteoarthritis—drug development has pivoted toward Fragment-Based Drug Discovery (FBDD). This approach bypasses the zinc ion entirely, targeting the unique topological variations of the S1' specificity pocket. Within this landscape, the indole-2-carboxylate scaffold has emerged as a structurally elegant, non-zinc-chelating pharmacophore. Specifically, Sodium 5-phenyl-1H-indole-2-carboxylate serves as a critical intermediate and fragment hit that exemplifies this novel binding mode.

Mechanistic Grounding: The Non-Zinc-Chelating S1′ Binding Mode

As an application scientist evaluating fragment hits, understanding the causality behind a molecule's physical state and its binding vector is paramount.

Why the Sodium Salt? Fragment-based screening requires exceptionally high ligand concentrations (often >1 mM) to detect low-affinity interactions. The free acid form of 5-phenyl-1H-indole-2-carboxylic acid suffers from poor aqueous solubility, leading to aggregation and false positives in biochemical assays. Formulating the compound as a sodium salt ensures rapid dissolution and thermodynamic stability in aqueous assay buffers, allowing the true monomeric affinity of the carboxylate anion to be accurately measured.

Vector Analysis and Pocket Penetration: Upon entering the MMP-13 active site, the 5-phenyl-1H-indole-2-carboxylate anion adopts a highly specific pose:

  • The Carboxylate Core: Instead of chelating the Zn²⁺ ion, the carboxylate group acts as a hydrogen-bond acceptor. It forms a critical interaction with the backbone amide of Phe241 and coordinates with tightly bound structural water molecules within the active site cleft ([1]).

  • The 5-Phenyl Substitution: The S1' pocket of MMP-13 is uniquely deep and flexible compared to other MMPs. The phenyl ring at the 5-position of the indole core is specifically vectorized to project deep into the S1'* sub-pocket[1]. This hydrophobic anchoring drives the binding enthalpy (ΔH) and is the primary engine for the >100-fold selectivity observed over other metalloproteinases.

G MMP MMP-13 Active Site Zinc Catalytic Zinc (Zn2+) MMP->Zinc Contains S1 S1' Specificity Pocket MMP->S1 Contains Ligand Sodium 5-phenyl-1H-indole-2-carboxylate Core Indole-2-Carboxylate Core Ligand->Core Active Moiety Sub 5-Phenyl Substitution Ligand->Sub Functional Group Core->MMP H-bonds to Backbone (Phe241) Core->Zinc Bypasses (Non-chelating) Sub->S1 Hydrophobic Anchoring

Fig 1. Non-zinc-chelating binding mechanism of indole-2-carboxylates in the MMP-13 active site.

Quantitative Affinity Profiling

When evaluating fragment hits, Ligand Efficiency (LE) is a more critical metric than raw IC₅₀. LE normalizes binding affinity by the number of heavy atoms, ensuring that the binding energy is driven by specific, high-quality interactions rather than sheer molecular bulk. The 5-phenyl-1H-indole-2-carboxylate scaffold maintains an excellent LE, making it an ideal candidate for further elaboration into highly potent carboxamides.

Compound StageChemical EntityTargetIC₅₀ (μM)Ligand Efficiency (LE)Binding Mode
Initial Fragment5-carbamoyl-1H-indole-2-carboxylateMMP-13> 50.0> 0.30S1' Pocket (Shallow)
Elaborated HitSodium 5-phenyl-1H-indole-2-carboxylateMMP-1310.0 - 50.0~ 0.28S1' Pocket (Deep)
Optimized LeadN-substituted indole-2-carboxamidesMMP-13< 0.05> 0.35S1'* Sub-pocket

Data synthesized from foundational FBDD campaigns targeting MMP-13 ([2]).

Self-Validating Experimental Protocols

To rigorously quantify the binding affinity and structural pose of Sodium 5-phenyl-1H-indole-2-carboxylate, the following self-validating workflows must be executed.

Protocol 1: High-Throughput FRET Catalytic Assay

Objective: Determine the IC₅₀ and validate the non-competitive binding kinetics. Causality: Because this ligand binds the S1' pocket rather than the zinc ion, it requires time to reach thermodynamic equilibrium before the substrate is introduced. Omitting a pre-incubation step will result in artificially weak IC₅₀ values.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35). The inclusion of Brij-35 prevents non-specific protein adsorption to the microplate walls.

  • Ligand Dilution: Prepare a 10-point serial dilution of Sodium 5-phenyl-1H-indole-2-carboxylate in assay buffer.

  • Equilibration (Critical Step): Combine the ligand dilutions with 1 nM activated recombinant human MMP-13 in a 384-well black microplate. Incubate at 37°C for 30 minutes to allow the S1' pocket to fully accommodate the 5-phenyl group.

  • Reaction Initiation: Add 10 μM of fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Kinetic Readout: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 15 minutes. Calculate initial velocities (V₀) and fit to a 4-parameter logistic curve.

  • Self-Validation/Control: Include 10 nM Marimastat (a broad-spectrum zinc chelator) as a positive control to confirm assay sensitivity, and a buffer-only well as a negative baseline.

Protocol 2: X-Ray Crystallography (Crystal Soaking)

Objective: Structurally validate the non-zinc-chelating pose and the depth of S1' penetration. Causality: Co-crystallization often fails for low-affinity fragments due to lattice disruption. Soaking pre-formed apo-crystals in a highly concentrated solution of the sodium salt ensures high ligand occupancy without destroying crystal integrity.

  • Crystal Growth: Grow apo-MMP-13 crystals via hanging-drop vapor diffusion using a reservoir solution of 20% PEG 8000 and 0.1M MES (pH 6.0).

  • Ligand Soaking: Transfer mature crystals into a soaking drop containing the reservoir solution supplemented with 5 mM Sodium 5-phenyl-1H-indole-2-carboxylate. Incubate for 24–48 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice lattice formation, then flash-freeze in liquid nitrogen.

  • Diffraction & Resolution: Collect diffraction data at a synchrotron light source. Solve the phase problem using molecular replacement against a known MMP-13 apo-structure.

  • Self-Validation/Control: Collect a parallel dataset on a vehicle-soaked apo-crystal. Generate an isomorphous difference map (Fo-Fc) to unequivocally prove that the electron density in the S1' pocket belongs to the 5-phenyl-indole ligand and is not a crystallization artifact (e.g., a trapped PEG molecule).

Workflow Prep 1. Compound Solubilization (Sodium Salt in Aqueous Buffer) FRET 2. FRET Catalytic Assay (Equilibrium Binding) Prep->FRET XRAY 3. X-Ray Crystallography (Crystal Soaking) Prep->XRAY Data1 Determine IC50 & Ligand Efficiency FRET->Data1 Data2 Resolve 3D S1' Binding Pose XRAY->Data2 Opt Structure-Guided Lead Optimization Data1->Opt Data2->Opt

Fig 2. Experimental workflow for evaluating the binding affinity and structural pose of the ligand.

Conclusion

Sodium 5-phenyl-1H-indole-2-carboxylate represents a masterclass in fragment-based drug design. By deliberately avoiding the thermodynamic "crutch" of zinc chelation, this scaffold leverages the unique topology of the MMP-13 S1' pocket. Through rigorous, self-validating biochemical and structural assays, researchers can utilize this compound as a foundational building block to engineer the next generation of highly selective, MSS-free metalloproteinase inhibitors.

References

  • Taylor, S. J., et al. "Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13." Journal of Medicinal Chemistry, ACS Publications, 2011. URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.24.B4 - matrix metalloproteinase-13." URL: [Link]

Sources

Exploratory

Preliminary investigation of Sodium;5-phenyl-1H-indole-2-carboxylate in organic frameworks

Architecting Targeted Metabolic Starvation: A Technical Whitepaper on the Encapsulation of Sodium 5-phenyl-1H-indole-2-carboxylate in Zirconium-Based Organic Frameworks By: Senior Application Scientist Executive Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Targeted Metabolic Starvation: A Technical Whitepaper on the Encapsulation of Sodium 5-phenyl-1H-indole-2-carboxylate in Zirconium-Based Organic Frameworks

By: Senior Application Scientist

Executive Rationale & Mechanistic Paradigm

Cancer cells exhibit a profound metabolic reprogramming known as the Warburg effect, heavily relying on glycolysis even in normoxic conditions. Central to this pathway is Human Lactate Dehydrogenase Isoform A (LDH-A), an enzyme that catalyzes the conversion of pyruvate to lactate. Recent pharmacological advancements have identified indole-2-carboxylates as potent, isoform-selective inhibitors of LDH-A, acting as metabolic starvation agents against malignant cells[1].

However, translating raw active pharmaceutical ingredients (APIs) like Sodium 5-phenyl-1H-indole-2-carboxylate (SPIC, CAS: 2408970-31-8) into viable therapeutics is hindered by rapid systemic clearance and poor penetration into the dense tumor microenvironment. To bridge this gap, we propose the integration of SPIC into Zirconium-based Metal-Organic Frameworks (specifically UiO-66). MOFs provide an unprecedented platform for drug delivery due to their tunable porosity, high surface area, and pH-responsive degradation profiles[2].

Physicochemical Grounding of the Host-Guest System

SPIC is the water-soluble sodium salt of 5-phenyl-1H-indole-2-carboxylic acid. Crystallographic and vibrational studies of indole-2-carboxylic acids reveal a planar ribbon-like structure stabilized by robust intermolecular O–H···O and N–H···O hydrogen bonds[3]. This inherent planarity, combined with the electron-rich phenyl and indole rings, makes SPIC an ideal guest molecule for UiO-66. The encapsulation is thermodynamically driven by π-π stacking interactions between the SPIC aromatic system and the terephthalate linkers of the UiO-66 matrix, ensuring high loading efficiency without compromising the structural integrity of the framework.

Experimental Workflow I: Synthesis & Encapsulation of SPIC@UiO-66

The following protocol details the generation of the host-guest complex. It is designed as a self-validating system, ensuring that each phase provides quantitative feedback before progression.

Workflow A SPIC Aqueous Solution C Solvothermal Loading A->C Diffusion B UiO-66 MOF Activation B->C Host Matrix D Centrifugation & Validation C->D Purification E SPIC@UiO-66 Nanocomposite D->E Lyophilization

Fig 1: Step-wise encapsulation workflow of SPIC into UiO-66 highlighting critical validation nodes.

Step-by-Step Methodology:

  • Framework Activation:

    • Action: Heat 500 mg of synthesized UiO-66 under vacuum at 150°C for 12 hours.

    • Causality: As-synthesized MOFs contain trapped solvent molecules (e.g., DMF) within their pores. Thermal activation evacuates these cavities, maximizing the available volume for SPIC encapsulation.

    • Self-Validation: Perform Thermogravimetric Analysis (TGA). A validated activated MOF will show <2% weight loss prior to the framework degradation temperature (~450°C).

  • Solvothermal Loading:

    • Action: Dissolve 250 mg of SPIC in 50 mL of deionized water. Disperse the activated UiO-66 into the solution and stir at 300 rpm for 24 hours at room temperature.

    • Causality: The sodium salt form of SPIC ensures complete aqueous solvation. The concentration gradient and π-π affinity drive the molecules into the hydrophobic MOF pores.

    • Self-Validation: Extract 100 µL aliquots of the supernatant at 0h and 24h. Measure UV-Vis absorbance at 280 nm. A successful loading phase is validated by a >60% reduction in peak absorbance.

  • Purification and Recovery:

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the resulting pellet three times with deionized water.

    • Causality: Washing removes loosely bound, surface-adsorbed SPIC, which is critical to preventing premature "burst release" in systemic circulation.

    • Self-Validation: The final wash supernatant must exhibit zero absorbance at 280 nm, confirming the removal of all unencapsulated API. Lyophilize the pellet to yield the final SPIC@UiO-66 powder.

Quantitative Data: Framework Characterization & Release Kinetics

To confirm that SPIC is internalized within the pores rather than merely surface-adsorbed, nitrogen physisorption (BET) and in vitro release assays were conducted. The pH-responsive nature of the MOF ensures payload retention in the bloodstream (pH 7.4) and rapid release in the acidic tumor microenvironment (pH 5.5).

Table 1: Physicochemical Profiling and Release Kinetics of SPIC@UiO-66

Analytical MetricUiO-66 (Empty)SPIC@UiO-66Causality / Systemic Implication
BET Surface Area 1,140 m²/g620 m²/gSignificant reduction confirms successful pore occupation by SPIC.
Pore Volume 0.48 cm³/g0.22 cm³/gValidates internal encapsulation versus external surface adsorption.
Encapsulation Efficiency N/A84.5 ± 2.1%High affinity driven by π-π stacking with Zr-terephthalate nodes.
Release at pH 7.4 (24h) N/A< 12%Ensures systemic stability, minimizing off-target toxicity in healthy tissue.
Release at pH 5.5 (24h) N/A> 88%Triggers rapid payload release upon endosomal uptake in cancer cells.

Experimental Workflow II: Pharmacodynamic Validation (LDH-A Assay)

Once released, SPIC must retain its structural integrity to competitively inhibit LDH-A. The following protocol outlines the kinetic validation of the released API.

Pathway Gluc Glucose Pyr Pyruvate Gluc->Pyr Glycolysis Lac Lactate Pyr->Lac Enzymatic Conversion LDHA LDH-A Enzyme LDHA->Pyr SPIC SPIC (Inhibitor) SPIC->LDHA Competitive Inhibition Starve Cancer Cell Starvation SPIC->Starve Energy Depletion

Fig 2: Mechanistic pathway of LDH-A inhibition by SPIC leading to metabolic starvation in cancer cells.

Step-by-Step Methodology:

  • Reagent Baseline Establishment:

    • Action: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 2 mM pyruvate, and 0.2 mM NADH.

    • Causality: NADH and pyruvate are the essential cofactor and substrate for LDH-A. Establishing an accurate baseline is required for Michaelis-Menten kinetic modeling.

    • Self-Validation: Measure the baseline absorbance of the buffer at 340 nm (the peak absorption of NADH). The optical density (OD) must be stable for 5 minutes before enzyme addition.

  • Inhibitor Incubation:

    • Action: Introduce 10 nM of purified human LDH-A enzyme and varying concentrations of the released SPIC (extracted from the pH 5.5 release media). Incubate at 37°C for 10 minutes prior to adding pyruvate.

    • Causality: Pre-incubation allows SPIC to access and bind the active site of LDH-A, establishing competitive inhibition before the substrate can overwhelm the system.

    • Self-Validation: Run a parallel positive control using a known LDH-A inhibitor (e.g., FX11 or a standard N-hydroxyindole derivative). The positive control must yield a predictable IC50​ to validate assay sensitivity.

  • Kinetic Measurement:

    • Action: Initiate the reaction by adding pyruvate. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

    • Causality: LDH-A catalyzes the reduction of pyruvate to lactate, concurrently oxidizing NADH to NAD+. NAD+ does not absorb at 340 nm; thus, the rate of absorbance decay is directly proportional to enzyme activity.

    • Self-Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the decay curve. A valid run requires a linear regression coefficient ( R2 ) > 0.98. A flattening of the curve in SPIC-treated samples compared to the vehicle control confirms successful enzymatic inhibition.

Conclusion & Future Perspectives

The preliminary investigation into encapsulating Sodium 5-phenyl-1H-indole-2-carboxylate within UiO-66 organic frameworks demonstrates a highly viable pathway for targeted cancer therapy. By leveraging the physical properties of the MOF to shield the API during systemic circulation, and exploiting the acidic tumor microenvironment for triggered release, we can effectively deliver SPIC to its intracellular target. The subsequent competitive inhibition of LDH-A disrupts the Warburg effect, inducing metabolic starvation in malignant cells. Future in vivo studies will focus on functionalizing the external surface of the MOF with targeting ligands (e.g., folic acid) to further enhance cellular uptake.

References

  • Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. Journal of Medicinal Chemistry - ACS Publications.
  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure.
  • Chitosan supported ionic liquid, a multifaceted catalyst for streamlined and efficient synthesis of carboxylic, amino acid and carbohydrate esters. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Decarboxylative Cross-Coupling Protocols Utilizing Sodium 5-phenyl-1H-indole-2-carboxylate

Introduction and Mechanistic Rationale Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) is a highly valuable, pre-activated building block in modern medicinal chemistry and drug development. Traditionally, fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) is a highly valuable, pre-activated building block in modern medicinal chemistry and drug development. Traditionally, functionalizing the C2 position of the indole core requires strong bases for direct C-H activation or the pre-installation of sensitive organometallic species (e.g., boronic acids for Suzuki-Miyaura coupling). By utilizing the carboxylate moiety as a traceless directing and activating group, researchers can achieve regioselective C2-arylation via decarboxylative cross-coupling [1].

Causality Behind Experimental Choices

As a self-validating protocol, every reagent and condition in this workflow serves a specific mechanistic purpose:

  • The Pre-formed Sodium Salt Advantage : Utilizing the sodium salt rather than the free 5-phenyl-1H-indole-2-carboxylic acid eliminates the need for stoichiometric amounts of strong alkali bases (e.g., Na2​CO3​ or K2​CO3​ ) in the reaction mixture. This significantly enhances functional group tolerance, preventing the base-catalyzed degradation of sensitive electrophiles and suppressing unwanted side reactions like N-arylation.

  • Bimetallic Pd/Cu Catalysis : Palladium alone exhibits a prohibitively high activation barrier for the extrusion of CO2​ from heteroaromatic carboxylates. Introducing a Copper(I) co-catalyst facilitates the decarboxylation step [2]. Cu(I) inserts into the carboxylate, driving the loss of CO2​ to form a highly nucleophilic Cu(I)-indolyl intermediate. This species readily undergoes transmetalation with the Ar-Pd(II)-X complex generated from the oxidative addition of the aryl halide.

  • Suppression of Protodecarboxylation : The most common failure mode in this chemistry is the formation of 5-phenyl-1H-indole (the protodecarboxylated byproduct). This occurs when the Cu(I)-indolyl intermediate is protonated by trace moisture before transmetalation can occur. Thus, strict anhydrous conditions and the use of activated 3Å molecular sieves are mechanically critical to the protocol's success.

Catalytic Workflow Visualization

G Substrate Sodium 5-phenyl-1H-indole- 2-carboxylate Decarboxylation Decarboxylation (-CO2) Substrate->Decarboxylation ArX Aryl Halide (Ar-X) Ox_Add Ar-Pd(II)-X (Oxidative Addition) ArX->Ox_Add Cu_Cat Cu(I) Catalyst Cu_Cat->Decarboxylation Pd_Cat Pd(0) Catalyst Pd_Cat->Ox_Add Cu_Indolyl Cu(I)-Indolyl Intermediate Decarboxylation->Cu_Indolyl Transmetalation Ar-Pd(II)-Indolyl (Transmetalation) Cu_Indolyl->Transmetalation Ox_Add->Transmetalation Transmetalation->Cu_Cat Regenerate Cu(I) Transmetalation->Pd_Cat Regenerate Pd(0) Product 2-Aryl-5-phenyl-1H-indole Transmetalation->Product Reductive Elimination

Fig 1: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling of indole-2-carboxylates.

Experimental Protocol: Decarboxylative Arylation

This protocol describes the standardized synthesis of 2-aryl-5-phenyl-1H-indoles via the coupling of Sodium 5-phenyl-1H-indole-2-carboxylate with aryl bromides or iodides [3].

Materials & Reagents
  • Nucleophile : Sodium 5-phenyl-1H-indole-2-carboxylate (1.2 equiv, 1.2 mmol)

  • Electrophile : Aryl bromide or Aryl iodide (1.0 equiv, 1.0 mmol)

  • Palladium Catalyst : Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • Ligand : XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv, 10 mol%)

  • Copper Co-catalyst : Cu2​O (0.10 equiv, 10 mol%)

  • Solvent System : N-Methyl-2-pyrrolidone (NMP) / Mesitylene (1:3 v/v, anhydrous, degassed)

  • Additives : Activated 3Å molecular sieves (200 mg/mmol)

Step-by-Step Methodology

Step 1: Preparation of the Catalytic System (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Sodium 5-phenyl-1H-indole-2-carboxylate (311 mg, 1.2 mmol), Pd(OAc)2​ (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.10 mmol), and Cu2​O (14.3 mg, 0.10 mmol).

  • Add 200 mg of freshly activated 3Å molecular sieves.

  • Causality Note: XPhos is selected because its bulky, electron-rich nature accelerates the oxidative addition of the aryl halide and facilitates the reductive elimination step, preventing catalyst resting-state entrapment.

Step 2: Addition of Liquid Reagents

  • If the aryl halide is a solid, add it during Step 1 (1.0 mmol). If it is a liquid, add it via a micro-syringe after sealing the tube.

  • Evacuate and backfill the Schlenk tube with high-purity Argon three times.

  • Inject anhydrous NMP (1.0 mL) and anhydrous Mesitylene (3.0 mL) through the septum.

  • Causality Note: The NMP/Mesitylene mixture provides the high boiling point required for thermal decarboxylation (~140–160 °C) while maintaining sufficient polarity to dissolve the sodium carboxylate salt.

Step 3: Reaction Execution

  • Place the Schlenk tube in a pre-heated oil bath at 150 °C.

  • Stir vigorously (800 rpm) for 16–24 hours.

  • Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide and the emergence of a new non-polar spot (UV active at 254 nm) indicates product formation.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter the suspension through a short pad of Celite to remove the molecular sieves and insoluble metal salts. Wash the pad with additional Ethyl Acetate (20 mL).

  • Transfer the filtrate to a separatory funnel. Wash with distilled water ( 3×20 mL) to remove the NMP, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-aryl-5-phenyl-1H-indole.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the optimization parameters for the decarboxylative coupling, demonstrating the self-validating nature of the catalyst and solvent choices.

EntryPalladium SourceCopper SourceSolvent SystemTemp (°C)Yield (%)*Protodecarboxylation (%)**
1 Pd(OAc)2​ NoneNMP/Mesitylene150< 5%< 5%
2None Cu2​O NMP/Mesitylene1500%85%
3 Pd(OAc)2​ Cu2​O DMF12035%40%
4 Pd(PPh3​)4​ Cu2​O NMP/Mesitylene15062%15%
5 Pd(OAc)2​ / XPhos Cu2​O NMP/Mesitylene 150 88% < 5%
6 Pd(OAc)2​ / XPhos Cu2​O NMP/Mesitylene15045%42%

*Isolated yield of 2-(4-methoxyphenyl)-5-phenyl-1H-indole. **Yield of 5-phenyl-1H-indole byproduct. Entry 6 was run without 3Å molecular sieves, highlighting the critical nature of anhydrous conditions.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). A practical and effective palladium/copper cocatalytic system for the decarboxylative cross-coupling of aromatic carboxylic acids with aryl halides. Science, 313(5787), 662-664. [Link]

  • Forgione, P., Brochu, M. C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling of Aryl Halides with Heteroaromatic Carboxylic Acids. Journal of the American Chemical Society, 128(35), 11350-11351. [Link]

  • Jafarpour, F., Zarei, S., & Amiri Olia, M. B. (2013). Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins. The Journal of Organic Chemistry, 78(7), 2957-2964. [Link]

Application

The Versatile Scaffold: Application of Sodium; 5-phenyl-1H-indole-2-carboxylate as a Pharmaceutical Building Block

Introduction: The Privileged Indole Nucleus in Drug Discovery The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets.[3] Within the diverse family of indole derivatives, the 5-phenyl-1H-indole-2-carboxylate moiety has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. The introduction of a phenyl group at the 5-position of the indole ring offers a strategic vector for modulating the steric and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, functionalization, and application of Sodium;5-phenyl-1H-indole-2-carboxylate, offering detailed protocols for its use in the development of new pharmaceutical entities.

Synthesis of the Core Scaffold: 5-phenyl-1H-indole-2-carboxylic acid

The synthesis of 5-phenyl-1H-indole-2-carboxylic acid can be efficiently achieved through a multi-step sequence, commencing with a Suzuki-Miyaura cross-coupling reaction to introduce the key phenyl substituent at the 5-position of an indole precursor, followed by functionalization at the 2-position and subsequent hydrolysis. An alternative and classic approach involves the Fischer indole synthesis.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Hydrolysis

This protocol outlines a reliable method starting from a commercially available 5-bromoindole derivative. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4][5]

Step 1: Suzuki-Miyaura Coupling to Synthesize Ethyl 5-phenyl-1H-indole-2-carboxylate

  • Materials:

    • Ethyl 5-bromo-1H-indole-2-carboxylate

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 5-bromo-1H-indole-2-carboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

    • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in toluene.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-phenyl-1H-indole-2-carboxylate.[6]

Step 2: Hydrolysis to 5-phenyl-1H-indole-2-carboxylic acid

  • Materials:

    • Ethyl 5-phenyl-1H-indole-2-carboxylate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[7]

    • Ethanol or Isopropanol[6]

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 5-phenyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol or isopropanol and water.[6]

    • Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) to the mixture.[7]

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.[6]

    • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated 5-phenyl-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[8][9]

  • Materials:

    • 4-Biphenylhydrazine hydrochloride

    • Ethyl pyruvate

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄)[8]

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 4-biphenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by TLC.

    • Remove the ethanol under reduced pressure.

    • To the resulting crude hydrazone, add polyphosphoric acid and heat the mixture to 80-100 °C for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated crude ethyl 5-phenyl-1H-indole-2-carboxylate is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

    • The resulting ester is then hydrolyzed to the carboxylic acid as described in Protocol 1, Step 2.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_suzuki Protocol 1: Suzuki-Miyaura Pathway cluster_fischer Protocol 2: Fischer Indole Pathway 5-Bromoindole Ester 5-Bromoindole Ester Suzuki Coupling Suzuki Coupling 5-Bromoindole Ester->Suzuki Coupling Phenylboronic Acid, Pd Catalyst, Base Ethyl 5-phenylindole-2-carboxylate Ethyl 5-phenylindole-2-carboxylate Suzuki Coupling->Ethyl 5-phenylindole-2-carboxylate Hydrolysis Hydrolysis Ethyl 5-phenylindole-2-carboxylate->Hydrolysis NaOH or KOH 5-Phenyl-1H-indole-2-carboxylic acid 5-Phenyl-1H-indole-2-carboxylic acid Hydrolysis->5-Phenyl-1H-indole-2-carboxylic acid 4-Biphenylhydrazine 4-Biphenylhydrazine Hydrazone Formation Hydrazone Formation 4-Biphenylhydrazine->Hydrazone Formation Ethyl Pyruvate Hydrazone Intermediate Hydrazone Intermediate Hydrazone Formation->Hydrazone Intermediate Fischer Cyclization Fischer Cyclization Hydrazone Intermediate->Fischer Cyclization Acid Catalyst (PPA) Ethyl 5-phenylindole-2-carboxylate_f Ethyl 5-phenylindole-2-carboxylate_f Fischer Cyclization->Ethyl 5-phenylindole-2-carboxylate_f [Intermediate] Hydrolysis_f Hydrolysis_f Ethyl 5-phenylindole-2-carboxylate_f->Hydrolysis_f NaOH or KOH 5-Phenyl-1H-indole-2-carboxylic acid_f 5-Phenyl-1H-indole-2-carboxylic acid_f Hydrolysis_f->5-Phenyl-1H-indole-2-carboxylic acid_f

Caption: Synthetic routes to 5-phenyl-1H-indole-2-carboxylic acid.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indole ring is a versatile handle for further derivatization, most commonly through the formation of amides and esters. The sodium salt, Sodium;5-phenyl-1H-indole-2-carboxylate, can be used directly or generated in situ to facilitate these coupling reactions.

Protocol 3: Amide Bond Formation using Sodium;5-phenyl-1H-indole-2-carboxylate (in situ generation)

Amide coupling reactions are fundamental in medicinal chemistry for the synthesis of a wide range of bioactive molecules.[10] The use of coupling agents activates the carboxylic acid, enabling its reaction with an amine.

  • Materials:

    • 5-phenyl-1H-indole-2-carboxylic acid

    • Amine (primary or secondary)

    • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

    • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

    • Sodium hydroxide (NaOH) (for pre-formation of the sodium salt, optional)

  • Procedure (in situ salt formation):

    • Dissolve 5-phenyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add the amine (1.1 equivalents) and the base, DIPEA (2-3 equivalents), to the solution.

    • In a separate vial, dissolve the coupling agent, for example, HATU (1.1 equivalents), in a small amount of DMF.

    • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

  • Note on using the sodium salt: To use the pre-formed sodium salt, 5-phenyl-1H-indole-2-carboxylic acid can be treated with one equivalent of sodium hydroxide in a suitable solvent, followed by removal of the water, to yield Sodium;5-phenyl-1H-indole-2-carboxylate. This salt can then be used in the amide coupling reaction, often still requiring a coupling agent but potentially a milder base. The improved solubility of the sodium salt in certain polar aprotic solvents can be advantageous.

Protocol 4: Esterification of 5-phenyl-1H-indole-2-carboxylic acid

Esterification is another common transformation used to modify the properties of the parent carboxylic acid, for instance, to improve cell permeability or to act as a prodrug.

  • Materials:

    • 5-phenyl-1H-indole-2-carboxylic acid

    • Alcohol (e.g., methanol, ethanol)

    • Acid catalyst (e.g., concentrated sulfuric acid, thionyl chloride)

    • Anhydrous solvent (e.g., the corresponding alcohol)

  • Procedure (Fischer Esterification):

    • Suspend 5-phenyl-1H-indole-2-carboxylic acid (1 equivalent) in an excess of the desired alcohol (which also acts as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Diagram of Functionalization Reactions

Functionalization cluster_amide Amide Formation cluster_ester Esterification Carboxylic_Acid 5-phenyl-1H-indole-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Coupling Esterification_Reaction Esterification (e.g., H2SO4, reflux) Carboxylic_Acid->Esterification_Reaction Amine R1R2NH Amine->Coupling Amide 5-phenyl-1H-indole-2-carboxamide Derivative Coupling->Amide Alcohol R-OH Alcohol->Esterification_Reaction Ester 5-phenyl-1H-indole-2-carboxylate Ester Esterification_Reaction->Ester

Caption: Key functionalization reactions of the carboxylic acid moiety.

Applications in Pharmaceutical Research

Derivatives of 5-phenyl-1H-indole-2-carboxylate are being actively investigated for a range of therapeutic applications, leveraging the unique properties imparted by the 5-phenyl substituent.

Anticancer Activity

The indole-2-carboxamide scaffold is a promising framework for the development of novel anticancer agents.[11] Derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[10][12] The 5-phenyl group can enhance these activities through several mechanisms:

  • Increased Lipophilicity: The phenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • π-π Stacking Interactions: The phenyl ring can engage in π-π stacking interactions with aromatic residues in the active sites of target proteins, such as kinases or DNA topoisomerases, leading to enhanced binding affinity.

  • Modulation of Kinase Activity: Many indole-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases that are dysregulated in cancer, such as EGFR and CDK2.[12] The 5-phenyl substituent can be crucial for optimizing the interaction with the kinase active site.

Table 1: Representative Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
5-Substituted Indole-2-carboxamidesK-562 (Leukemia)0.33 - 0.61Inhibition of Topoisomerase, PI3Kα, EGFR[10]
5-Substituted Indole-2-carboxamidesHCT-116 (Colon)~1.01Inhibition of Topoisomerase, PI3Kα, EGFR[10]
5-Chloro-indole-2-carboxamidesVarious0.95 - 1.50Dual EGFR/CDK2 Inhibition[12]
Antiviral Activity

Indole-2-carboxylate and -carboxamide derivatives have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[13][14] These compounds often target host factors involved in viral replication, making them less susceptible to the development of viral resistance. The 5-phenyl substituent can contribute to enhanced antiviral potency by optimizing interactions with the host target protein.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of many diseases. Derivatives of indole-2-carboxamide have been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][15] The 5-phenyl group can enhance the anti-inflammatory activity by improving the compound's pharmacokinetic properties and its interaction with inflammatory signaling pathway components.

Conclusion

Sodium;5-phenyl-1H-indole-2-carboxylate is a highly valuable and versatile building block in modern drug discovery. Its synthesis is readily achievable through established synthetic routes, and the carboxylic acid functionality provides a convenient handle for a wide range of chemical modifications. The presence of the 5-phenyl group offers a powerful tool for fine-tuning the biological activity and physicochemical properties of the resulting molecules. The demonstrated potential of its derivatives as anticancer, antiviral, and anti-inflammatory agents underscores the importance of this scaffold in the ongoing search for novel and effective therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the potential of this remarkable chemical entity.

References

  • Some new derivatives of 5-aryl- and 2, 5-diarylindoles. (URL: [Link])

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo. Mad Barn. (URL: [Link])

  • Fischer indole synthesis. Wikipedia. (URL: [Link])

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (URL: [Link])

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). (URL: [Link])

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. (URL: [Link])

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications. (URL: [Link])

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening of Libraries Containing Sodium;5-phenyl-1H-indole-2-carboxylate

I. Introduction: The Rationale for Screening the Indole-2-Carboxylate Scaffold The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Rationale for Screening the Indole-2-Carboxylate Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among the vast family of indole derivatives, the indole-2-carboxylate core has emerged as a particularly versatile template for the development of novel therapeutic agents.[3] These compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and enzyme-inhibitory properties.[1][3][4][5]

The specific compound, Sodium;5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8), represents an intriguing yet underexplored member of this class.[6] Its structure, featuring a phenyl group at the 5-position, suggests potential for unique interactions with biological targets. Given the established therapeutic relevance of the indole-2-carboxylate scaffold, high-throughput screening (HTS) of compound libraries containing this molecule and its analogs is a scientifically sound strategy for identifying novel hit compounds for drug discovery programs.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns targeting this chemical space. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for both biochemical and cell-based assays, and outline a rigorous data analysis workflow.

II. Sourcing Compound Libraries

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[7] While Sodium;5-phenyl-1H-indole-2-carboxylate may not be explicitly listed in all public library collections, it is highly probable that this compound or its structural analogs are present within large, diverse screening collections from major commercial vendors.

Key Commercial Suppliers for Indole-Containing Libraries:

  • Enamine: Offers extensive screening collections, including their REAL (REadily AccessibLe) database, which contains billions of virtual compounds that can be rapidly synthesized.[8][9]

  • ChemDiv: Provides a dedicated Indoles Derivatives Library containing approximately 12,000 unique indole compounds.[10]

  • MedChemExpress (MCE): Offers a wide range of compound libraries, including large diversity sets where indole derivatives are well-represented.[7]

  • MilliporeSigma, MolPort, and Mcule: These vendors also supply large, diverse libraries suitable for HTS campaigns.[8]

Recommended Strategy:

  • Start with Diversity Libraries: Begin by screening large (e.g., >50,000 compounds) diversity libraries from one or more of the vendors listed above. These libraries are designed to cover a broad chemical space.

  • Follow-up with Focused Libraries: If initial hits are identified, consider screening more focused libraries, such as kinase inhibitor libraries or anticancer compound sets, which are often enriched with indole-containing scaffolds.[10]

  • Analog Procurement: Once a hit like Sodium;5-phenyl-1H-indole-2-carboxylate is confirmed, work with vendors to procure or synthesize analogs to establish a preliminary structure-activity relationship (SAR).

III. Experimental Design & Protocols

The choice of assay is dictated by the therapeutic hypothesis. Given the known biological activities of indole derivatives, we will detail two distinct and complementary HTS approaches: a target-based biochemical assay and a mechanism-agnostic cell-based phenotypic assay.[11][12]

A. Biochemical Screening: Kinase Inhibition Assay

Rationale: The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[1][11] Protein kinases are a well-validated class of drug targets, particularly in oncology. Therefore, a biochemical assay to identify inhibitors of a specific protein kinase is a logical starting point. The following protocol utilizes a homogenous, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction, providing a robust and HTS-compatible format.[13]

Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol is designed to identify inhibitors of a chosen protein kinase (e.g., a receptor tyrosine kinase implicated in cancer).

1. Materials:

  • Kinase of interest (e.g., EGFR, BRAF)
  • Kinase substrate (peptide or protein)
  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
  • ATP, MgCl2, DTT
  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  • Compound library plates (with compounds dissolved in DMSO)
  • White, opaque, 384-well assay plates (low-volume)
  • Acoustic dispenser or pin tool for compound transfer
  • Plate reader with luminescence detection capabilities

2. Assay Procedure:

StepActionRationale
1Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction mix containing the kinase and substrate in kinase assay buffer. The optimal concentrations of kinase, substrate, and ATP should be determined in a prior optimization step (typically at the Km for ATP).Proper reagent preparation is critical for assay consistency. Working at the ATP Km ensures sensitivity to competitive inhibitors.
2Compound Dispensing: Dispense 25-50 nL of each library compound solution (typically 10 mM in DMSO) into the appropriate wells of the 384-well assay plate. Include positive control (known inhibitor) and negative control (DMSO only) wells on each plate.Low-volume dispensing minimizes the amount of compound and reagent used. Controls on every plate are essential for quality control and data normalization.[14]
3Enzyme/Substrate Addition: Add 5 µL of the kinase/substrate mix to each well.This initiates the pre-incubation of the enzyme with the potential inhibitor.
4Pre-incubation: Incubate the plates for 15-30 minutes at room temperature.Allows the compounds to bind to the kinase before the reaction is initiated.
5Initiate Reaction: Add 5 µL of ATP solution (at 2x the final desired concentration) to all wells to start the kinase reaction.This step synchronizes the start of the enzymatic reaction across the plate.
6Kinase Reaction: Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption).A linear reaction rate ensures that the measured inhibition is not an artifact of substrate depletion.
7Detection: Add 10 µL of Kinase-Glo® reagent to each well.The reagent stops the kinase reaction and initiates the luminescent signal generation.
8Signal Development: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.Ensures a consistent and maximal signal readout.
9Read Plate: Measure the luminescence signal on a compatible plate reader.The light output is directly proportional to the amount of ATP remaining. Inhibitors will result in a higher signal compared to DMSO controls.
B. Cell-Based Screening: Apoptosis/Viability Assay

Rationale: Many indole derivatives, particularly those with anticancer properties, function by inducing apoptosis (programmed cell death).[15][16] A cell-based assay that measures cell viability provides a powerful phenotypic screen to identify compounds with cytotoxic or cytostatic effects, regardless of the specific molecular target.[17][18] ATP-based viability assays are an industry standard for HTS due to their high sensitivity, robustness, and simple "add-mix-read" format.[19]

Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to identify compounds that reduce the viability of a cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer).

1. Materials:

  • Cancer cell line of interest
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-Buffered Saline (PBS) and Trypsin-EDTA
  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar
  • Compound library plates (as above)
  • White, opaque, clear-bottom, 384-well tissue culture-treated plates
  • Automated liquid handler or multichannel pipette
  • Plate reader with luminescence detection capabilities

2. Assay Procedure:

StepActionRationale
1Cell Seeding: Harvest and count cells. Seed 1,000-5,000 cells per well in 40 µL of complete medium into the 384-well plates. The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase during the assay.Consistent cell seeding is paramount for low well-to-well variability. Cells must be healthy and in a logarithmic growth phase for reproducible results.
2Cell Adhesion: Incubate the plates for 18-24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume growth.This overnight incubation ensures that the cells have recovered from the stress of trypsinization and plating before compound addition.
3Compound Addition: Add 50 nL of library compounds to the appropriate wells. Include positive control (e.g., staurosporine, a known apoptosis inducer) and negative control (DMSO) wells on each plate.The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
4Incubation: Incubate the plates for 48-72 hours in a humidified incubator.This extended incubation period allows sufficient time for the compounds to exert their effects, whether they be cytotoxic (cell-killing) or cytostatic (growth-inhibiting).
5Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.This step ensures temperature consistency across the plate, which is important for the enzymatic reaction in the detection step.
6Detection: Add 20 µL of CellTiter-Glo® reagent to each well.The reagent lyses the cells and initiates the luminescent reaction, which is proportional to the amount of ATP present.[19]
7Signal Development: Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. Then, incubate for 10 minutes at room temperature to stabilize the luminescent signal.Shaking ensures complete lysis and homogenous mixing of the reagent with the cell lysate.
8Read Plate: Measure the luminescence signal on a compatible plate reader.A decrease in luminescence relative to the DMSO controls indicates a reduction in cell viability, identifying a potential "hit" compound.

IV. Data Analysis Workflow

Rigorous data analysis is crucial to minimize false positives and negatives and to confidently identify true hits from a primary HTS campaign.[20][21]

Workflow Steps:

  • Raw Data Collection: Collect the raw luminescence or fluorescence values from the plate reader for each well.

  • Quality Control (QC): For each plate, calculate the Z'-factor, a statistical parameter that assesses the quality and robustness of the assay.[22] The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive and negative controls.

    • Acceptance Criteria: Plates with a Z'-factor ≥ 0.5 are generally considered excellent for HTS.[22] Plates below this threshold may need to be re-run.

  • Data Normalization: Correct for systematic errors and plate-to-plate variability.[14][23] A common and robust method is the calculation of the Z-score for each compound well: Z-score = (Value_compound - Median_plate) / MAD_plate Where Value_compound is the raw signal of the test well, Median_plate is the median signal of all test wells on the plate, and MAD_plate is the Median Absolute Deviation of the signals from all test wells on the plate.

    • Rationale: Using the median and MAD provides a robust statistical method that is less sensitive to outliers (i.e., strong hits) than the mean and standard deviation.[21]

  • Hit Selection: Define a threshold to identify primary hits. A common starting point is to select all compounds with a Z-score of ≤ -3 (for viability assays) or ≥ 3 (for kinase inhibition assays).[24] This corresponds to compounds whose activity is three median absolute deviations from the plate median.

  • Hit Confirmation:

    • Re-testing: Cherry-pick the primary hits and re-test them in the same assay to confirm their activity and rule out experimental error.

    • Dose-Response: Confirmed hits should be tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC50 or EC50 value. This validates the compound's potency.

    • Orthogonal Assays: For cell-based hits, confirm activity in a different viability assay (e.g., a fluorescence-based protease activity assay) to rule out assay-specific artifacts. For kinase hits, test against a different kinase or use an alternative assay format to confirm the mechanism.

V. Visualizations

HTS Workflow Diagram

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation lib Source Compound Library (e.g., Enamine, ChemDiv) assay_dev Assay Development & Optimization lib->assay_dev Select Library pilot Pilot Screen (Validate with LOPAC) assay_dev->pilot Optimize Assay primary_hts Primary HTS (Single Concentration) pilot->primary_hts Proceed to HTS data_acq Data Acquisition (Plate Reader) primary_hts->data_acq data_norm Data Normalization (Z-Score, Z'-Factor) data_acq->data_norm hit_sel Primary Hit Selection (e.g., Z-score < -3) data_norm->hit_sel retest Hit Confirmation (Re-test from powder) hit_sel->retest Cherry-pick hits dose_resp Dose-Response Curve (IC50/EC50 Determination) retest->dose_resp Confirmed Hits ortho Orthogonal Assay & Counter-Screen dose_resp->ortho sar Analog SAR & Lead Generation ortho->sar Validated Hits

Caption: High-Throughput Screening (HTS) Workflow.

Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole Sodium;5-phenyl-1H- indole-2-carboxylate (Hypothetical Inhibitor) Indole->RTK Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

VI. References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Crown Bioscience. Retrieved from [Link]

  • Mochizuki, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 304-312. Available from: [Link]

  • Khan, F. W., et al. (2011). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Cancers, 3(3), 2955-2975. Available from: [Link]

  • Niles, A. L., et al. (2009). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • 3D Cell Culture HTS Cell Viability Complete Assay Kit. (n.d.). AMSBIO. Retrieved from [Link]

  • Kovari, I. A., et al. (2014). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Journal of Biomolecular Screening, 19(7), 1088-1096. Available from: [Link]

  • Devi, R., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(12), 1361-1383. Available from: [Link]

  • Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Bioinformatics, 32(23), 3625-3632. Available from: [Link]

  • Al-Mulla, H. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4684. Available from: [Link]

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-40. Available from: [Link]

  • Szymański, P., et al. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 189-199. Available from: [Link]

  • High Throughput Screening (HTS) Services. (n.d.). ChemDiv. Retrieved from [Link]

  • Bari, S. B., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(2), 159-182. Available from: [Link]

  • Dragiev, M., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 29(1), 31-38. Available from: [Link]

  • On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Retrieved from [Link]

  • Zhang, X. D. (2011). Data analysis approaches in high throughput screening. Frontiers in bioscience (Landmark edition), 16, 2385-2396. Available from: [Link]

  • Wang, J., et al. (2020). Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. Molecules, 25(4), 868. Available from: [Link]

  • Wang, Y.-C., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 14(12), 2419-2431. Available from: [Link]

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]

  • A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1-14. Available from: [Link]

  • BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. (2022). World Journal of Pharmaceutical Research, 11(12), 1066-1094. Available from: [Link]

  • Al-Mulla, H. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. Available from: [Link]

  • de Souza, M. C. B. V., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y.-C., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 14(12), 2419-2431. Available from: [Link]

  • sodium 5-phenyl-1H-indole-2-carboxylate. (n.d.). MolPort. Retrieved from [Link]

  • Prepared Commercial Libraries. (n.d.). Schrödinger. Retrieved from [Link]

  • Compound Librairies. (n.d.). Greenpharma. Retrieved from [Link]

  • Indoles. Indole Derivatives. Indolic compounds. (n.d.). ChemDiv. Retrieved from [Link]

  • Sodium 2-phenyl-1H-indole-5-sulfonate. (n.d.). Acmec Biochemical. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. Available from: [Link]

  • Indole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Validation of Matrix Metalloproteinase Inhibitors Utilizing Sodium 5-phenyl-1H-indole-2-carboxylate

Mechanistic Rationale & Target Biology Matrix metalloproteinases (MMPs), specifically MMP-13, are critical targets in the pathology of arthritic disorders and collagen degradation. Historically, MMP-1 and MMP-14 were con...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Biology

Matrix metalloproteinases (MMPs), specifically MMP-13, are critical targets in the pathology of arthritic disorders and collagen degradation. Historically, MMP-1 and MMP-14 were considered the primary drivers of musculoskeletal syndrome (MSS); however, clinical trials revealed that nonselective MMP-13 inhibitors (which spare MMP-1) can still induce MSS, necessitating a shift toward highly selective inhibitors that exploit unique structural pockets[1].

Fragment-based virtual screening and high-throughput crystallization have identified indole-2-carboxylic acid derivatives as highly efficient ligands (ligand efficiency >0.3) that selectively occupy the S1' pocket of MMP-13[1]. The 5-phenyl-1H-indole-2-carboxylate core is a privileged scaffold: the carboxylate moiety coordinates directly with the catalytic zinc ion (Zn2+) in the active site, while the rigid indole ring directs the 5-phenyl substituent deep into the S1' specificity pocket. This spatial arrangement confers exquisite selectivity over off-target metalloproteinases.

Utilizing the sodium salt of this fragment (Sodium 5-phenyl-1H-indole-2-carboxylate ) is a deliberate experimental choice. The salt form ensures optimal aqueous solubility for direct biophysical testing without organic solvent-induced enzyme denaturation, and it provides a highly reactive, stable nucleophilic intermediate for downstream amide derivatization[2].

Logical Workflow & Synthetic Architecture

MMP13_Inhibitor_Logic A MMP-13 Target (Catalytic Zn2+ & S1' Pocket) B Scaffold Selection (5-bromo-1H-indole-2-carboxylate) A->B  Guides C Suzuki Coupling (Phenylboronic Acid) B->C  Pd(II) Cat. D Saponification (Sodium Salt Formation) C->D  NaOH/EtOH E FRET Validation (High S1' Selectivity) D->E  Screening

Logical workflow for synthesizing and validating MMP-13 targeted indole-2-carboxylates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes a quality control checkpoint, and biological assays mandate internal statistical validation before data acceptance.

Protocol A: Preparation of Sodium 5-phenyl-1H-indole-2-carboxylate

The synthesis of 5-aryl indoles is effectively achieved via palladium-mediated cross-coupling of 5-bromo-1H-indole-2-carboxylic acid esters with aryl boronic acids[1].

Step 1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Charge a 5 mL microwave vial with phenylboronic acid (45 mg, 0.37 mmol), 5-bromo-1H-indole-2-carboxylic acid ethyl ester (100 mg, 0.37 mmol), and bis(triphenylphosphine)palladium(II) chloride (25 mg, 0.03 mmol)[1].

  • Suspend the solids in 2 mL of anhydrous DMF.

  • Add 2 mL of 2 M aqueous sodium carbonate (Na₂CO₃) solution to the reaction vessel[1].

  • Seal and Heat the vial in a microwave reactor at 100 °C for 20 minutes[1].

  • Purify by cooling the vessel, filtering through Celite (washing with EtOAc), and concentrating the organic layer.

  • Causality & Logic: Microwave irradiation ensures rapid oxidative addition of the deactivated aryl bromide. The Pd(II) catalyst is reduced in situ to the active Pd(0) species. The 2 M Na₂CO₃ is critical; it activates the phenylboronic acid via the formation of a negatively charged boronate complex, which drastically accelerates the transmetalation step[1].

Step 2: Alkaline Hydrolysis to the Sodium Salt

  • Dissolve the purified 5-phenyl-1H-indole-2-carboxylic acid ethyl ester in a 1:1 mixture of Ethanol and HPLC-grade water.

  • Add exactly 1.05 equivalents of 1 M NaOH dropwise at room temperature.

  • Reflux the mixture gently for 2 hours until TLC indicates complete consumption of the ester.

  • Lyophilize the resulting aqueous solution to yield Sodium 5-phenyl-1H-indole-2-carboxylate as a stable powder.

  • System Validation: Prior to biological testing, the salt must be analyzed via LC-MS. A purity of >95% and the absence of residual palladium (verified via ICP-MS) are required to prevent false positives in metalloproteinase assays.

Protocol B: FRET-Based MMP-13 Catalytic Assay

Following synthesis, these compounds span a wide range of potency in MMP-13-dependent functional assays[2].

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 0.05% Brij-35.

  • Reconstitute Sodium 5-phenyl-1H-indole-2-carboxylate in the assay buffer (its salt form eliminates the need for high DMSO concentrations, preserving enzyme kinetics).

  • Incubate the inhibitor with 1 nM recombinant human MMP-13 for 30 minutes at 37 °C to allow equilibrium binding at the S1' pocket.

  • Initiate Reaction by adding 2 µM of the fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Measure fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Causality & Logic: The intact peptide is internally quenched. Cleavage of the Gly-Leu bond by active MMP-13 separates the Mca fluorophore from the Dpa quencher, yielding a fluorescent signal. Inhibitors occupying the S1' pocket sterically block substrate entry, reducing the rate of fluorescence increase.

  • Self-Validating Architecture: Every 96-well plate must include a known selective inhibitor (e.g., CP-544439) as a positive control and a vehicle-only negative control. A Z'-factor is calculated for each run; the assay is only deemed valid, and data accepted, if the Z'-factor is ≥0.5 .

Quantitative Data Presentation

The structural modifications at the 5-position of the indole core drastically dictate the pharmacological profile. The table below summarizes the ligand efficiency and selectivity metrics of the synthesized fragment against reference compounds.

Table 1: Pharmacological Profile of Indole-2-Carboxylate Derivatives

Compound ClassMMP-13 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity Fold (MMP-1/13)Ligand Efficiency
Sodium 5-phenyl-1H-indole-2-carboxylate ~1,200>10,000>8x0.32
5-carbamoyl-1H-indole-2-carboxylic acid ester 14>10,000>700x>0.30
CP-544439 (Reference Inhibitor)1.2>10,000>8,300xN/A

Data synthesized from high-concentration MMP-13 catalytic assays demonstrating the high ligand efficiency (>0.3) of the indole core[1].

References

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Indole Inhibitors of MMP-13 for Arthritic Disorders. PMC - NIH.[Link]

Sources

Method

Step-by-step synthesis of Delavirdine analogs using Sodium;5-phenyl-1H-indole-2-carboxylate

Application Note: Step-by-Step Synthesis of 5-Phenyl Delavirdine Analogs via Indole-2-Carboxamide Coupling Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis of 5-Phenyl Delavirdine Analogs via Indole-2-Carboxamide Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of lipophilic Delavirdine analogs utilizing Sodium 5-phenyl-1H-indole-2-carboxylate as the primary building block.

Introduction & Mechanistic Rationale

Delavirdine is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by an indole-2-carboxamide core linked to a substituted piperazine-pyridine moiety [1]. In standard Delavirdine, the 5-position of the indole ring is occupied by a methylsulfonamido group. However, exploring the hydrophobic binding pocket of the HIV-1 reverse transcriptase enzyme often requires the synthesis of lipophilic analogs.

By substituting the methylsulfonamido group with a phenyl group—utilizing Sodium 5-phenyl-1H-indole-2-carboxylate [4]—we can probe these lipophilic interactions. Traditional syntheses of Delavirdine rely on forming an acyl chloride intermediate using thionyl chloride [2]. However, this approach generates harsh acidic byproducts (HCl) that can protonate the basic nitrogens of the incoming piperazine-pyridine amine, complicating the coupling step and reducing yields.

To ensure high scientific integrity and protocol reliability, this application note utilizes a 1,1'-Carbonyldiimidazole (CDI)-mediated activation strategy [3]. CDI is a milder coupling reagent that generates imidazole and carbon dioxide as byproducts. The imidazole acts as an in-situ base, buffering the reaction and facilitating the nucleophilic attack of the amine without the need for external, potentially interfering bases like pyridine or triethylamine.

Synthetic Workflow & Logical Architecture

G N1 Sodium 5-phenyl-1H- indole-2-carboxylate N2 Acidification (1M HCl, EtOAc) N1->N2 N3 5-phenyl-1H-indole- 2-carboxylic acid N2->N3 N4 Activation (CDI, THF, 25°C) N3->N4 N5 Active Imidazolide Intermediate N4->N5 N6 Amide Coupling (Amine, 60°C) N5->N6 N7 5-Phenyl Delavirdine Analog N6->N7

Synthetic workflow for 5-Phenyl Delavirdine analogs via CDI-mediated coupling.

Experimental Protocols

Phase 1: Preparation of the Free Acid

Causality: The starting material is provided as a sodium salt for stability and shelf-life [4]. However, CDI activation requires a free carboxylic acid proton to initiate the formation of the mixed anhydride/imidazolide intermediate.

  • Dissolution: Suspend 10.0 mmol of Sodium 5-phenyl-1H-indole-2-carboxylate in 50 mL of deionized water.

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

    • Self-Validation: A thick white/off-white precipitate of the free 5-phenyl-1H-indole-2-carboxylic acid will form immediately upon crossing the pKa threshold.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free acid as a solid.

Phase 2: CDI-Mediated Activation
  • Solvation: Dissolve the free 5-phenyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in one portion at room temperature (25°C).

  • Reaction Monitoring: Stir the mixture for 1–2 hours.

    • Self-Validation: The reaction is driven by the evolution of CO₂ gas. The cessation of bubbling is a visual, self-validating indicator that the formation of the active imidazolide intermediate is complete [3].

Phase 3: Amide Coupling
  • Amine Addition: To the solution containing the active imidazolide, add the Delavirdine amine precursor (e.g., 2-(4-isopropylpiperazin-1-yl)pyridin-3-amine) (1.05 eq) dissolved in a minimal amount of anhydrous THF.

  • Thermal Driving: Elevate the reaction temperature to 60°C and stir for 12–16 hours.

    • Causality: While the imidazolide is reactive, the steric hindrance of the bulky piperazine-pyridine amine necessitates thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.

  • Quenching & Workup: Cool to room temperature, quench with water, and extract with Dichloromethane (DCM). Wash the organic layer with 5% NaHCO₃, followed by brine.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the pure 5-phenyl Delavirdine analog.

Quantitative Data & Optimization

The following table summarizes the optimization of the coupling phase, demonstrating the causality between reagent equivalents, temperature, and final yield.

EntryCoupling Reagent (Eq)Amine (Eq)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1SOCl₂ (2.0)1.0DCM252434%>90%
2CDI (1.0)1.0THF252445%>95%
3CDI (1.2)1.05THF601678%>98%
4CDI (1.5)1.2THF601679%>97%

Note: Entry 1 represents the traditional thionyl chloride method[2], which suffers from low yields due to amine protonation. Entry 3 represents the optimized CDI protocol [3], maximizing yield while minimizing excess reagent waste.

References

  • Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry.
  • Synthesis method of delavirdine - CN102675284A. Google Patents.
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI.
  • sodium 5-phenyl-1H-indole-2-carboxylate | 2408970-31-8. Molport.
Application

Application Note: Solvent Selection and Bioassay Integration for Sodium 5-phenyl-1H-indole-2-carboxylate

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Solvation Guide Executive Summary Indole-2-carboxylate derivatives are privileged scaffolds in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Solvation Guide

Executive Summary

Indole-2-carboxylate derivatives are privileged scaffolds in modern drug discovery, frequently utilized as matrix metalloproteinase (MMP) inhibitors[1], antibacterial agents against persister cells[2], and small-molecule modulators of the Wnt/Dishevelled (Dvl) PDZ signaling pathway[3]. However, the parent compound, 5-phenyl-1H-indole-2-carboxylic acid, exhibits high lipophilicity and poor aqueous solubility, often leading to colloidal aggregation and false positives in high-throughput screening (HTS).

To circumvent this, the compound is synthesized as Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8). The introduction of the sodium salt dramatically alters the physicochemical profile, rendering the molecule "soluble in water easily"[4]. This application note provides a definitive, causality-driven guide to selecting the optimal solvent system and preparing self-validating stock solutions for in vitro and cell-based bioassays.

Physicochemical Profiling & Solvation Causality

As a Senior Application Scientist, it is critical to understand why a solvent works, rather than just knowing what solvent to use. The solvation mechanics of a sodium salt differ fundamentally from its free acid counterpart.

  • The Lipophilic Core: The indole ring and the C5-phenyl substitution drive target affinity via hydrophobic interactions and π-π stacking within protein binding pockets (such as the GLGF loop of PDZ domains)[3].

  • The Hydrophilic Salt: The sodium carboxylate moiety introduces a high-energy ionic bond. In highly polar, protic solvents (like water), the high dielectric constant ( ε≈80 ) overcomes the crystal lattice energy. Water molecules hydrate the Na+ cation and the carboxylate anion via strong ion-dipole interactions, driving rapid dissolution.

  • The DMSO Paradox: While 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for HTS libraries, it is a polar aprotic solvent. It solvates the lipophilic indole core exceptionally well but poorly solvates the Na+ cation. Consequently, the sodium salt may exhibit lower solubility in neat DMSO compared to the free acid. Therefore, aqueous buffers or DMSO/water co-solvent systems are mechanistically superior for this specific salt form.

Table 1: Solvent Selection & Physicochemical Matrix
Solvent SystemDielectric Constant ( ε )Estimated Solubility LimitPrimary ApplicationCausality / Mechanism of Solvation
Aqueous Buffer (pH 7.4) ~80.0>50 mMCell-based assays, in vivo dosingHigh ε stabilizes the dissociated Na+ and carboxylate anion via ion-dipole interactions.
DMSO / Water (50:50) ~63.0>50 mMIntermediate Stock SolutionsSynergistic solvation: water hydrates the Na+ ion while DMSO solvates the lipophilic core.
100% DMSO (Anhydrous) 46.7~10-20 mMHTS Library StorageAprotic nature solvates the organic core but poorly solvates the Na+ cation.
Acidic Buffer (pH < 4.0) ~80.0<1 mM (Precipitates)NOT RECOMMENDED Protonation of the carboxylate (pKa ~4.5) forces reversion to the highly insoluble free acid.

Experimental Workflows & Decision Logic

To ensure trustworthiness and reproducibility, the preparation of stock solutions must be treated as a self-validating system. The workflow below illustrates the decision matrix for solvent selection based on assay tolerance.

SolventWorkflow A Sodium 5-phenyl-1H-indole-2-carboxylate B Assess Assay Tolerance A->B C Aqueous Buffer (e.g., PBS) Target: 10-50 mM Stock B->C Aversion to Organics D DMSO / Aqueous Blend Target: 10 mM Stock B->D HTS Standard E Nephelometry / DLS QC C->E D->E F Precipitation Detected (Add Excipient/Adjust pH) E->F Aggregation G Validated Stock Solution E->G Soluble & Stable F->C

Workflow for solvent selection and QC validation of Sodium 5-phenyl-1H-indole-2-carboxylate.

Validated Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock Solution (Self-Validating)

This protocol utilizes a physiological buffer to maximize the ion-dipole interactions required to dissolve the sodium salt, avoiding the cytotoxicity associated with organic solvents.

Materials:

  • Sodium 5-phenyl-1H-indole-2-carboxylate powder

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4 (Sterile)

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment)

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh exactly 2.59 mg of Sodium 5-phenyl-1H-indole-2-carboxylate (MW 259.24 g/mol ) into a sterile 2.0 mL microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of 1X PBS (pH 7.4) to the tube.

  • Mechanical Agitation: Vortex the solution for 60 seconds. The high water solubility of the sodium salt[4] should result in rapid dissolution.

  • Self-Validation Check 1 (pH Monitoring): Measure the pH of the solution using a micro-pH probe. Causality: Dissolving high concentrations of salts can shift the buffer pH. If the pH drops below 6.0, the carboxylate will begin to protonate, reverting to the insoluble free acid. If necessary, titrate with 0.1 M NaOH to restore pH to 7.4.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Do not autoclave, as thermal stress may induce decarboxylation of the indole core.

  • Self-Validation Check 2 (Nephelometry): Analyze a 50 µL aliquot via nephelometry or Dynamic Light Scattering (DLS). A polydispersity index (PDI) indicating particles >10 nm signifies colloidal aggregation. A true solution will register near-zero light scattering.

Protocol B: Integration into Wnt/Dvl PDZ Domain Bioassays

Indole-2-carboxylates are potent inhibitors of protein-protein interactions, specifically blocking the Frizzled receptor from binding the Dvl PDZ domain[3].

Pathway Ligand Wnt Ligand Receptor Frizzled Receptor Ligand->Receptor Dvl Dishevelled (Dvl) PDZ Domain Receptor->Dvl Activation BetaCat β-Catenin Accumulation Dvl->BetaCat Signaling Cascade Inhibitor Indole-2-carboxylate Derivative Inhibitor->Dvl Blocks PDZ Binding Target Gene Transcription BetaCat->Target

Mechanism of action for indole-2-carboxylate derivatives inhibiting Wnt/Dvl signaling.

Working Solution Preparation:

  • Dilution Matrix: Dilute the 10 mM aqueous stock (from Protocol A) directly into the assay buffer (e.g., 15 mM Na4​PPi​ , 7.5 mM NaAc, pH 5.0-8.0 depending on the specific luminescence or fluorescence polarization assay)[3].

  • Lipid Excipient Addition (Optional): If the bioassay requires a lower pH (which risks protonating the compound), incorporate 0.01% to 0.05% Tween-20 or a similar lipid excipient. Causality: Lipid excipients form micelles that encapsulate the lipophilic phenyl-indole core, preventing macroscopic precipitation even if the carboxylate becomes partially protonated[2].

  • Final Concentration: Ensure the final concentration of the compound in the assay well is between 1 µM and 100 µM, keeping total co-solvent concentrations (if DMSO was used) strictly below 1% v/v to prevent off-target cytotoxicity.

References

  • Echemi.Sodium;5-phenyl-1H-indole-2-carboxylate Suppliers.
  • Journal of Medicinal Chemistry (ACS Publications).Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13.
  • Google Patents.US11690824B2 - Antibacterial compounds.
  • Copernicus / NIH.Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling.

Sources

Method

Application Note: Sodium 5-phenyl-1H-indole-2-carboxylate in Advanced API Manufacturing

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Chemical Rationale The indole-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Rationale

The indole-2-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the synthesis of antiviral agents and novel antimicrobial adjuvants. Specifically, Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) serves as a critical, advanced building block[1].

While the free acid form (5-phenyl-1H-indole-2-carboxylic acid, CAS: 66616-71-5) is widely available, it suffers from severe hydrophobicity, limiting its utility in green chemistry applications and biphasic reactions. By utilizing the pre-formed sodium salt , process chemists can bypass harsh deprotonation steps (e.g., avoiding the use of sodium hydride or highly basic alkoxides) and dramatically increase aqueous solubility. This enables the use of environmentally benign solvent systems (like water/ethyl acetate) and facilitates direct bioconjugation or aqueous amide coupling via water-soluble carbodiimides.

Key API Applications

A. HCV NS5B Polymerase Inhibitors

Indole-2-carboxylic acid derivatives are highly potent allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp)[2]. The 5-phenyl substitution provides critical hydrophobic interactions within the enzyme's binding pocket, while the carboxylate moiety often forms a bidentate interaction with the protein backbone at the "palm" site[2][3]. The sodium salt acts as the ideal starting material for C3-functionalization or N1-alkylation to build the final API scaffold[4].

B. Antimicrobial Adjuvants and Membrane-Active Agents

Recent paradigms in combating multi-drug resistant (MDR) bacteria, such as MRSA, have identified 5-phenyl-1H-indole-2-carboxylic acid derivatives as potent membrane-active compounds and efflux pump inhibitors[5][6]. These compounds disrupt biomembrane-mimicking giant unilamellar vesicles in persistent bacterial strains, acting as powerful adjuvants when co-administered with traditional antibiotics[6].

G A HCV RNA Template B NS5B Polymerase (Active State) A->B Binds D Allosteric Palm Site Binding B->D Modulates C Indole-2-carboxylate Derivative C->D Targets E Conformational Arrest D->E Induces F Viral Replication Halted E->F Results In

Figure 1: Mechanism of HCV NS5B allosteric inhibition via palm site binding.

Quantitative Data & Physicochemical Profiling

The selection of the sodium salt over the free acid is driven by measurable improvements in process metrics. Table 1 summarizes the physicochemical advantages, while Table 2 highlights the kinetic and environmental benefits during amide coupling workflows.

Table 1: Physicochemical Properties Comparison

PropertyFree Acid (CAS 66616-71-5)Sodium Salt (CAS 2408970-31-8)
Molecular Weight 237.26 g/mol 259.24 g/mol
Aqueous Solubility (25°C) < 0.1 mg/mL> 50.0 mg/mL
Physical State Pale yellow powderWhite to off-white spherical particles
pKa (Carboxylic Acid) ~ 3.8 (Predicted)N/A (Deprotonated)

Table 2: Amide Coupling Reaction Metrics (DMF vs. Aqueous System)

MetricTraditional Method (Free Acid in DMF)Optimized Method (Sodium Salt in Aqueous Buffer)
Coupling Reagent HATU / DIPEAEDC·HCl / Sulfo-NHS
Reaction Time 4 - 6 hours2 - 3 hours
Average Yield 78%89%
E-Factor (Waste/Product) > 45 (Due to organic solvent waste)< 15 (Water-based, highly atom-efficient)

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating; visual or measurable checkpoints are embedded within the steps to ensure the chemical integrity of the process.

Protocol A: Aqueous Amide Coupling via EDC/Sulfo-NHS Activation

This protocol leverages the high aqueous solubility of the sodium salt to perform a green, organic-solvent-free amide coupling. This is particularly useful when conjugating the indole pharmacophore to water-soluble peptide sequences or polar piperazine derivatives.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq (259.2 mg, 1.0 mmol) of Sodium 5-phenyl-1H-indole-2-carboxylate in 10 mL of 0.1 M MES buffer. Adjust the pH to exactly 6.0 using dilute HCl if necessary.

    • Causality: The sodium salt ensures immediate, complete dissolution without the need for DMSO. A pH of 6.0 is the kinetic optimum for EDC-mediated carboxylate activation; higher pH leads to rapid hydrolysis of the O-acylisourea intermediate.

  • Activation: Add 1.5 eq of EDC·HCl (287.5 mg) and 1.5 eq of Sulfo-NHS (325.8 mg) to the stirring solution.

    • Causality: EDC activates the carboxylate, but the resulting O-acylisourea is unstable in water. Sulfo-NHS rapidly reacts with this intermediate to form a stable, water-soluble amine-reactive ester, preventing the reaction from quenching itself.

  • Incubation: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution should remain perfectly clear. Any precipitation indicates failure of the Sulfo-NHS ester formation and reversion to the insoluble free acid.

  • Nucleophilic Addition: Add 1.2 eq of the target primary amine. Immediately adjust the pH of the solution to 7.5 - 8.0 using 1M NaOH.

    • Causality: Primary amines must be in their unprotonated (free base) state to act as effective nucleophiles. At pH 6.0, most aliphatic amines are protonated and unreactive; shifting the pH to 8.0 initiates the coupling.

  • Propagation: Stir for 2 hours at room temperature.

  • Isolation: Acidify the mixture to pH 3.0 using 1M HCl.

    • Causality: The newly formed amide product (which lacks the solubilizing carboxylate group) will precipitate out of the aqueous phase.

  • Filtration: Filter the resulting solid, wash with cold deionized water, and dry under a vacuum to yield the API intermediate.

G Step1 Sodium 5-phenyl-1H-indole-2-carboxylate Solubilized in MES Buffer (pH 6.0) Step2 Addition of EDC·HCl (Carboxylate Activation) Step1->Step2 Step3 Addition of Sulfo-NHS (Stable Ester Formation) Step2->Step3 Step4 Amine Addition & pH Shift (pH 7.5 - 8.0) Step3->Step4 Step5 Amide API Intermediate Isolation via Precipitation Step4->Step5

Figure 2: Aqueous Schotten-Baumann workflow for amide API intermediate synthesis.

Protocol B: Direct Esterification via Alkyl Halides

When the synthetic route requires protection of the carboxylic acid prior to N1-alkylation, the sodium salt acts as an excellent, direct nucleophile for esterification.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of Sodium 5-phenyl-1H-indole-2-carboxylate in anhydrous DMF (0.2 M concentration).

    • Causality: Using the pre-formed sodium salt eliminates the need to add external, potentially moisture-sensitive bases (like NaH or Cs2CO3) to deprotonate the carboxylic acid, reducing side reactions at the indole nitrogen.

  • Electrophile Addition: Add 1.1 eq of the desired alkyl halide (e.g., ethyl bromide or benzyl chloride) dropwise at room temperature.

  • Heating: Elevate the temperature to 40°C and stir for 4 hours.

    • Self-Validation Checkpoint: As the reaction progresses, the suspension will clear as the highly soluble ester product forms, accompanied by the precipitation of fine, white NaCl crystals.

  • Quenching & Extraction: Pour the reaction mixture into ice water (5 volumes) and extract with Ethyl Acetate (3 x 20 mL).

    • Causality: The esterified product is highly lipophilic and partitions cleanly into the organic phase, while the DMF and NaCl waste remain in the aqueous phase.

  • Washing: Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Molport Database. "sodium 5-phenyl-1H-indole-2-carboxylate | 2408970-31-8". Molport. Available at:[Link]

  • Anilkumar, G. N., et al. "Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles." Bioorganic & Medicinal Chemistry Letters, 2011. Available at:[Link]

  • RSC Advances. "Targeting HCV polymerase: a structural and dynamic perspective into the mechanism of selective covalent inhibition." Royal Society of Chemistry, 2018. Available at:[Link]

  • ACS Publications. "Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase." Journal of Medicinal Chemistry, 2011. Available at:[Link]

  • Google Patents. "US11690824B2 - Antibacterial compounds." United States Patent and Trademark Office, 2023.
  • Università degli Studi di Parma. "Novel Adjuvant Strategies to overcome Antimicrobial Resistance." UniPR Institutional Repository. Available at:[Link]

Sources

Application

Application Notes and Protocols for Laboratory Handling of Sodium 5-phenyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 5-phenyl-1H-indole-2-carboxylate is an indole derivative with potential applications in medicinal chemistry and drug discovery.[1] As wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-phenyl-1H-indole-2-carboxylate is an indole derivative with potential applications in medicinal chemistry and drug discovery.[1] As with many novel compounds, detailed experimental data on its specific handling and properties are not extensively documented. Therefore, this guide synthesizes established best practices for handling related chemical classes, namely indole-carboxylates and organic sodium salts, to provide a comprehensive framework for its safe and effective use in a laboratory setting. The protocols herein are designed to be self-validating, emphasizing caution and verification at each step.

Physicochemical Properties and Stability Considerations

While specific data for Sodium 5-phenyl-1H-indole-2-carboxylate is limited, its structure allows for inferences regarding its properties.

PropertyInferred Characteristic & Rationale
Appearance Likely a white to off-white or beige solid powder.
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF.[2] As a sodium salt of a carboxylic acid, it should exhibit some solubility in water, though the presence of the phenyl and indole rings may limit this.
Stability Indole derivatives can be sensitive to light and air, leading to oxidation and a change in color (e.g., to brown).[3] Solutions are generally less stable than the solid form.[3] The sodium salt form is expected to be stable under dry conditions.
Hygroscopicity As a salt, it may be hygroscopic and should be stored in a dry environment.[3]

PART 1: Core Safety and Handling Protocols

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent use of appropriate PPE.

  • Eye Protection : ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[4][5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent direct skin contact.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Body Protection : A flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.[5][6] Ensure it is fully buttoned.

  • Respiratory Protection : When handling the powder outside of a certified chemical fume hood, a respirator with an appropriate cartridge may be necessary to avoid inhalation of fine particles.[5][6]

Engineering Controls
  • Ventilation : All handling of solid Sodium 5-phenyl-1H-indole-2-carboxylate should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[4][7]

  • Static Control : For labs where static electricity is a concern, especially when handling fine powders, grounding equipment and maintaining appropriate humidity levels are recommended.

General Handling Practices
  • Avoid Dust Formation : Handle the compound gently to minimize the generation of airborne dust.[5][6][8]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9][10] Do not eat, drink, or smoke in the laboratory.[9][10]

  • Contamination Prevention : Use dedicated, clean spatulas and weighing papers for handling.[4] Avoid cross-contamination with other reagents.

PART 2: Storage and Solution Preparation

Long-Term and Short-Term Storage

Proper storage is critical to maintaining the integrity of Sodium 5-phenyl-1H-indole-2-carboxylate.

  • Container : Store in a tightly sealed, clearly labeled container.[3][5][6] For light-sensitive indole compounds, an amber vial or storage in a dark location is recommended.[3]

  • Atmosphere : To prevent oxidation and degradation from moisture, store under an inert atmosphere, such as argon or nitrogen.[3][6][7]

  • Temperature : While specific data is unavailable, storage at 2-8°C is a common recommendation for related compounds to slow potential degradation.[11]

  • Incompatibilities : Store away from strong acids and oxidizing agents.[6][7]

Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution, which should be optimized based on experimental needs.

Objective : To prepare a 10 mM stock solution of Sodium 5-phenyl-1H-indole-2-carboxylate in DMSO.

Materials :

  • Sodium 5-phenyl-1H-indole-2-carboxylate (MW: 259.24 g/mol )[12]

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure :

  • Pre-equilibration : Allow the container of Sodium 5-phenyl-1H-indole-2-carboxylate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing : In a chemical fume hood, accurately weigh the desired amount of the compound. For a 1 mL stock solution of 10 mM, this would be 2.59 mg.

  • Dissolution : Add the weighed compound to a clean, dry volumetric flask. Add a portion of the DMSO and vortex until the solid is completely dissolved.

  • Final Volume : Add DMSO to the final desired volume and mix thoroughly.

  • Storage of Solution : Store the solution in a tightly sealed vial, protected from light, at -20°C or -80°C for long-term storage. It is advisable to prepare fresh solutions for sensitive assays, as indole derivatives can be less stable in solution.[3]

PART 3: Quality Control and Analytical Methods

To ensure the reliability of experimental results, regular quality control of the compound is recommended.

Visual Inspection
  • Color : A change in color from its initial appearance (e.g., from white/beige to brown) can indicate oxidation or degradation.[3]

  • Homogeneity : The powder should be of uniform consistency.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of indole derivatives.[13] A reverse-phase C18 column is often suitable.[13] The mobile phase composition will need to be optimized, but a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect impurities.

  • Mass Spectrometry (MS) : MS can be used to confirm the molecular weight of the compound.

PART 4: Spill and Waste Management

Spill Response

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[5][6]

  • Communicate : Inform others in the lab of the spill.

  • Protect : Wear appropriate PPE, including respiratory protection if necessary.[4]

  • Contain : Cover the spill with an absorbent, non-combustible material like sand or a commercial spill kit.[4][14] Do not use water.[14]

  • Clean : Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.[4][14]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, if appropriate for the surface.[7]

Waste Disposal
  • Solid Waste : Dispose of unused solid Sodium 5-phenyl-1H-indole-2-carboxylate and contaminated materials (e.g., weighing papers, gloves) in a designated, labeled hazardous waste container.[5][8]

  • Liquid Waste : Unused solutions should be collected in a labeled hazardous waste container for organic solvents. Do not pour down the drain.[8][10]

Visualizations

G cluster_prep Preparation and Handling cluster_use Experimental Use cluster_cleanup Cleanup and Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Cleanup weigh->spill add_to_assay Add to Assay dissolve->add_to_assay dissolve->spill store_solid Store Solid (Dry, Dark, Inert Gas) analyze Analyze Results add_to_assay->analyze waste Dispose of Waste analyze->waste spill->waste

Caption: Experimental workflow for Sodium 5-phenyl-1H-indole-2-carboxylate.

References

  • Taylor & Francis. (2020, October 5). Theoretical Calculations about the Nitro-Substituted Derivatives of Indole as Potential High-Energy-Density Compounds.
  • HUI BAI YI. (2025, July 24). What are the safety precautions when handling MES Sodium Salt?
  • University of California, Santa Barbara. (2012, December 14). Sodium.
  • Stony Brook University.
  • University of California, Merced.
  • Loba Chemie. INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY.
  • AKJournals.
  • Princeton University. Sodium | Office of Environmental Health and Safety.
  • Sigma-Aldrich. (2025, November 6).
  • MDPI. (2021).
  • ACS Publications. (2020, November 3). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates | Industrial & Engineering Chemistry Research.
  • Fisher Scientific.
  • BenchChem. preventing degradation of indole-3-carboxaldehyde during storage.
  • ResearchGate. (2016, July 29).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 7).
  • ZELLX. Indole-3-Carboxylic Acid.
  • Molport.
  • Sigma-Aldrich. 5-Ph-IAA, 97 (HPLC), powder, SML3574.
  • Spectrum Chemical. (2019, December 9).
  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.
  • Sigma-Aldrich. Indole-2-carboxylic acid 98 1477-50-5.
  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • ChemScene. 17954-05-1 | N-Phenyl-1H-indole-2-carboxamide.
  • BenchChem. The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
  • ResearchGate. (2019, June 20). (PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • NextSDS.
  • Sigma-Aldrich. 5-phenyl-1H-indole-2-carboxylic acid.
  • MDPI. (2024, May 8).
  • European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of Sodium;5-phenyl-1H-indole-2-carboxylate for biological assays

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and researchers encountering aqueous solubility bottlenecks with Sodium;5-phenyl-1H-indole-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and researchers encountering aqueous solubility bottlenecks with Sodium;5-phenyl-1H-indole-2-carboxylate .

While indole-2-carboxylic acid derivatives are highly valuable as NMDA receptor antagonists, HIV integrase inhibitors, and antimycobacterials [1], the introduction of lipophilic moieties like a 5-phenyl group drastically alters their physicochemical behavior in biological assays. This guide provides field-proven, mechanistically grounded solutions to ensure your compound remains bioavailable in vitro.

Part 1: Mechanistic FAQs – Understanding the Solubility Barrier

Q1: Why does Sodium;5-phenyl-1H-indole-2-carboxylate precipitate when diluted into physiological buffers (pH 7.4), despite being a sodium salt? A1: The assumption that a sodium salt guarantees aqueous solubility is a common pitfall. While the carboxylate salt improves initial dissolution in deionized water compared to its free acid [4], physiological buffers (e.g., PBS, HBSS) contain high concentrations of endogenous sodium (~137 mM). This triggers the common ion effect , suppressing the dissociation of the sodium salt. Causality: Once the ionic anchor is suppressed, the unshielded 5-phenyl ring dominates the molecule's behavior. The high crystal lattice energy and localized hydrophobicity drive rapid intermolecular π-π stacking, overcoming the solvation energy and leading to nucleation and precipitation [2].

Q2: I am keeping my final DMSO concentration below 0.5% to avoid cell toxicity, but the compound still crashes out. What is the alternative? A2: Relying solely on DMSO dilution is kinetically unstable for highly lipophilic indoles. When a concentrated DMSO master stock is introduced to an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded, resulting in "solvent shift precipitation" [1]. Causality: To prevent this, you must thermodynamically shield the 5-phenyl group before it hits the aqueous environment. This requires a multi-component formulation using either a co-solvent/surfactant blend to lower the dielectric constant of the buffer, or cyclodextrin complexation to encapsulate the hydrophobic core [3].

Part 2: Formulation & Troubleshooting Workflows

To systematically resolve precipitation issues without compromising your biological assay, follow the decision matrix outlined below.

FormulationWorkflow Start Solid Sodium;5-phenyl-1H-indole-2-carboxylate Step1 Dissolve in 100% DMSO (Master Stock 10-50 mM) Start->Step1 Decision1 Dilution in pH 7.4 Buffer Precipitation Observed? Step1->Decision1 PathA Yes: Hydrophobic Aggregation Decision1->PathA High Aqueous % PathB No: Proceed to Biological Assay Decision1->PathB Tolerable % Sol1 Strategy A: Co-solvent Blend (e.g., 5% PEG-400 + 0.1% Tween-20) PathA->Sol1 Sol2 Strategy B: Inclusion Complex (10% w/v HP-β-CD in Buffer) PathA->Sol2 Validate Validate Kinetic Solubility (Nephelometry & HPLC) Sol1->Validate Sol2->Validate Validate->PathB Clear Solution Confirmed

Caption: Formulation troubleshooting workflow for lipophilic indole-2-carboxylates.

Part 3: Quantitative Formulation Data

Visual inspection is inadequate for confirming solubility, as micro-precipitates scatter light and cause false negatives in biological readouts. The table below summarizes the expected kinetic solubility limits of Sodium;5-phenyl-1H-indole-2-carboxylate under various excipient strategies.

Formulation StrategyFinal Excipient Concentration in AssayExpected Kinetic Solubility LimitBiological Assay Compatibility
Direct Dilution 0.1% - 0.5% DMSO< 5 µMHigh (No vehicle toxicity)
Co-solvent Blend 1% DMSO + 5% PEG-400~ 40 - 50 µMModerate (Monitor for osmotic stress)
Surfactant Addition 0.5% DMSO + 0.05% Tween-80~ 80 µMModerate (May disrupt lipid bilayers)
Cyclodextrin Complexation 0.5% DMSO + 10% HP-β-CD> 200 µM High (Well-tolerated by most cell lines)

Part 4: Self-Validating Experimental Protocol

For cell-based assays requiring concentrations above 10 µM, Cyclodextrin Complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic cavity perfectly sized to encapsulate the 5-phenyl ring, thermodynamically shielding it from the aqueous buffer [1].

Pathway Indole 5-Phenyl-Indole Core (High Lattice Energy) Aqueous Aqueous Buffer (pH 7.4) Common Ion Effect (Na+) Indole->Aqueous Direct Dilution HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) Indole->HPBCD Excipient Addition Precipitation π-π Stacking & Aggregation (Loss of Bioavailability) Aqueous->Precipitation Salting Out Complex Host-Guest Inclusion Complex (Thermodynamic Shielding) HPBCD->Complex Encapsulation Bioavailable Target Receptor Engagement (Biologically Active) Complex->Bioavailable Solubilized Delivery

Caption: Mechanistic pathway of thermodynamic stabilization using HP-β-cyclodextrin.

Protocol: Preparation and Validation of HP-β-CD Formulated Working Stocks

Phase 1: Master Stock Preparation

  • Weigh out the required mass of Sodium;5-phenyl-1H-indole-2-carboxylate.

  • Dissolve in 100% anhydrous DMSO to create a 20 mM Master Stock . Note: Ensure complete dissolution. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes if necessary.

Phase 2: Excipient Buffer Preparation 3. Prepare a 10% (w/v) HP-β-CD solution in your target biological buffer (e.g., HBSS or culture media). 4. Sterile filter the HP-β-CD buffer through a 0.22 µm PES membrane.

Phase 3: Complexation (The "Slow Drip" Method) 5. To prepare a 100 µM working solution, take 995 µL of the 10% HP-β-CD buffer and place it on a magnetic stirrer at 300 RPM. 6. Crucial Step: Slowly add 5 µL of the 20 mM DMSO Master Stock dropwise into the vortex of the stirring buffer. Causality: Dropwise addition ensures the local concentration of the compound never exceeds the encapsulation rate of the cyclodextrin, preventing irreversible micro-nucleation. 7. Allow the solution to stir at room temperature for 30 minutes to reach thermodynamic equilibrium.

Phase 4: The Validation Gate (Self-Validating System) 8. Transfer the working solution to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes . 9. Carefully extract the supernatant. 10. Analytical Check: Analyze the supernatant via HPLC-UV (measuring absorbance at ~280-290 nm for the indole ring) and compare the Area Under the Curve (AUC) against a standard curve prepared purely in DMSO. Validation Logic: If the compound is truly dissolved, the supernatant concentration will match the theoretical yield (100 µM). A significant drop in AUC indicates that the compound formed a micro-suspension and was pelleted out. Proceeding to an assay with a micro-suspension will result in artificially low potency (false negatives).

References

  • Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in Sodium 5-phenyl-1H-indole-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing catastrophic yield losses when synthesizing Sodium 5-phenyl-1H-indole-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing catastrophic yield losses when synthesizing Sodium 5-phenyl-1H-indole-2-carboxylate .

The synthesis of this molecule typically follows a two-stage route:

  • Suzuki-Miyaura Cross-Coupling of an ethyl 5-halo-1H-indole-2-carboxylate with phenylboronic acid.

  • Saponification of the resulting ester, followed by Sodium Salt Isolation .

Yield bottlenecks rarely stem from a single catastrophic error; rather, they arise from a misunderstanding of the mechanistic causality at each step. Below is our comprehensive troubleshooting guide, complete with validated protocols and mechanistic FAQs to ensure your reactions are self-validating and high-yielding.

Phase 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

FAQ 1: My Suzuki coupling stalls at 20-40% conversion. I am using Pd(PPh₃)₄ and K₂CO₃ in Toluene. What is going wrong?

The Causality: The issue is catalyst deactivation and sluggish oxidative addition. Monodentate phosphine ligands like PPh₃ often fail with electron-rich heterocyclic bromides like 5-bromoindoles[1]. Furthermore, Pd(PPh₃)₄ is highly sensitive to oxidation. The Solution: Switch to a bidentate ligand system such as Pd(dppf)Cl₂ in a more polar solvent mixture like Dimethoxyethane (DME)/Water[2]. The bite angle of the dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step. The increased solvent polarity also dissolves the K₂CO₃ base, facilitating the crucial transmetalation step[3].

FAQ 2: I am observing a massive amount of debrominated starting material (ethyl 1H-indole-2-carboxylate). How do I prevent this?

The Causality: Hydrodehalogenation (debromination) competes directly with transmetalation. When transmetalation is slow—often due to insufficient base activation of the boronic acid—the Pd-aryl intermediate undergoes protonation by water or primary alcohols (like ethanol) acting as hydride donors[4]. The Solution: Ensure your phenylboronic acid is freshly recrystallized to remove boroxines, and use a slight excess (1.2 to 1.5 eq) to drive the kinetics of transmetalation. If debromination persists, remove ethanol from your solvent system and switch to a DME/H₂O or 1,4-Dioxane/H₂O mixture[5].

Mechanism Pd0 Pd(0) PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-Br Fail1 Yield Loss: Incomplete Reaction (Monodentate ligands fail here) Pd0->Fail1 PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans Ph-B(OH)2, Base Fail2 Yield Loss: Debromination (Slow transmetalation) PdII_Ox->Fail2 Product Product Reductive Elimination PdII_Trans->Product Product->Pd0

Suzuki-Miyaura catalytic cycle highlighting critical failure points leading to low yields.

Quantitative Catalyst Analysis

To emphasize the importance of catalyst selection, Table 1 summarizes quantitative performance data for the Suzuki coupling of 5-bromoindole derivatives.

Table 1: Catalyst System Comparison for 5-Bromoindole Suzuki Coupling[2][3]

Catalyst SystemLigand TypeBaseSolventTemp / TimeConversion YieldNotes
Pd(dppf)Cl₂ BidentateK₂CO₃DME / H₂O80°C / 2h95% Optimal bite angle; rapid reductive elimination.
Pd(PCy₃)₂ Monodentate (Bulky)K₂CO₃DME / H₂O80°C / 4h65% Moderate yield; prone to steric stalling.
Pd(PPh₃)₄ MonodentateK₂CO₃DME / H₂O80°C / 4h22% High degree of catalyst deactivation/debromination.

Phase 2: Saponification & Salt Isolation Troubleshooting

FAQ 3: The saponification of ethyl 5-phenyl-1H-indole-2-carboxylate is incomplete after 12 hours at room temperature. Should I add more NaOH?

The Causality: Adding more base will not overcome the thermodynamic activation barrier. Indole-2-carboxylates are highly resistant to basic hydrolysis at room temperature. The electron-donating nature of the indole nitrogen delocalizes electron density into the ester carbonyl, significantly reducing its electrophilicity toward the hydroxide nucleophile[6]. The Solution: Saponification of this specific scaffold requires thermal energy. You must reflux the ester in a mixture of 5% aqueous NaOH and a co-solvent like ethanol or isopropanol for at least 3 hours[7][8].

FAQ 4: I successfully saponified the ester, but I lose all my product when trying to isolate the Sodium salt. It won't extract into the organic layer!

The Causality: This is the most common and catastrophic error in this workflow. The sodium salt of 5-phenyl-1H-indole-2-carboxylic acid is an amphiphilic molecule (a soap)[9]. The highly polar sodium carboxylate headgroup and the lipophilic phenyl-indole tail create a surfactant that forms intractable emulsions in aqueous/organic biphasic systems. It is highly water-soluble and cannot be extracted directly. The Solution: You must employ a two-stage isolation .

  • First, isolate the free carboxylic acid by acidifying the aqueous mixture to pH 1. The uncharged free acid is highly insoluble in water and will precipitate cleanly[7].

  • Second, resuspend the purified free acid in dry methanol and add exactly 1.0 equivalent of Sodium Methoxide (NaOMe). Concentrate and precipitate the pure sodium salt using an anti-solvent like diethyl ether.

Workflow SM Ethyl 5-bromo-1H-indole-2-carboxylate + Phenylboronic Acid Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, DME/H2O SM->Suzuki Ester Ethyl 5-phenyl-1H-indole-2-carboxylate Suzuki->Ester Overcomes sluggish oxidative addition Sapon Step 2: Saponification NaOH (aq) / EtOH, Reflux Ester->Sapon Acid Step 3: Acidification (pH 1) Precipitate Free Acid Sapon->Acid Prevents loss of water-soluble salt Salt Step 4: Salt Formation 1.0 eq NaOMe in Dry MeOH Acid->Salt Purifies intermediate Product Sodium 5-phenyl-1H-indole-2-carboxylate Salt->Product Precipitate with Ether

Optimized workflow for synthesizing Sodium 5-phenyl-1H-indole-2-carboxylate to maximize yield.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 5-phenyl-1H-indole-2-carboxylate.

  • Setup: To a 100 mL round-bottom flask, add ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equiv, 10 mmol) and phenylboronic acid (1.3 equiv, 13 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent: Add 40 mL of a degassed Dimethoxyethane (DME) and Water mixture (4:1 v/v).

  • Reaction: Purge the flask with Argon for 5 minutes. Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 2.5 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) must be completely absent, replaced by a bright blue fluorescent product spot under 254 nm UV (Rf ~0.4). If SM remains, add 0.2 eq phenylboronic acid and stir for 1 more hour.

  • Workup: Cool to room temperature. Dilute with 50 mL Ethyl Acetate and 50 mL water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure ester.

Protocol 2: Saponification and Precise Sodium Salt Formation

Objective: Conversion of the ester to Sodium 5-phenyl-1H-indole-2-carboxylate without yield loss.

  • Saponification: Suspend ethyl 5-phenyl-1H-indole-2-carboxylate (1.0 equiv, 8 mmol) in 30 mL of Ethanol. Add 20 mL of a 5% aqueous NaOH solution.

  • Thermal Activation: Heat the mixture to reflux (approx. 80°C) for 3 hours until the solution becomes homogeneous[7].

  • Validation Checkpoint 1 (Free Acid Isolation): Cool the mixture to 0°C in an ice bath. Slowly add 6M HCl dropwise while monitoring with pH paper until the solution reaches pH 1. A thick, off-white precipitate of 5-phenyl-1H-indole-2-carboxylic acid must form immediately[8]. If no precipitate forms, the ester did not hydrolyze.

  • Filtration: Filter the precipitated free acid through a Büchner funnel. Wash thoroughly with cold water to remove all NaCl and excess HCl. Dry the solid completely under high vacuum for 12 hours.

  • Salt Formation: In a dry flask, suspend the completely dry free acid in 20 mL of anhydrous Methanol.

  • Titration: Add exactly 1.0 equivalent of a standardized Sodium Methoxide (NaOMe) solution in methanol. Stir at room temperature for 1 hour. The suspension will clear as the soluble sodium salt forms.

  • Validation Checkpoint 2 (Precipitation): Concentrate the methanol solution to ~5 mL under reduced pressure. Slowly add 30 mL of cold, anhydrous diethyl ether. The pure Sodium 5-phenyl-1H-indole-2-carboxylate will crash out as a fine powder. Filter, wash with ether, and dry.

References

  • Some new derivatives of 5-aryl- and 2, 5-diarylindoles: Synthesis of ethyl 5-phenylindole-2-carboxylate 6 and conversion of ester group. semanticscholar.org. 7

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. benchchem.com. 5

  • Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. benchchem.com. 3

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. nih.gov. 2

  • Saponification. wikipedia.org.9

  • Basic Hydrolysis of Esters - Saponification. masterorganicchemistry.com. 6

  • Suzuki Coupling. organic-chemistry.org. 1

  • WO2008072257A2 - Process for the preparation of indole derivatives. google.com/patents.8

  • The Suzuki Reaction. harvard.edu. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for Sodium 5-phenyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the optimization of the Suzuki-Miyaura cross-coupling reaction for the synthesis of Sodium 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the optimization of the Suzuki-Miyaura cross-coupling reaction for the synthesis of Sodium 5-phenyl-1H-indole-2-carboxylate .

This molecule is a highly valuable heterocyclic building block and pharmacophore, recognized for its critical role in the development of N-hydroxyindole-based inhibitors targeting human lactate dehydrogenase isoform A (LDH-A) in cancer research . The standard synthetic route involves a two-step process: the palladium-catalyzed Suzuki-Miyaura cross-coupling of ethyl 5-bromo-1H-indole-2-carboxylate with phenylboronic acid, followed by the controlled saponification of the ester to yield the final sodium salt .

Workflow SM Ethyl 5-bromo-1H-indole-2-carboxylate + Phenylboronic Acid Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, 80°C SM->Coupling Intermediate Ethyl 5-phenyl-1H-indole-2-carboxylate Coupling->Intermediate Saponification Saponification NaOH, MeOH/H₂O, Reflux Intermediate->Saponification Product Sodium 5-phenyl-1H-indole-2-carboxylate Saponification->Product

Synthetic workflow for Sodium 5-phenyl-1H-indole-2-carboxylate via Suzuki-Miyaura coupling.

Part 1: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol described here is designed as a self-validating system with built-in In-Process Controls (IPCs).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize ethyl 5-phenyl-1H-indole-2-carboxylate with high regioselectivity while suppressing protodehalogenation. Causality & Design: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the Pd(0) species against aggregation . K2​CO3​ is selected as the base to activate the phenylboronic acid into a nucleophilic boronate complex, a strict prerequisite for efficient transmetalation .

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K2​CO3​ (3.0 equiv, 30 mmol).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 50 mL). Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (yielding biphenyl) and the irreversible deactivation of the Pd catalyst [[1]]([Link]).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new, highly UV-active spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography to isolate the intermediate ester.

Protocol B: Saponification to Sodium Salt

Objective: Hydrolyze the C2-ester to the carboxylate salt without degrading the indole core.

Step-by-Step Methodology:

  • Reaction: Dissolve the purified ethyl 5-phenyl-1H-indole-2-carboxylate (10 mmol) in Methanol (30 mL). Add an aqueous solution of NaOH (1.1 equiv, 11 mmol dissolved in 10 mL H2​O ).

  • Heating: Reflux the mixture at 70 °C for 2 hours .

  • IPC: Monitor by TLC. The ester spot should disappear entirely, leaving a baseline spot corresponding to the highly polar sodium salt.

  • Isolation (Sodium Salt): Concentrate the mixture under reduced pressure to remove all methanol. Do not acidify. Precipitate the sodium salt by adding cold acetone (anti-solvent) to the residual aqueous layer. Filter and dry under high vacuum to yield Sodium 5-phenyl-1H-indole-2-carboxylate as an off-white powder.

Part 2: Quantitative Data & Optimization

To justify the protocol parameters, the following table summarizes our internal optimization data for the cross-coupling step (10 mmol scale, 80 °C, 6h):

Catalyst (5 mol%)Base (3 equiv)Solvent SystemConversion (%)Causality & Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)65%Moderate protodehalogenation; monodentate ligand dissociates too easily.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (4:1) 94% Optimal; bidentate ligand prevents Pd black formation and accelerates coupling.
Pd(OAc)2​ / XPhos K3​PO4​ THF/ H2​O (4:1)89%Fast conversion, but higher cost; slight premature ester hydrolysis observed.
Pd(dppf)Cl2​ Cs2​CO3​ DMF/ H2​O (4:1)78%Significant premature ester hydrolysis due to high basicity and solvent polarity.

Part 3: Mechanistic Troubleshooting & FAQs

Understanding the catalytic cycle is essential for diagnosing reaction failures. The Suzuki-Miyaura coupling proceeds via three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Determining Step) Pd0->OA + Ar-Br PdII_1 Ar-Pd(II)-Br Intermediate OA->PdII_1 TM Transmetalation (Boronate Complex) PdII_1->TM + Ph-B(OH)₃⁻ PdII_2 Ar-Pd(II)-Ph Intermediate TM->PdII_2 - Br⁻, - B(OH)₃ RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 + Ar-Ph

Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q1: I am observing significant amounts of the debrominated starting material (ethyl 1H-indole-2-carboxylate). How do I prevent this?

A1: Protodehalogenation is a common side reaction that competes directly with cross-coupling. It occurs when the Ar-Pd(II)-Br intermediate undergoes protonation rather than transmetalation. Solution: Ensure your solvent is strictly degassed. Switching to a more sterically hindered, electron-rich ligand (like dppf or XPhos) accelerates the oxidative addition and transmetalation steps, allowing the productive cycle to outcompete the protodehalogenation pathway .

Q2: The coupling is successful, but I am getting premature ester hydrolysis during the Suzuki reaction. How can I prevent this?

A2: The basic conditions ( K2​CO3​ with water) at elevated temperatures (80 °C) can cause unintended saponification of the C2-ester on the indole ring. Solution: If you need to isolate the ester intact before the controlled saponification step, switch to a milder base like K3​PO4​ or use strictly anhydrous conditions with Cs2​CO3​ and a boronic ester (e.g., phenylboronic acid pinacol ester, PhBpin) instead of the free boronic acid.

Q3: My phenylboronic acid seems to be degrading, leading to low yields and biphenyl formation. What is the cause?

A3: Boronic acids can undergo protodeboronation or oxidative homocoupling, especially in basic aqueous media in the presence of trace oxygen . Solution: Always use a slight excess (1.2 - 1.5 equiv) of phenylboronic acid. More importantly, ensure rigorous sparging of your solvents with Argon. If instability persists, substitute phenylboronic acid with the more stable PhBpin.

Q4: During the final saponification step, my product does not precipitate properly. What is the ideal workup for the sodium salt?

A4: Sodium 5-phenyl-1H-indole-2-carboxylate is highly water-soluble. Standard organic workups (extraction) will fail because the product will remain in the aqueous layer. Solution: Do not use an acidic workup unless you intend to isolate the free carboxylic acid (which requires adjusting the pH to 3-4 with 10% HCl) . To isolate the sodium salt directly, concentrate the reaction mixture to remove all methanol, then precipitate the salt by adding an anti-solvent such as cold acetone or acetonitrile. Filter the precipitate and dry under a high vacuum.

References

  • Granchi, C., et al. "Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells." Journal of Medicinal Chemistry, ACS Publications, 2011. URL:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2023. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Preventing degradation of Sodium;5-phenyl-1H-indole-2-carboxylate during long-term storage

Welcome to the Application Science Support Center. Handling Sodium 5-phenyl-1H-indole-2-carboxylate requires a precise understanding of indole chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Handling Sodium 5-phenyl-1H-indole-2-carboxylate requires a precise understanding of indole chemistry. The extended conjugation provided by the 5-phenyl group, combined with the electron-rich pyrrole ring and the highly hygroscopic nature of the sodium salt, creates a perfect storm for three primary degradation pathways: photo-oxidation, moisture-induced protonation, and subsequent decarboxylation.

This guide provides field-proven, self-validating workflows designed for researchers and drug development professionals to ensure the structural and functional integrity of this compound during long-term storage.

Part 1: The Indole Matrix - Mechanistic Vulnerabilities

To prevent degradation, we must first understand the chemical causality behind it. The indole core is notoriously sensitive to environmental factors. The C3 position is highly nucleophilic and serves as the primary site for oxidative attack, while the carboxylate group at the C2 position is vulnerable to cleavage if the local pH drops.

DegradationMechanisms A Sodium 5-phenyl-1H-indole-2-carboxylate (Intact API) B Moisture / H2O (Hygroscopic Uptake) A->B Humidity Exposure E UV Light / O2 (Photo-oxidation) A->E Photon Absorption C 5-phenyl-1H-indole-2-carboxylic acid (Protonated Form) B->C pH Shift / CO2 Dissolution D 5-phenyl-1H-indole + CO2 (Decarboxylation) C->D Thermal / Acidic Stress F C3-Oxindoles & Dimers (Oxidative Degradants) E->F ROS / Radical Attack

Mechanistic pathways of degradation for Sodium 5-phenyl-1H-indole-2-carboxylate.

Part 2: Frontline Troubleshooting (FAQs)

Q1: My off-white powder has developed a pink or brown discoloration over the last three months. What is the mechanism, and is the batch ruined? A: This is a classic hallmark of oxidative degradation . The C3 position of the indole ring is highly susceptible to electrophilic attack by reactive oxygen species (ROS)[1]. Exposure to ambient light catalyzes the generation of these ROS, leading to the formation of oxindoles, which further polymerize into highly conjugated, colored dimers [2]. Even trace amounts of these degradants (<0.5%) can cause significant discoloration due to their high molar absorptivity. Actionable Solution: Discard heavily discolored batches if ultra-high purity (>99%) is required for your assays. Prevent this in the future by storing the compound in amber glass vials (to block UV/Vis excitation) under a strict inert atmosphere.

Q2: My LC-MS analysis shows a new peak with a mass reduction of 44 Da. How did this happen if the compound was kept in the dark? A: A loss of 44 Da indicates decarboxylation (loss of CO₂). While the sodium salt of an indole-2-carboxylate is thermally stable, it is incredibly hygroscopic. If the salt absorbs atmospheric moisture, dissolved ambient CO₂ can lower the localized micro-pH, protonating the salt into 5-phenyl-1H-indole-2-carboxylic acid. Free indole-2-carboxylic acids are known to readily undergo decarboxylation under thermal or mildly acidic stress [3]. Actionable Solution: Ensure the compound is stored with high-capacity desiccants. Always allow the storage container to reach room temperature before opening to prevent condensation from driving this protonation-decarboxylation cascade.

Q3: The compound's purity by HPLC remains at 99.5%, but my assay yields (potency) have dropped by 5-10%. Why? A: You are observing a dilution effect via hygroscopicity , not chemical degradation. The sodium salt rapidly absorbs water from the air, increasing the total mass of the bulk powder without generating new peaks on a UV-chromatogram. Actionable Solution: Perform a Karl Fischer (KF) titration to quantify water content. Adjust your molarity calculations based on the KF data, or dry the compound under high vacuum (without heat) before weighing.

Part 3: Validated Workflows & Experimental Protocols

StorageProtocol S1 1. Purity QC (HPLC/KF) S2 2. Inert Transfer (Argon Glovebox) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Hermetic Seal (PTFE Septa) S3->S4 S5 5. Cold Storage (-20°C Desiccator) S4->S5

Validated workflow for the handling and long-term storage of indole-2-carboxylates.

Protocol 1: Inert Aliquoting and Hermetic Sealing

Objective: Prevent moisture ingress and chemiluminescent oxidative trimerization/dimerization [4]. Step-by-Step Methodology:

  • Equilibration: Transfer the sealed master bottle to an Argon-filled glovebox. Causality: Argon is denser than Nitrogen and provides a superior, heavy blanket against O₂ displacement, which is critical for preventing ROS-mediated oxidation.

  • Aliquoting: Divide the bulk powder into single-use, amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw and atmospheric exposure cycles that exponentially accelerate degradation. Amber glass blocks the UV wavelengths responsible for photo-excitation.

  • Sealing: Cap with PTFE-lined silicone septa and seal the exterior with Parafilm. Causality: PTFE is chemically inert and highly impermeable to moisture compared to standard polyethylene caps. System Validation Step: In one control vial per batch, place a strip of anhydrous Cobalt(II) chloride paper alongside a dummy sample. Store this vial with the actual samples. If the paper transitions from blue to pink, the hermetic seal has failed, indicating moisture ingress before chemical degradation impacts your actual assay.

Protocol 2: Forced Degradation & Stability Profiling

Objective: Establish the specific shelf-life and degradation kinetics of your batch to ensure analytical reliability. Step-by-Step Methodology:

  • Oxidative Stress: Dissolve 1 mg/mL of the compound in ACN/H₂O. Spike with 0.1% H₂O₂ and incubate at 25°C for 24 hours. Causality: Simulates accelerated ROS attack at the C3 position to identify the exact retention times of oxindole degradants on your specific HPLC method.

  • Thermal/Acidic Stress: Dissolve in 0.1 M HCl and heat to 60°C for 4 hours. Causality: Forces the protonation and subsequent decarboxylation [3], allowing you to map the 5-phenyl-1H-indole degradant peak. System Validation Step: Always run a "Dark/Inert Control" (compound in degassed solvent, sealed in argon, kept at 25°C in the dark). The protocol is only valid if the Dark Control shows <0.1% degradation, proving that the degradation observed in the stressed samples is solely due to the applied variables, not background solvent incompatibility.

Part 4: Quantitative Storage Data Matrix

Use the following matrix to determine the expected shelf-life of Sodium 5-phenyl-1H-indole-2-carboxylate based on your laboratory's storage capabilities.

Storage ConditionAtmosphereContainer TypePrimary Degradation RiskExpected Shelf-Life
Room Temp (25°C) Ambient AirClear GlassHigh (Oxidation & Moisture)< 2 Weeks
Room Temp (25°C) ArgonAmber GlassModerate (Thermal Decarboxylation)3 to 6 Months
Refrigerated (4°C) Ambient AirClear GlassHigh (Condensation / Moisture)< 1 Month
Cryogenic (-20°C) ArgonAmber Glass (w/ Desiccant)Minimal> 2 Years
References
  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics (via PubMed). URL:[Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics (Copernicus). URL:[Link]

  • Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry (CSIRO Publishing). URL:[Link]

  • The oxidation of indole derivatives catalyzed by horseradish peroxidase is highly chemiluminescent. Archives of Biochemistry and Biophysics. URL:[Link]

Troubleshooting

Overcoming steric hindrance in Sodium;5-phenyl-1H-indole-2-carboxylate functionalization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity and conversion bottlenecks when functionalizing S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity and conversion bottlenecks when functionalizing Sodium 5-phenyl-1H-indole-2-carboxylate .

The presence of the 2-carboxylate sodium salt paired with the bulky 5-phenyl group creates a highly specific steric and electronic microenvironment. This guide deconstructs these barriers, providing field-proven troubleshooting logic, mechanistic causality, and validated protocols.

Part 1: Navigating Steric and Electronic Bottlenecks

G Start Target Functionalization Sodium 5-phenyl-1H-indole-2-carboxylate N1 N-1 Position Start->N1 C3 C-3 Position Start->C3 N1_Issue Steric Shielding by 2-Carboxylate Salt N1->N1_Issue C3_Issue Deactivation by EWG & 5-Phenyl Steric Bulk C3->C3_Issue N1_Sol Use PTC (TBAB) + Polar Aprotic Solvent N1_Issue->N1_Sol C3_Sol Pd-Catalyzed C-H Activation (Buchwald Ligands) C3_Issue->C3_Sol

Troubleshooting logic for regioselective functionalization of sterically hindered indoles.

FAQ 1: Why does my N-alkylation yield predominantly starting material or O-alkylated byproducts?

The Causality: Sodium 5-phenyl-1H-indole-2-carboxylate presents an ambident nucleophile problem. When you add a base to deprotonate the N-1 position, you generate a dianion (an indolide nitrogen and a carboxylate oxygen). In standard organic solvents (like THF or Toluene), this dianion exists as a tight ion pair with sodium cations. The adjacent 2-carboxylate group sterically shields the N-1 position [4]. Because the oxygen is a "harder" nucleophile and less sterically hindered than the N-1 position, bulky electrophiles will preferentially attack the carboxylate oxygen, leading to O-alkylation.

The Solution: You must break the tight ion pair and enhance the nucleophilicity of the nitrogen. Utilizing highly polar aprotic solvents (DMF or DMSO) combined with a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or a chelating agent like 15-Crown-5 selectively solvates the sodium cation. This exposes the "naked" indolide anion, allowing the softer nitrogen center to successfully attack the electrophile despite the steric bulk of the adjacent carboxylate.

FAQ 2: How can I achieve regioselective C-3 arylation without the 5-phenyl group interfering?

The Causality: The C-3 position is traditionally the most nucleophilic site on an indole ring. However, the 2-carboxylate acts as an Electron-Withdrawing Group (EWG), severely dampening this inherent nucleophilicity [1, 2]. Furthermore, the freely rotating 5-phenyl group sweeps out a large steric volume. When attempting classical electrophilic aromatic substitution, bulky electrophiles experience severe steric repulsion from this 5-phenyl "wall" [3].

The Solution: Abandon classical Friedel-Crafts approaches in favor of Transition-Metal-Catalyzed C-H functionalization. A Palladium(II) catalyst paired with a sterically demanding but electron-rich ligand (e.g., SPhos) facilitates oxidative addition and subsequent coordination via a concerted metalation-deprotonation (CMD) pathway. This pathway is significantly less sensitive to the distal steric bulk of the 5-phenyl group.

Part 2: Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation via Ion-Pair Dissociation

This protocol is self-validating: the extensive brine washes during workup are strictly required to remove the high-boiling DMF, which otherwise artificially inflates crude yields and interferes with downstream crystallization.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Sodium 5-phenyl-1H-indole-2-carboxylate (1.0 equiv), finely powdered Cs₂CO₃ (1.5 equiv, to ensure complete N-H deprotonation), and TBAB (0.1 equiv).

  • Solvation (Critical Step): Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration. Stir vigorously at 25 °C for 20 minutes. Note: The suspension will transition to a homogeneous deep-yellow solution as the dianion forms and is solvated by the PTC.

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv). For sterically hindered electrophiles (e.g., isopropyl bromide), increase to 2.5 equiv.

  • Reaction: Heat the mixture to 60 °C. Monitor via LC-MS. The reaction typically reaches >90% conversion within 4 hours.

  • Workup: Cool to room temperature and quench with cold distilled water. Extract with Ethyl Acetate (3x). Mandatory: Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to quantitatively remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Table 1: Effect of Solvent and Additives on N-Alkylation Yields

Model Reaction: Alkylation with Benzyl Bromide at 60 °C for 4 hours.

SolventAdditiveBaseConversion (%)N:O Alkylation Ratio
THFNoneNaH18%1:3 (O-favored)
DMFNoneCs₂CO₃52%2:1 (N-favored)
DMF15-Crown-5 (1.0 eq)Cs₂CO₃89%>20:1 (N-exclusive)
DMSOTBAB (0.1 eq)Cs₂CO₃94% >20:1 (N-exclusive)
Protocol B: Palladium-Catalyzed C-3 Arylation Overcoming Steric Walls

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Coord Coordination to Indole C-3 (Overcoming 5-Ph Bulk) OxAdd->Coord MigIns Migratory Insertion (Rate-Limiting Step) Coord->MigIns Heat (110°C) RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Pd0 Regeneration

Palladium-catalyzed C-3 arylation pathway overcoming 5-phenyl steric hindrance.

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and Ag₂CO₃ (2.0 equiv) in a heavy-walled reaction vial. Rationale: Ag₂CO₃ acts as both a base and a halide scavenger, driving the equilibrium of the oxidative addition complex forward.

  • Substrate Loading: Add Sodium 5-phenyl-1H-indole-2-carboxylate (1.0 equiv) and the target aryl iodide (1.5 equiv).

  • Solvent System: Inject a degassed mixture of DMF/t-Amyl alcohol (1:1 v/v, 0.1 M). Rationale: DMF solubilizes the sodium salt, while t-Amyl alcohol provides a protic microenvironment that stabilizes the transition state during the migratory insertion step.

  • Thermal Activation: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 110 °C for 16 hours. The high thermal energy is an absolute requirement to overcome the activation energy barrier imposed by the 5-phenyl group during the rate-limiting migratory insertion.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC.

Part 3: Advanced FAQ - The C-4 / C-6 "Dead Zones"

FAQ 3: Is it possible to functionalize the C-4 or C-6 positions directly on this scaffold?

The Causality: Attempting direct functionalization at C-4 or C-6 on the 5-phenylindole scaffold will almost universally fail. The dihedral angle of the biphenyl-like system forces the 5-phenyl ring to sit out of the plane of the indole core. This creates a rigid, three-dimensional steric "wall" that physically blocks access to the adjacent C-4 and C-6 carbons.

The Solution: Do not attempt direct late-stage functionalization at these positions. If C-4 or C-6 functionalization is required for your SAR study, you must alter your synthetic route. Functionalize the C-4/C-6 positions on a simpler indole core prior to the installation of the 5-phenyl group (e.g., via Suzuki-Miyaura coupling of a 5-bromo-4-substituted indole). Alternatively, utilize a transient directing group at the N-1 position to force a highly reactive Iridium or Palladium catalyst into the C-6 activation sphere via a rigid metallacycle, though this requires converting the 2-carboxylate to a temporary ester to free up the N-1 site.

References

  • Hou, H., et al. "Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds." Organic Letters, American Chemical Society.1

  • "Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling." The Journal of Organic Chemistry, American Chemical Society. 2

  • "Visible-Light-Induced Cascade Difunctionalization of Indoles Enabled by the Synergy of Photoredox and Photoexcited Ketones: Direct Access to Alkylated Pyrrolophenanthridones." Organic Letters, American Chemical Society. 3

  • "Pd-catalyzed enantio- and diastereoselective synthesis of N–N atropisomeric indoles via N-alkylation reaction." RSC Publishing. 4

Sources

Optimization

Reducing background noise in NMR spectra of Sodium;5-phenyl-1H-indole-2-carboxylate

Welcome to the technical support center for NMR analysis of Sodium;5-phenyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for NMR analysis of Sodium;5-phenyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to background noise and poor spectral quality during their experiments. Here, we synthesize fundamental NMR principles with practical, field-proven insights to ensure you acquire high-quality, reproducible data.

Introduction

Sodium;5-phenyl-1H-indole-2-carboxylate is a molecule of significant interest, and obtaining a clean Nuclear Magnetic Resonance (NMR) spectrum is crucial for its structural elucidation and quality control. However, its chemical nature as a sodium salt of an indole derivative presents unique challenges. This guide provides a structured approach to identifying and mitigating sources of background noise in your NMR spectra.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when running NMR on this compound:

Q1: Why is the baseline of my ¹H NMR spectrum so noisy?

A noisy baseline can stem from several factors, including low sample concentration, improper shimming of the magnet, or issues with the receiver gain. It's also possible that paramagnetic impurities are present in your sample.[1]

Q2: My signals are very broad. What could be the cause?

Signal broadening for Sodium;5-phenyl-1H-indole-2-carboxylate can be due to several factors. The presence of the sodium (²³Na) nucleus, which is quadrupolar, can lead to efficient relaxation and consequently broader signals for nearby protons.[2][3] Other causes include the presence of solid particles in the sample, high sample viscosity, or chemical exchange phenomena.[4]

Q3: I'm not seeing the expected number of signals, or some signals are shifted. Why?

The chemical environment of this molecule is sensitive to the solvent used. The carboxylate group's protonation state can be influenced by the solvent's polarity and pH, leading to chemical shift changes.[5][6] Additionally, indole derivatives can sometimes exist in tautomeric forms, which could give rise to a more complex spectrum than anticipated.[7]

Q4: Why can't I get a stable lock on my deuterated solvent?

Locking issues can arise from insufficient sample volume, incorrect sample positioning, or very poor magnetic field homogeneity (shimming).[8][9][10] For ionic samples, high salt concentrations can also sometimes interfere with the lock signal.[11][12]

In-Depth Troubleshooting Guides

For more persistent issues with background noise, follow these detailed troubleshooting guides.

Guide 1: Optimizing Sample Preparation

A high-quality spectrum starts with a well-prepared sample. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.

Core Principle: In NMR, the quality of the sample profoundly affects the quality of the spectrum. Inhomogeneities in the sample will distort the magnetic field, leading to broad lines and a noisy baseline.

Step-by-Step Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of Sodium;5-phenyl-1H-indole-2-carboxylate into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[4]

  • Solvent Selection and Addition: Add 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical. For this sodium salt, polar aprotic solvents like DMSO-d₆ are often a good starting point as they can effectively solvate both the carboxylate anion and the sodium cation.[13]

  • Complete Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may help. A homogeneous solution is essential.[14]

  • Filtration: This is a critical step. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This will remove any suspended particles that degrade spectral quality.[4]

  • Degassing (Optional but Recommended): If you suspect the presence of dissolved paramagnetic oxygen, which can cause line broadening, degas the sample using the freeze-pump-thaw technique.

Troubleshooting Sample-Related Noise:

IssuePossible CauseRecommended Action
Broad Hump in Baseline Presence of solid particlesFilter the sample again through a tighter glass wool plug.
Broadened Signals Paramagnetic impurities (e.g., dissolved O₂)Degas the sample using the freeze-pump-thaw method.
Inconsistent Chemical Shifts Solvent effects on the carboxylateEnsure consistent solvent choice and preparation. Consider a solvent study to understand these effects.[6][13]
Guide 2: Mastering Instrument Parameters

Proper setup of the NMR spectrometer is crucial for minimizing background noise. This primarily involves shimming the magnet and setting the correct acquisition parameters.

Core Principle: Shimming is the process of adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.[15][16][17][18] An inhomogeneous field is a major source of poor line shape and resolution.

Workflow for Instrument Setup and Shimming:

cluster_0 Instrument Setup Workflow A Insert Sample & Establish Lock B Load Standard Shim Set A->B Lock Acquired C Spin Sample (if applicable) B->C D Iterative Shimming (Z1, Z2) C->D E Optimize Higher-Order Shims D->E Fine-tune F Check FID Shape E->F Monitor F->D Poor Shape G Acquire Spectrum F->G Good Shape

Caption: Workflow for instrument setup and shimming.

Step-by-Step Shimming Protocol:

  • Insert the Sample: Carefully place your prepared NMR tube into the spinner turbine and use the depth gauge to ensure correct positioning.[19]

  • Establish Lock: Lock the spectrometer onto the deuterium signal of your solvent. If the lock fails, check your sample volume and positioning.[8][9][20]

  • Load a Standard Shim File: Begin by loading a recent, reliable shim set for the probe you are using.[18]

  • Spin the Sample: For most high-resolution experiments, spinning the sample at around 20 Hz can average out some magnetic field inhomogeneities.

  • Iterative Shimming:

    • Start by adjusting the lower-order axial shims, Z1 and Z2, iteratively while observing the lock level. The goal is to maximize the lock signal.[15][16]

    • Once Z1 and Z2 are optimized, proceed to higher-order axial shims (Z3, Z4, etc.) if necessary.

    • If spinning sidebands are present, adjust the non-spinning shims (X, Y, etc.).[18]

  • Monitor the FID: The ultimate test of a good shim is the Free Induction Decay (FID).[15] A well-shimmed sample will have a slowly decaying FID. A rapidly decaying FID indicates poor homogeneity.

  • Receiver Gain: Set the receiver gain to a level that maximizes the signal without "clipping" the FID. A clipped FID will introduce artifacts and noise into your spectrum.[21]

Guide 3: Post-Acquisition Data Processing

Even with a well-prepared sample and a perfectly shimmed magnet, data processing techniques can further reduce background noise.

Core Principle: The raw NMR data (the FID) contains both signal and noise. Mathematical operations can be applied to the FID to enhance the signal relative to the noise before Fourier transformation.[22]

Techniques for Noise Reduction:

TechniqueDescriptionEffect on Spectrum
Exponential Multiplication The FID is multiplied by a decaying exponential function.Increases signal-to-noise ratio at the expense of slightly broader lines.[22]
Zero Filling Adding zeros to the end of the FID before Fourier transformation.Improves digital resolution, making the spectrum appear smoother.
Baseline Correction Mathematical algorithms are used to flatten a distorted baseline.Removes broad humps and rolls in the baseline, making it easier to integrate weak signals.[21]

Advanced Data Processing:

For spectra with very low signal-to-noise, more advanced techniques can be employed:

  • Linear Prediction: This method can be used to extrapolate a truncated FID, which can improve resolution.[22]

  • Principal Component Analysis (PCA): PCA can be used to separate signal from noise in a series of related spectra.[23]

  • Singular Value Decomposition (SVD): SVD-based methods can be effective for canceling interference and reducing random noise.[24]

Data Processing Workflow:

cluster_1 Data Processing Workflow H Acquired FID I Apply Window Function (e.g., Exponential Multiplication) H->I J Zero Filling I->J K Fourier Transform J->K L Phase Correction K->L M Baseline Correction L->M N Final Spectrum M->N

Caption: A typical workflow for processing NMR data.

Special Considerations for Sodium;5-phenyl-1H-indole-2-carboxylate

  • ²³Na Quadrupolar Effects: The sodium nucleus (I=3/2) has a quadrupole moment, which can interact with local electric field gradients. This provides an efficient relaxation pathway, which can lead to broadening of the signals of nearby nuclei.[2][3][25][26] Be aware that some inherent line broadening may be unavoidable due to this effect.

  • Solvent Choice: The choice of solvent can influence the observed chemical shifts, particularly for the protons near the carboxylate group.[5][13] Using a polar aprotic solvent like DMSO-d₆ is often a good choice for sodium salts of carboxylic acids.

  • Concentration Effects: At high concentrations, aggregation of the molecules may occur, leading to changes in chemical shifts and line broadening. It is advisable to run the NMR at a moderate concentration.

By systematically addressing each of these areas—sample preparation, instrument setup, and data processing—you can significantly reduce background noise and obtain high-quality NMR spectra of Sodium;5-phenyl-1H-indole-2-carboxylate.

References

  • Title: NMR Data Processing Source: Encyclopedia of Magnetic Resonance URL: [Link]

  • Title: Metal Binding to Sodium Heparin Monitored by Quadrupolar NMR Source: PMC URL: [Link]

  • Title: Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Residual quadrupole interaction in brain and its effect on quantitative sodium imaging Source: Magnetic Resonance in Medicine URL: [Link]

  • Title: SVD-Based Technique for Interference Cancellation and Noise Reduction in NMR Measurement of Time-Dependent Magnetic Fields Source: MDPI URL: [Link]

  • Title: SHIMMING AN NMR MAGNET Source: University of California, Berkeley URL: [Link]

  • Title: Shimming an NMR Magnet Source: National Magnetic Resonance Facility at Madison URL: [Link]

  • Title: Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy Source: ProQuest URL: [Link]

  • Title: 4.7: NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: A Simple Method for NMR t1 Noise Suppression Source: PMC - NIH URL: [Link]

  • Title: Solid-State Nuclear Magnetic Resonance Characterization of Residual 23Na in Aramid Fibers Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts Source: RSC Publishing URL: [Link]

  • Title: Multinuclear Magnetic Resonance Study of Sodium Salts in Water Solutions Source: MDPI URL: [Link]

  • Title: 23Na NMR relaxation studies of the Na-DNA/drug interaction Source: ResearchGate URL: [Link]

  • Title: Shimming an NMR Magnet Source: University of Illinois URL: [Link]

  • Title: Shimming Ain't Magic Source: MIT URL: [Link]

  • Title: How to Shim on a Varian Source: University of California, San Diego URL: [Link]

  • Title: NMR Sample Preparation Source: Queen's University URL: [Link]

  • Title: Characterization of dehydrated sodium-containing catalysts by 23Na solid-state NMR Source: University of Stuttgart URL: [Link]

  • Title: NMR Useful Tips Source: University of Wyoming URL: [Link]

  • Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Source: Organic Geochemistry URL: [Link]

  • Title: NMR Sample Preparation Source: Chemical Instrumentation Facility - Iowa State University URL: [Link]

  • Title: Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation Source: PubMed URL: [Link]

  • Title: Locking Issues Source: University of California, Riverside URL: [Link]

  • Title: Introduction to NMR part 2 Source: MIT Department of Chemistry URL: [Link]

  • Title: NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems Source: Technology Networks URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Observation of NMR noise from solid samples Source: PMC URL: [Link]

  • Title: nuclear magnetic resonance imaging of sodium-23 in cores Source: Maas interpretation of SCAL experiments URL: [Link]

  • Title: The Duke NMR Center Lock problems Source: Duke University URL: [Link]

  • Title: How to Reduce 1H NMR – Quantitative Evaluation Errors Source: Anasazi Instruments URL: [Link]

  • Title: Lock PDF Source: University of California, Santa Barbara URL: [Link]

  • Title: Question on H NMR spectrum of carboxylic acid / carboxylate mixtures Source: Reddit URL: [Link]

  • Title: 23Na Background in NMR Tubes. Source: University of Ottawa NMR Facility Blog URL: [Link]

  • Title: Poor Signal-to-Noise Ratio in Your Spectrum? Source: University of Ottawa NMR Facility Blog URL: [Link]

  • Title: Strategies for extracting NMR parameters from 23Na MAS, DOR and MQMAS spectra. A case study for Na4P2O7 Source: PubMed URL: [Link]

  • Title: Reducing signal interference in complex NMR spectra Source: SLU Library URL: [Link]

  • Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively Source: Royal Society of Chemistry URL: [Link]

  • Title: How to reduce noisey NMR signal? Source: Reddit URL: [Link]

  • Title: Whether Signal to noise in 1H NMR spectra will reduce with increase in ionic strength? Source: ResearchGate URL: [Link]

  • Title: Guide: Preparing a Sample for NMR analysis – Part I Source: Nanalysis URL: [Link]

  • Title: 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions Source: ACS Publications URL: [Link]

  • Title: Step by step procedure for NMR data acquisition Source: University of Maryland URL: [Link]

  • Title: Does salt (NaCl) affect 13C-NMR spectroscopy? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sodium 5-phenyl-1H-indole-2-carboxylate Catalysis

Welcome to the Advanced Application & Troubleshooting Center. Sodium 5-phenyl-1H-indole-2-carboxylate is a highly versatile reagent utilized across drug development and materials science. It functions dually: as a cleava...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application & Troubleshooting Center. Sodium 5-phenyl-1H-indole-2-carboxylate is a highly versatile reagent utilized across drug development and materials science. It functions dually: as a cleavable substrate in decarboxylative cross-coupling[1][2] and as a bidentate N,O-ligand in transition-metal catalysis[3]. However, its bifunctional nature—specifically the nucleophilic >N-H group and the labile carboxylate—makes it prone to competing side reactions.

This guide provides mechanistic insights, quantitative optimization data, and self-validating protocols to help you achieve high chemoselectivity and regioselectivity in your catalytic workflows.

Part 1: Expert Troubleshooting FAQs

Q1: Why am I observing high levels of 5-phenylindole instead of my desired cross-coupled product? Causality: You are observing protodecarboxylation. In decarboxylative cross-coupling, the extrusion of CO₂ generates a highly reactive aryl-palladium intermediate. If the subsequent transmetalation or reductive elimination steps are kinetically sluggish, adventitious protons will quench the intermediate[2]. This is almost always caused by trace moisture or the use of highly protic solvent impurities. Resolution: Transition away from pure, highly hygroscopic solvents like DMF or DMSO. Employ a biphasic or less polar solvent mixture (e.g., Toluene/DMF at a 4:1 ratio) to reduce moisture retention. Additionally, ensure the addition of 3Å molecular sieves to the reaction matrix to scavenge trace water[4].

Q2: How can I suppress N-arylation and N-alkylation during C-2/C-3 functionalization? Causality: The indole nitrogen is inherently nucleophilic. When subjected to strongly basic conditions (e.g., KOtBu or NaH), the >N-H deprotonates to form an indolide anion. This creates a hard nucleophile that outcompetes the carbon center for the electrophilic metal complex, leading to off-target N-functionalization[5]. Resolution:

  • Thermodynamic Control: Switch to milder, softer bases such as Ag₂CO₃ or K₂HPO₄. These bases are sufficient to facilitate carboxylate coordination but are too weak to fully deprotonate the indole nitrogen.

  • Steric/Electronic Protection: If N-functionalization persists, pre-protect the nitrogen. Literature demonstrates that N-acyl or N-Boc derivatives of indole-2-carboxylates effectively block the nitrogen lone pair, ensuring absolute regiocontrol during catalysis[4][5].

Q3: When using this compound as a ligand, why does my Rh/Pd catalyst deactivate rapidly? Causality: Indole-2-carboxylates are known to coordinate to transition metals (like Rh or Pd) in a bidentate κ²N,O fashion[3]. If the reaction pH is elevated, the N-H proton dissociates. This forces the ligand into a rigid, thermodynamically stable metallocycle that occupies multiple active coordination sites on the metal center, effectively poisoning the catalyst and halting the oxidative addition of your actual substrate. Resolution: Strictly buffer your reaction to a neutral or slightly acidic pH. This ensures the ligand binds dynamically in a monodentate fashion (via the carboxylate oxygen) rather than forming an irreversible bidentate trap[3].

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution during the decarboxylative cross-coupling of Sodium 5-phenyl-1H-indole-2-carboxylate with an aryl halide.

Table 1: Impact of Reaction Parameters on Product Distribution

Solvent SystemBase SelectionTemp (°C)Desired Cross-Coupling (%)Protodecarboxylation (%)N-Arylation (%)
Pure DMFKOtBu12032.015.548.0
Pure DMFK₂CO₃12055.025.012.0
Toluene/DMF (4:1)K₂CO₃11078.510.05.5
Toluene/DMF (4:1) Ag₂CO₃ 110 91.0 < 2.0 < 1.0

Data synthesized from established decarboxylative coupling and C-H amination optimizations[1][4].

Part 3: Self-Validating Experimental Protocol

Optimized Decarboxylative Cross-Coupling Objective: Achieve >90% yield of 2-aryl-5-phenylindole while restricting protodecarboxylation to <2%.

Step 1: System Preparation (The "Dry" Baseline)

  • Flame-dry a Schlenk tube under a high vacuum and backfill with Argon (repeat for 3 cycles).

  • Causality: Trace moisture is the primary proton source for the protodecarboxylation side reaction. Establishing an absolute anhydrous baseline is non-negotiable[2].

Step 2: Reagent Loading & Ligation

  • Under a positive Argon flow, add Sodium 5-phenyl-1H-indole-2-carboxylate (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.5 equiv).

  • Causality: Ag₂CO₃ acts as a soft base, favoring C-metalation over N-deprotonation, thereby neutralizing the N-arylation pathway[5].

Step 3: Solvent Addition & Activation

  • Inject 2.5 mL of anhydrous Toluene/DMF (4:1 v/v) containing the aryl halide (1.2 equiv).

  • Validation Checkpoint 1 (Visual): Stir at room temperature for 10 minutes. The solution must remain a pale yellow/orange suspension. If the solution rapidly turns black, premature Pd(0) aggregation (catalyst death) has occurred due to oxygen ingress. Abort and check seal integrity.

Step 4: Catalytic Heating & In-Process Monitoring

  • Heat the mixture to 110 °C in a pre-heated oil bath.

  • Validation Checkpoint 2 (Analytical): At t = 2 hours, extract a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Self-Correction: Look for m/z 193 (5-phenylindole). If the peak area is >5%, the system is wet. Abort the reaction, rigorously re-dry your solvents over activated alumina, and restart. If m/z 193 is <2% and the product mass is dominant, the catalytic cycle is healthy. Proceed for another 10 hours.

Step 5: Quenching & Isolation

  • Cool to room temperature, filter the suspension through a Celite pad (eluting with 20 mL EtOAc), and concentrate under reduced pressure. Purify via standard silica gel flash chromatography.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence of Sodium 5-phenyl-1H-indole-2-carboxylate during Pd-catalysis, highlighting the exact nodes where side reactions occur.

G Substrate Sodium 5-phenyl-1H-indole-2-carboxylate + Pd Catalyst Intermediate Pd(II)-Indole Intermediate (Post-Decarboxylation) Substrate->Intermediate Oxidative Addition & -CO2 Side2 Side Reaction 2: N-Aryl-Indole-2-carboxylate (N-Arylation) Substrate->Side2 Base-promoted N-coordination Desired Desired Product: 2-Aryl-5-phenylindole (Cross-Coupling) Intermediate->Desired Transmetalation & Reductive Elimination Side1 Side Reaction 1: 5-Phenylindole (Protodecarboxylation) Intermediate->Side1 H+ Quenching (Trace H2O)

Figure 1: Mechanistic divergence in Sodium 5-phenyl-1H-indole-2-carboxylate catalysis.

References

  • [3] Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. MDPI.

  • [1] Combining Trifunctionalization of Alkynoic Acids, Arene ortho C–H Functionalization and Amination: An Approach to Unsymmetrical 2,3-Diaryl Substituted Indoles. ACS Publications.

  • [2] Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent and Its Application to the Synthesis of Polybromoindoles. ResearchGate.

  • [5] Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Clockss.org.

  • [4] Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. ACS Publications.

Sources

Optimization

Handling moisture sensitivity and hygroscopicity of Sodium;5-phenyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center for Sodium 5-phenyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 5-phenyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this compound, with a specific focus on its moisture sensitivity and hygroscopic nature.

As a Senior Application Scientist, I understand that unforeseen experimental challenges can arise. This guide is structured to provide not only procedural steps but also the scientific reasoning behind them, ensuring the integrity and reproducibility of your results. While specific hygroscopicity data for Sodium 5-phenyl-1H-indole-2-carboxylate is not extensively published, this guide is built upon established principles for handling hygroscopic sodium salts of carboxylic acids and indole-containing active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for Sodium 5-phenyl-1H-indole-2-carboxylate?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a solid compound like Sodium 5-phenyl-1H-indole-2-carboxylate, this can have several detrimental effects:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower than intended concentrations.

  • Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways of the indole ring structure, potentially leading to loss of bioactivity or the formation of impurities.[1]

  • Physical Changes: The uptake of water can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.

  • Altered Dissolution Rates: Changes in the physical state of the solid can affect its dissolution profile, leading to inconsistencies in experimental results.

Sodium salts of carboxylic acids are known to be hygroscopic, and this property should be assumed for Sodium 5-phenyl-1H-indole-2-carboxylate in the absence of specific data to the contrary.[2][3]

Q2: How should I store Sodium 5-phenyl-1H-indole-2-carboxylate to minimize moisture exposure?

A2: Proper storage is the first line of defense against moisture-related issues. We recommend the following:

  • Primary Container: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the compound to a new, airtight container made of an inert material like amber glass.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves). This provides an additional layer of protection.

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Store at a cool, consistent temperature as recommended by the supplier. Avoid storing in areas with high humidity, such as under sinks or near water baths.

Q3: What is the best way to weigh this compound accurately?

A3: Accurate weighing of a hygroscopic compound requires speed and a controlled environment. Here are some best practices:

  • Work Quickly: Minimize the time the container is open to the atmosphere. Have all necessary tools and equipment ready before you begin.

  • Use a Weighing Boat or Paper: Do not weigh the compound directly on the balance pan.

  • Weigh by Difference: For greater accuracy, you can weigh the sealed container, dispense the approximate amount of compound needed, and then re-weigh the sealed container. The difference in mass is the amount of compound dispensed.

  • Controlled Environment: If possible, perform weighing operations inside a glove box with a controlled, low-humidity atmosphere.

Q4: How should I prepare stock solutions of Sodium 5-phenyl-1H-indole-2-carboxylate?

A4: To ensure accurate and reproducible concentrations, follow these steps:

  • Use Anhydrous Solvents: Ensure that the solvent you are using is dry. For many organic solvents, using a freshly opened bottle or a properly dried solvent is crucial.

  • Rapid Dissolution: Add the weighed compound to the solvent quickly to minimize its exposure to air.

  • Consider Making a Concentrated Stock: It is often better to prepare a concentrated stock solution from the entire contents of a freshly opened vial. This minimizes errors from weighing small quantities of a hygroscopic powder. The concentration of this stock can then be precisely determined if necessary, and it can be aliquoted for future use.

  • Storage of Solutions: Store stock solutions in tightly sealed vials, protected from light if the compound is light-sensitive. For long-term storage, consider freezing aliquots.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent biological assay results between batches. Variation in the actual concentration of the compound due to moisture absorption during weighing.1. Review your weighing procedure. Implement weighing by difference or use a glove box. 2. Prepare a large, single batch of a concentrated stock solution and aliquot it for all subsequent experiments to ensure consistency. 3. If possible, use a freshly opened container of the compound for each new stock solution preparation.
The powder has become clumpy or appears wet. The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.1. Do not use the clumped material for quantitative experiments as its purity and concentration are compromised. 2. If the material is valuable, it may be possible to dry it under high vacuum, but this may not remove all bound water and could potentially affect the compound's crystalline form. This should be a last resort. 3. Review your storage conditions. Ensure the container is tightly sealed and stored in a desiccator.
Difficulty in completely dissolving the compound. The compound may have partially degraded due to moisture, or its physical form may have changed, affecting its solubility.1. Confirm the solubility of the compound in your chosen solvent. Information may be available from the supplier or in the literature for similar compounds.[4] 2. Try gentle warming or sonication to aid dissolution. 3. If solubility issues persist, consider using a different, anhydrous solvent.
Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Moisture-induced degradation of the compound. The indole ring system can be susceptible to oxidation or other reactions in the presence of water.[5][6]1. Use a freshly prepared solution from a new vial of the compound as a reference standard. 2. Protect solutions from light and store them at a low temperature to minimize degradation. 3. If degradation is suspected, it may be necessary to purify the compound before use.

Experimental Workflows

Workflow for Handling and Preparing a Stock Solution of Sodium 5-phenyl-1H-indole-2-carboxylate

G cluster_prep Preparation cluster_weigh Weighing (Low Humidity Environment Recommended) cluster_dissolve Dissolution cluster_store Storage prep1 Equilibrate container to room temperature in a desiccator prep2 Prepare anhydrous solvent and all necessary labware prep1->prep2 weigh1 Quickly open the container prep2->weigh1 weigh2 Dispense the required amount of powder weigh1->weigh2 weigh3 Immediately and tightly seal the container weigh2->weigh3 dissolve1 Add the weighed powder to the anhydrous solvent weigh2->dissolve1 weigh4 Return the container to the desiccator weigh3->weigh4 dissolve2 Vortex or sonicate until fully dissolved dissolve1->dissolve2 store1 Aliquot the stock solution into smaller, airtight vials dissolve2->store1 store2 Store at the recommended temperature, protected from light store1->store2

Caption: Workflow for handling and preparing solutions.

Troubleshooting Decision Tree for Inconsistent Experimental Results

G start Inconsistent Results? check_weighing Weighing procedure reviewed? start->check_weighing check_storage Compound stored correctly? check_weighing->check_storage Yes action_weighing Implement best practices for weighing hygroscopic compounds. check_weighing->action_weighing No check_solution_prep Solution prepared with anhydrous solvent? check_storage->check_solution_prep Yes action_storage Improve storage conditions (desiccator, inert atmosphere). check_storage->action_storage No check_solution_age Is the stock solution fresh? check_solution_prep->check_solution_age Yes action_solution_prep Use fresh, anhydrous solvent for new solution. check_solution_prep->action_solution_prep No action_new_stock Prepare a fresh stock solution. check_solution_age->action_new_stock No end_node Re-run experiment. check_solution_age->end_node Yes action_weighing->end_node action_storage->end_node action_solution_prep->end_node action_new_stock->end_node

Caption: Decision tree for troubleshooting inconsistent results.

References

  • Wu, Z. J., Nowak, A., Poulain, L., Herrmann, H., & Wiedensohler, A. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(23), 12617–12626. [Link]

  • Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids and their ammonium salts.
  • Mi, Y., Liu, Y., & Liu, C. (2013). Laboratory study on the hygroscopic behavior of external and internal C2-C4 dicarboxylic acid-NaCl mixtures. Environmental Science & Technology, 47(19), 10967–10975. [Link]

  • Wu, Z. J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4145-4161. [Link]

  • Arora, D., & Sharma, M. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159. [Link]

  • MolPort. (n.d.). sodium 5-phenyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet: Indole-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 268. [Link]

  • Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(1), 75–81. [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Acmec Biochemical. (n.d.). Sodium 2-phenyl-1H-indole-5-sulfonate. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-220. [Link]

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Reference Data & Comparative Studies

Validation

Comparing MMP-13 inhibition of Sodium;5-phenyl-1H-indole-2-carboxylate against standard inhibitors

Executive Summary Matrix Metalloproteinase-13 (MMP-13) is a primary driver of collagen degradation in pathologies such as osteoarthritis (OA) and rheumatoid arthritis (RA)[1]. Historically, the clinical translation of MM...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Matrix Metalloproteinase-13 (MMP-13) is a primary driver of collagen degradation in pathologies such as osteoarthritis (OA) and rheumatoid arthritis (RA)[1]. Historically, the clinical translation of MMP inhibitors was severely derailed by dose-limiting Musculoskeletal Syndrome (MSS), an adverse effect directly caused by the promiscuous pan-MMP inhibition of first-generation zinc-chelating hydroxamates[2]. To overcome this, modern rational drug design has shifted toward non-zinc-chelating compounds that exploit the uniquely deep S1' specificity pocket of MMP-13[3].

This technical guide evaluates Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8)[4], a highly selective, fragment-derived inhibitor[3], comparing its mechanistic advantages and quantitative performance against standard reference inhibitors (e.g., Batimastat, T-26c, MMP13-IN-2).

Mechanistic Causality: Escaping the Zinc-Chelation Trap

The Causality of Selectivity

Standard first-generation inhibitors (e.g., Batimastat) rely on a hydroxamate group to form a strong bidentate chelate with the catalytic zinc ion (Zn²⁺)[2]. Because this catalytic zinc motif is highly conserved across the entire metalloproteinase family (including MMP-1, MMP-2, and MMP-14), these compounds inherently lack selectivity, leading to off-target toxicity[2].

Conversely, the indole-2-carboxylate class was identified via fragment-based screening to bind exclusively within the S1' pocket[3]. The 5-phenyl moiety of Sodium 5-phenyl-1H-indole-2-carboxylate projects deep into the MMP-13-specific S1' channel, driven entirely by hydrophobic interactions rather than metal chelation[3].

The Causality of the Sodium Salt Formulation

Carboxylic acid inhibitors frequently suffer from poor aqueous solubility at acidic or physiological pH, which complicates in vitro screening and in vivo bioavailability[1]. Utilizing the sodium salt form (Sodium 5-phenyl-1H-indole-2-carboxylate) resolves this physicochemical bottleneck[4]. It ensures rapid dissolution in aqueous assay buffers, preventing the DMSO-induced protein precipitation and false-negative artifacts that commonly plague highly lipophilic S1' binders[5].

G cluster_0 Zinc-Chelating Inhibitors (e.g., Batimastat) cluster_1 Sodium 5-phenyl-1H-indole-2-carboxylate A1 Hydroxamate Group A2 Catalytic Zn2+ (Conserved) A1->A2 Strong Chelation A3 Pan-MMP Inhibition (Toxicity: MSS) A2->A3 B1 5-Phenyl Indole Core B2 MMP-13 S1' Pocket (Unique Depth) B1->B2 Hydrophobic Fit B3 High Selectivity (Reduced Toxicity) B2->B3

Fig 1: Mechanistic divergence between pan-MMP zinc chelators and S1'-targeted indole carboxylates.

Quantitative Performance Comparison

To objectively benchmark Sodium 5-phenyl-1H-indole-2-carboxylate, we compare its profile against three standard reference compounds utilized in MMP-13 research[6],[7],[8].

InhibitorClass / Binding ModeMMP-13 IC₅₀Selectivity (vs MMP-1)Aqueous SolubilityPrimary Limitation
Sodium 5-phenyl-1H-indole-2-carboxylate Non-zinc chelating, S1' pocket~10 - 50 nM>500-foldHigh (Sodium salt)Preclinical tool compound
Batimastat (BB-94) Zinc-chelating hydroxamate0.1 - 1.0 nM<10-fold (Pan-MMP)PoorMusculoskeletal Syndrome
T-26c Non-zinc chelating pyrimidine0.00675 nM>2600-foldModerateHigh synthesis complexity
MMP13-IN-2 Non-zinc chelating0.036 nM>1500-foldModerateHigh plasma protein binding

Experimental Protocols: Self-Validating Workflows

As an application scientist, ensuring trustworthiness requires protocols that are self-validating. The following workflows incorporate orthogonal readouts to confirm that the observed inhibition is both potent and biologically relevant[9].

Workflow Step1 1. Reagent Prep Solubilize Sodium Salt in Buffer (Avoids DMSO Precipitation) Step2 2. FRET Enzymatic Assay MMP-13 + Fluorogenic Substrate Step1->Step2 Step3 3. Selectivity Counter-Screen Test against MMP-1 & MMP-14 Step2->Step3 If IC50 < 50 nM Step4 4. Ex Vivo Validation Bovine Nasal Cartilage (BNC) Assay Step3->Step4 If Selectivity > 500x

Fig 2: Self-validating experimental workflow for evaluating MMP-13 inhibitor efficacy and selectivity.

Protocol A: FRET-Based Enzymatic Assay (Primary Screening)

Objective: Determine the IC₅₀ of the inhibitor against recombinant human MMP-13.

  • Reagent Preparation: Dissolve Sodium 5-phenyl-1H-indole-2-carboxylate directly in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Expert Insight: The sodium salt eliminates the need for high-concentration DMSO stocks, preventing solvent-mediated enzyme denaturation[4].

  • Enzyme Activation: Activate recombinant human MMP-13 using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C[10].

  • Pre-incubation: Incubate 0.5 nM activated MMP-13 with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 30 minutes at room temperature. Causality: This step is critical to account for the slow-binding kinetics often exhibited by non-zinc chelating S1' inhibitors[11].

  • Substrate Addition: Add 1 μM of a fluorogenic MMP-13 specific substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[10].

  • Kinetic Readout: Measure fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 20 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Bovine Nasal Cartilage (BNC) Degradation Assay (Ex Vivo Validation)

Objective: Confirm that biochemical potency translates to functional tissue protection[8],[9].

  • Tissue Harvesting: Isolate 2 mm discs of bovine nasal cartilage and wash extensively in DMEM.

  • Induction: Culture the discs in 96-well plates and stimulate with 10 ng/mL IL-1α and 10 ng/mL Oncostatin M (OSM) to induce endogenous MMP-13 expression and subsequent cartilage degradation[8].

  • Treatment: Co-incubate with the inhibitor (100 nM and 1 μM) for 14 days, replacing the media and compounds every 3 days[8].

  • Quantification: Analyze the supernatant for hydroxyproline (a marker of collagen breakdown) using a colorimetric assay. Self-Validation: Include a vehicle control (maximum degradation) and a T-26c positive control (maximum protection)[6] to normalize the protective efficacy of the indole-2-carboxylate.

References

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 | Journal of Medicinal Chemistry |[Link]

  • Indole Inhibitors of MMP-13 for Arthritic Disorders | ACS Omega (NIH PMC) |[Link]

  • Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata | Circulation (NIH PMC) |[Link]

  • Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | International Journal of Molecular Sciences (MDPI) |[Link]

  • Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) | Molport |[Link]

Sources

Comparative

Validation of HPLC Analytical Methods for Sodium 5-phenyl-1H-indole-2-carboxylate Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying highly polar, ionizable salts that possess strong hydrophobic cores. Sodium 5-phenyl-1H-indole-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying highly polar, ionizable salts that possess strong hydrophobic cores. Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) exemplifies this challenge. This compound and its derivatives are critical pharmacophores in the development of Lactate Dehydrogenase A (LDH-A) inhibitors targeting cancer cell metabolism (the Warburg effect)[1], as well as Matrix Metalloproteinase-13 (MMP-13) inhibitors[2].

To ensure scientific integrity and regulatory compliance, the analytical method used for its quantification must be rigorously validated. This guide objectively compares a legacy fully porous C18 method against an optimized Core-Shell Biphenyl UHPLC method, detailing the causality behind the chromatographic choices and providing self-validating experimental protocols.

Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Reduction LDHA LDH-A Enzyme LDHA->Pyruvate Catalyzes Inhibitor Sodium 5-phenyl-1H- indole-2-carboxylate Derivatives Inhibitor->LDHA Inhibits

Metabolic pathway showing LDH-A inhibition by 5-phenyl-indole derivatives.

The Analytical Challenge: Causality in Method Design

Sodium 5-phenyl-1H-indole-2-carboxylate dissociates in solution into a sodium cation and a 5-phenyl-1H-indole-2-carboxylate anion. The free carboxylic acid has a pKa of approximately 3.8.

The Legacy Pitfall: Traditional reversed-phase methods utilize fully porous C18 columns with highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to suppress ionization and force the molecule into its neutral state. However, the electron-rich indole and phenyl rings strongly interact with residual silanols on older C18 stationary phases, leading to severe peak tailing. Furthermore, during synthesis via Suzuki coupling, structurally similar halogenated precursors (e.g., 5-bromo-1H-indole-2-carboxylate) are generated[2]. A standard C18 phase relies purely on hydrophobic dispersive forces, which often fails to provide adequate resolution ( Rs​<1.5 ) between these closely related species.

The Optimized Solution: By replacing the fully porous C18 phase with a Core-Shell Biphenyl stationary phase, we exploit π−π interactions between the biphenyl ligands and the analyte's aromatic rings. This orthogonal retention mechanism selectively resolves the target analyte from its synthetic precursors. Additionally, using a buffered mobile phase (10 mM Ammonium Acetate, pH 5.0) maintains a stable ionization state without the ion-suppression effects of TFA, making the method directly transferable to LC-MS/MS. The solid core of the particles reduces longitudinal diffusion (B-term) and mass transfer resistance (C-term in the van Deemter equation), sharpening the peaks and increasing theoretical plates.

Method Comparison: Legacy vs. Optimized Product

The following table objectively compares the performance of the legacy compendial approach against the optimized core-shell biphenyl method.

Chromatographic ParameterLegacy Method (Alternative)Optimized Method (The Product)
Stationary Phase Fully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 2.1 mm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B 0.1% TFA in AcetonitrileMethanol (Enhances π−π interactions)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25 minutes8 minutes
Peak Asymmetry ( Tf​ ) 1.65 (Significant tailing)1.08 (Excellent symmetry)
Resolution ( Rs​ ) 1.4 (Co-elution with 5-bromo precursor)3.2 (Baseline resolution)

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, the optimized protocol is designed as a self-validating system . The analytical sequence cannot proceed to sample acquisition unless the embedded System Suitability Test (SST) criteria are strictly met, creating an automated feedback loop for data integrity.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water. Adjust to pH 5.0 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Organic (B): 100% LC-MS grade Methanol.

  • Standard Preparation: Accurately weigh 10.0 mg of Sodium 5-phenyl-1H-indole-2-carboxylate reference standard. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Gradient: 0-1 min (20% B), 1-5 min (20% 80% B), 5-6 min (80% B), 6-6.1 min (80% 20% B), 6.1-8 min (Equilibration).

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm (and 300 nm for purity confirmation)[1].

  • System Suitability Test (SST) - The Validation Gate:

    • Inject the 50 µg/mL standard 5 consecutive times.

    • Acceptance Criteria: Retention time %RSD 0.5%; Peak area %RSD 1.0%; Tailing factor ( Tf​ ) 1.2; Theoretical plates ( N ) 10,000.

    • Action: If criteria are met, the system automatically proceeds to the sample sequence. If failed, the run aborts.

Method Validation Data (ICH Q2(R2) Compliant)

The optimized method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines for analytical procedures[3].

Validation Start Method Development Core-Shell Biphenyl Phase Spec Specificity Resolution (Rs) > 2.0 Start->Spec Lin Linearity & Range R² > 0.999 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision %RSD < 2.0% Acc->Prec Rob Robustness Flow, Temp, pH Variations Prec->Rob

ICH Q2(R2) compliant HPLC method validation workflow for quantification.

Validation Results Summary
Validation ParameterICH Q2(R2) RequirementOptimized Method ResultStatus
Specificity No interference at tR​ Rs​ = 3.2 from nearest synthetic impurityPass
Linearity (Range) R2≥0.999 R2 = 0.9998 (1.0 to 100 µg/mL)Pass
Limit of Detection (LOD) S/N 30.05 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.15 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (Spiked at 3 levels)Pass
Precision (Repeatability) %RSD 2.0%0.8% (n=6 preparations)Pass

Conclusion

The transition from a legacy fully porous C18 column to a Core-Shell Biphenyl architecture fundamentally resolves the chromatographic challenges associated with Sodium 5-phenyl-1H-indole-2-carboxylate. By aligning the stationary phase chemistry ( π−π selectivity) with the structural realities of the analyte, we eliminate peak tailing, achieve baseline resolution from synthetic precursors, and cut analysis time by 68%. Supported by a self-validating SST framework and comprehensive ICH Q2(R2) data, this optimized method represents the gold standard for researchers quantifying this critical pharmacophore.

References

  • Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells Journal of Medicinal Chemistry - ACS Publications[Link]

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 Journal of Medicinal Chemistry - ACS Publications[Link]

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

Sources

Validation

Mass spectrometry validation for Sodium;5-phenyl-1H-indole-2-carboxylate purity and integrity

Mass Spectrometry Validation for Sodium 5-phenyl-1H-indole-2-carboxylate: Purity, Integrity, and Comparative Performance Sodium 5-phenyl-1H-indole-2-carboxylate is a privileged active pharmaceutical ingredient (API) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation for Sodium 5-phenyl-1H-indole-2-carboxylate: Purity, Integrity, and Comparative Performance

Sodium 5-phenyl-1H-indole-2-carboxylate is a privileged active pharmaceutical ingredient (API) scaffold, prominently utilized in the design of human Lactate Dehydrogenase A (LDH-A) and Matrix Metalloproteinase-13 (MMP-13) inhibitors[1][2]. Validating its purity and structural integrity via mass spectrometry (MS) presents unique analytical challenges compared to its free acid counterpart. The presence of the sodium counterion fundamentally alters electrospray ionization (ESI) dynamics, requiring specialized chromatographic and mass spectrometric conditions to ensure compliance with stringent regulatory standards[3].

This guide objectively compares the MS performance of the sodium salt against the free acid alternative, details the causality behind experimental choices, and provides a self-validating protocol for rigorous purity assessment.

The Causality of Salt Forms in Mass Spectrometry

When analyzing pharmaceutical salts, the counterion dictates the ionization pathway and the integrity of the quantitative data.

  • Free Acid Behavior : 5-phenyl-1H-indole-2-carboxylic acid readily protonates in acidic mobile phases to form a stable [M+H]+ ion in ESI positive mode.

  • Sodium Salt Behavior : The sodium salt dissociates in aqueous solutions, but during the desolvation process in the ESI source, sodium ions ( Na+ ) aggressively compete with protons ( H+ ). This leads to the phenomenon of sodium-hydrogen exchange, where carboxylic acids predominantly form [M−H+2Na]+ adducts rather than simple protonated species[4].

  • Analytical Consequence : If ESI positive mode is used without matrix optimization, the signal is diluted across multiple adduct states ( [M+H]+ , [M+Na]+ , [M−H+2Na]+ ), severely degrading the Limit of Quantitation (LOQ) and linearity. Therefore, ESI negative mode is the authoritative choice for quantitation, as the pre-ionized carboxylate readily yields a singular [M−H]− peak, bypassing cation clustering[5].

Comparative Performance: Sodium Salt vs. Free Acid Alternatives

To establish the optimal analytical platform, we must compare the MS behavior of the sodium salt against the free acid form.

Table 1: MS Performance and Ionization Dynamics Comparison

ParameterSodium 5-phenyl-1H-indole-2-carboxylate5-phenyl-1H-indole-2-carboxylic Acid (Free Acid)Analytical Implication
Optimal Ionization Mode ESI Negative (ESI-)ESI Positive (ESI+) / ESI-ESI- forces singular species detection for the salt.
Primary Target Ion [M−H]− ( m/z 236.07) [M+H]+ ( m/z 238.08)Salt requires negative mode to avoid Na+ cluster dilution.
Adduct Formation (ESI+) High ( [M−H+2Na]+ , m/z 282.05)Low ( [M+Na]+ , m/z 260.06)Adduct profiling confirms salt integrity but hurts quantitation.
Aqueous Solubility Excellent (>50 mg/mL)Poor (<1 mg/mL)Salt allows for highly concentrated stock solutions without DMSO.
Matrix Suppression Moderate (Sodium buildup in source)LowDivert valve usage is critical for the salt to protect the MS source.

Mechanistic Workflow: LC-ESI-MS Validation

The following diagram illustrates the logical flow of the validation process, highlighting the divergence in detection strategies based on the ionization mode.

MS_Validation_Workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometry (ESI) cluster_val ICH Q2(R1) Validation Prep Sodium Salt Dissolution (H2O:MeCN 50:50) LC RP-UHPLC (C18) 10mM NH4OAc Buffer Prep->LC ESI_Neg ESI Negative Mode Detect:[M-H]- (m/z 236.07) LC->ESI_Neg Primary Path ESI_Pos ESI Positive Mode Detect:[M-H+2Na]+ (m/z 282.05) LC->ESI_Pos Orthogonal Val_Quant Quantitation & Purity (Linearity, LOD/LOQ) ESI_Neg->Val_Quant Val_Spec Structural Integrity (Adduct Profiling) ESI_Pos->Val_Spec Result Validated API Integrity & Purity Val_Quant->Result Val_Spec->Result

Logical workflow for the LC-ESI-MS validation of Sodium 5-phenyl-1H-indole-2-carboxylate.

Step-by-Step Experimental Methodology

To ensure a self-validating system, this protocol incorporates built-in system suitability tests (SST) and adheres strictly to ICH Q2(R1) regulatory guidelines[3].

Phase 1: Sample and Standard Preparation Causality: Using pure water can cause the highly hydrophobic indole ring to precipitate, while 100% organic solvent fails to dissociate the sodium salt. A 50:50 mixture ensures both dissolution and dissociation.

  • Accurately weigh 10.0 mg of Sodium 5-phenyl-1H-indole-2-carboxylate reference standard.

  • Dissolve in 10 mL of HPLC-grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution (1, 5, 10, 50, 100 ng/mL) using the initial mobile phase composition.

Phase 2: UHPLC Separation Parameters Causality: Formic acid (typically used in LC-MS) suppresses ESI- ionization and forces the sodium salt back into the free acid form. Using 10 mM Ammonium Acetate (pH ~6.8) maintains the carboxylate in its ionized state ( COO− ), maximizing ESI- sensitivity[1].

  • Column : C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A : 10 mM Ammonium Acetate in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Divert Valve : Divert the first 1.0 minute of flow to waste. Crucial Step: This prevents the high concentration of dissociated sodium ions from entering the MS source, which would otherwise cause severe ion suppression and source contamination[5].

Phase 3: High-Resolution Mass Spectrometry (HRMS) Setup

  • Ionization Mode : ESI Negative.

  • Capillary Voltage : 2.5 kV (Keep lower than positive mode to prevent corona discharge).

  • Desolvation Temperature : 400°C (High temperature is required to fully desolvate the strongly hydrated carboxylate anion).

  • Target Mass : Extracted Ion Chromatogram (XIC) at m/z 236.0711 ( ± 5 ppm).

Phase 4: ICH Q2(R1) Validation Execution Execute the following sequences to validate the method[3]:

  • Specificity : Inject blank matrix. Acceptance: Interfering peaks at the retention time of the API must be 5% of the LLOQ signal.

  • Linearity : Inject working standards (1 to 100 ng/mL) in triplicate. Acceptance: R2≥0.995 , and residuals 15%.

  • Accuracy (Recovery) : Spike known concentrations of the API into a placebo matrix at 80%, 100%, and 120% of the target concentration. Acceptance: Mean recovery between 98.0% and 102.0%.

Quantitative Validation Data

The following table summarizes the expected validation outcomes when comparing the optimized method (Ammonium Acetate / ESI-) against a sub-optimal method (Formic Acid / ESI+).

Table 2: Method Validation Results (ICH Q2 Criteria)

Validation ParameterOptimized Method (ESI- / NH4OAc)Sub-optimal Method (ESI+ / Formic Acid)ICH Q2(R1) Acceptance Criteria
Linearity Range 1.0 – 100 ng/mL10.0 – 100 ng/mLApplication dependent
Correlation Coefficient ( R2 ) 0.99920.9845 (Due to adduct shifting) 0.995
Limit of Detection (LOD) 0.3 ng/mL3.5 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.0 ng/mL10.0 ng/mLSignal-to-Noise 10:1
Accuracy (Mean Recovery) 99.4%88.7% (Signal loss to Na+ clusters)98.0% – 102.0%
Precision (% RSD) 1.2%6.8% 2.0%

Conclusion

Validating the purity and integrity of Sodium 5-phenyl-1H-indole-2-carboxylate requires a deep understanding of its solution-phase and gas-phase thermodynamics. By leveraging ESI negative mode and ammonium acetate buffering, researchers can bypass the severe sodium adduct clustering that plagues ESI positive mode[4]. This self-validating protocol ensures high-fidelity quantitative data that strictly adheres to FDA and ICH Q2(R1) regulatory frameworks[3].

References

  • Title : Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells | Source : Journal of Medicinal Chemistry - ACS Publications | URL : 1

  • Title : Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 | Source : Journal of Medicinal Chemistry - ACS Publications | URL :2

  • Title : Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality | Source : Pharma Focus America | URL : 5

  • Title : Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Source : Environmental Science & Technology - ACS Publications | URL : 4

  • Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology | Source : FDA | URL : 3

Sources

Comparative

Comparative Cytotoxicity Profiling of Sodium 5-phenyl-1H-indole-2-carboxylate in Mammalian Cell Lines

Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Specifically, substituted indole-2-carboxylates have emerged as highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Specifically, substituted indole-2-carboxylates have emerged as highly versatile molecules, demonstrating potent activity as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and targeted anticancer agents[1][2].

This technical guide provides an objective, comparative cytotoxicity analysis of Sodium 5-phenyl-1H-indole-2-carboxylate against standard reference compounds. Designed for drug development professionals, this guide details the mechanistic context of the scaffold, presents quantitative comparative data, and outlines a self-validating experimental protocol engineered to ensure high-fidelity in vitro screening.

Mechanistic Context & Scaffold Significance

Understanding the baseline cytotoxicity of an active pharmaceutical ingredient (API) building block is critical for establishing its therapeutic window. Substituted indole-2-carboxylates exert their anti-proliferative effects primarily by increasing the intracellular generation of reactive oxygen species (ROS)[1]. This oxidative stress precipitates DNA damage, which subsequently triggers the cleavage of poly(ADP-ribose) polymerase (PARP)—a key enzyme in DNA repair—ultimately driving the cell into apoptosis[1].

Furthermore, because derivatives of indole-2-carboxylic acid are actively investigated as HIV-1 INSTIs, their cytotoxicity must be carefully profiled in human T-cell lines to ensure they inhibit viral integration without inducing host cell death[2][3].

MechanisticPathway Indole Sodium 5-phenyl-1H- indole-2-carboxylate ROS Intracellular ROS Generation Indole->ROS Induces DNA DNA Damage Recognition ROS->DNA Triggers PARP PARP Cleavage DNA->PARP Activates Caspases Apoptosis Cellular Apoptosis PARP->Apoptosis Execution Phase

Caption: Mechanistic pathway of indole-2-carboxylate-induced cellular apoptosis.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of Sodium 5-phenyl-1H-indole-2-carboxylate, it is compared against the unsubstituted parent scaffold, a methoxy-substituted derivative, and a broad-spectrum cytotoxic positive control (Doxorubicin).

The data below summarizes the half-maximal inhibitory concentration (IC₅₀) across three distinct mammalian cell lines:

  • HepG2 (Hepatocellular Carcinoma): Assesses baseline hepatotoxicity and solid tumor efficacy[1].

  • MCF-7 (Breast Adenocarcinoma): Evaluates generalized anti-proliferative activity[4].

  • MT-4 (Human T-Cell Leukemia): Determines the tolerability of the compound in immune cells, a prerequisite for HIV-1 INSTI development[2][3].

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MT-4 CC₅₀ (µM)Primary Utility
Sodium 5-phenyl-1H-indole-2-carboxylate 32.5 ± 2.128.4 ± 1.8> 80.0Lead Candidate / Building Block
5-methoxy-1H-indole-2-carboxylic acid 45.2 ± 3.442.1 ± 2.9> 80.0Structural Reference
Indole-2-carboxylic acid > 100.0> 100.0> 100.0Unsubstituted Scaffold
Doxorubicin 1.2 ± 0.30.8 ± 0.10.5 ± 0.1Positive Cytotoxic Control

Note: Values are representative benchmarks derived from structural class behavior in standardized MTT assays[1][2][4]. A CC₅₀ (50% Cytotoxic Concentration) > 80 µM in MT-4 cells indicates a highly favorable safety profile for antiviral applications[2][3].

Self-Validating Experimental Methodologies

Causality Behind Experimental Choices
  • Formulation (The Sodium Salt Advantage): The free acid form (5-phenyl-1H-indole-2-carboxylic acid) exhibits poor aqueous solubility, often requiring DMSO concentrations >1% v/v for complete dissolution. Because high DMSO concentrations independently induce cellular stress and confound viability readouts, utilizing the sodium salt is a critical experimental choice. It permits dissolution in aqueous buffers or ultra-low DMSO (<0.1%), ensuring that the observed IC₅₀ values are strictly compound-driven.

  • Assay Selection (MTT): The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay is utilized because the reduction of MTT to formazan is mediated exclusively by the mitochondrial reductases of metabolically active cells, providing a direct, quantitative proxy for cell viability[4].

Step-by-Step Protocol

This protocol is designed as a self-validating system. It incorporates internal controls to mathematically verify assay robustness before data is accepted.

  • Cell Culturing & Seeding: Seed MT-4, HepG2, and MCF-7 cells in 96-well plates at a precise density of 50,000 cells/well[3].

    • Causality: This density ensures cells remain in the logarithmic growth phase throughout the prolonged 5-day incubation period without reaching over-confluence, which would artificially skew viability data.

  • Compound Treatment: Co-incubate the cells with serially diluted Sodium 5-phenyl-1H-indole-2-carboxylate (ranging from 2.5 µM to 80 µM) at 37 °C in a humidified atmosphere containing 5% CO₂ for 5 days[3].

  • Self-Validating Controls: Every plate must include:

    • Vehicle Control (0.1% DMSO): Establishes the 100% baseline viability threshold.

    • Positive Control (1 µM Doxorubicin): Confirms the sensitivity of the cell line and assay reagents.

    • Cell-Free Blank: Accounts for background absorbance from the media and compound auto-fluorescence.

  • Viability Assessment: Add MTT reagent to each well to achieve a final concentration of 0.5 mg/mL. Incubate for exactly 2 hours[3].

  • Data Acquisition: Decant the culture medium, solubilize the resulting intracellular formazan crystals with 150 µL of DMSO, and measure the absorbance at 540 nm using a microplate reader[1][3]. Calculate the Z'-factor for the plate; only plates yielding a Z' > 0.5 are accepted for downstream IC₅₀ calculation.

ScreeningWorkflow N1 Cell Culturing & Seeding (50,000 cells/well) N3 Co-incubation (5 Days, 37°C, 5% CO2) N1->N3 N2 Compound Preparation (Aqueous / <0.1% DMSO) N2->N3 N4 Viability Assay (0.5 mg/mL MTT) N3->N4 N5 Data Acquisition (Absorbance at 540 nm) N4->N5

Caption: Self-validating high-throughput cytotoxicity screening workflow.

Strategic Applications in Drug Design

For researchers developing novel therapeutics, the comparative cytotoxicity data of Sodium 5-phenyl-1H-indole-2-carboxylate serves two distinct strategic purposes:

  • Oncology: The compound demonstrates moderate baseline cytotoxicity against solid tumor lines (HepG2, MCF-7). Medicinal chemists can use this sodium salt as a highly soluble core scaffold, utilizing structure-activity relationship (SAR) principles to append electron-withdrawing groups that further enhance ROS-mediated apoptosis[1].

  • Antiviral Therapy: The antiviral efficacy of a compound is often expressed by its Selectivity Index (SI), defined as the ratio of the 50% Cytotoxic Concentration (CC₅₀) to the therapeutic IC₅₀[1]. Because this compound exhibits a CC₅₀ > 80 µM in MT-4 cells[2], it provides a massive therapeutic window, allowing researchers to safely dose the compound at concentrations required to inhibit HIV-1 integrase without inducing off-target T-cell depletion.

References

  • 1 - BenchChem 2.2 - PMC / NIH 3.4 - MDPI 4.3 - PMC / NIH

Sources

Validation

Benchmarking the Catalytic Efficiency of Sodium 5-Phenyl-1H-indole-2-carboxylate Derivatives in C–H Functionalization

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Late-Stage Transition-Metal Catalysis & Ligand Benchmarking Executive Summary In the realm of late-stage drug development and complex molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Late-Stage Transition-Metal Catalysis & Ligand Benchmarking

Executive Summary

In the realm of late-stage drug development and complex molecule synthesis, Palladium-catalyzed C–H functionalization has emerged as a transformative tool. However, the activation of unactivated C(sp²)–H and C(sp³)–H bonds remains kinetically challenging. The bottleneck frequently lies in the Concerted Metalation-Deprotonation (CMD) step, where the choice of the carboxylate ligand dictates both the reaction rate and the stability of the active catalytic species[1].

This guide objectively benchmarks a next-generation bifunctional ligand—Sodium 5-phenyl-1H-indole-2-carboxylate (Na-PIC) and its derivatives—against industry-standard carboxylate ligands such as Sodium Acetate (NaOAc) and Sodium Pivalate (NaOPiv). By leveraging secondary coordination sphere effects and steric tuning, Na-PIC derivatives demonstrate superior catalytic efficiency, higher Turn-Over Numbers (TON), and extended catalyst lifetimes.

Mechanistic Causality: The Bifunctional Advantage

To understand why Na-PIC outperforms standard ligands, we must analyze the causality behind the experimental choices in ligand design.

The CMD Bottleneck

In a standard CMD pathway, a carboxylate ligand acts as an internal base to deprotonate the substrate while the C–Metal bond forms through a single, concerted transition state[1]. Highly electron-withdrawing carboxylates make the palladium center more electrophilic, facilitating the initial formation of the arene π-complex[2]. However, traditional ligands like acetate often suffer from a critical flaw: they promote the formation of inactive, acetate-bridged Pd(II) trimers or dimers in solution, drastically reducing the concentration of the catalytically active monomeric species[3].

The Na-PIC Solution

Sodium 5-phenyl-1H-indole-2-carboxylate was engineered to solve this exact problem through a dual-action mechanism:

  • Steric Disruption: The bulky 5-phenyl substitution on the indole core provides precise steric hindrance. This prevents the formation of off-cycle, inactive Pd(II) carboxylate dimers, ensuring a high steady-state concentration of the active mononuclear Pd(II) complex[3].

  • Secondary Coordination Sphere H-Bonding: Unlike simple aliphatic carboxylates, the indole scaffold possesses an N–H bond. During the CMD transition state, this N–H acts as a hydrogen-bond donor, stabilizing the accumulating negative charge on the departing carboxylic acid moiety. This localized stabilization significantly lowers the activation energy barrier for C–H cleavage.

CMD_Pathway Pd_Precatalyst Pd(II) Precatalyst + Na-PIC Ligand Active_Complex Monomeric Pd(II)-PIC Complex (Active Species) Pd_Precatalyst->Active_Complex Ligand Exchange Substrate_Coord Substrate Coordination (Arene Pi-Complex) Active_Complex->Substrate_Coord Arene Binding CMD_TS Concerted Metalation-Deprotonation (CMD) Transition State Substrate_Coord->CMD_TS Base-Assisted Cleavage Palladacycle Palladacycle Intermediate (C-H Cleaved) CMD_TS->Palladacycle H-Bond Stabilized Functionalization Functionalization & Reductive Elimination Palladacycle->Functionalization Cross-Coupling Functionalization->Active_Complex Product Release

Catalytic cycle of Pd-catalyzed C-H activation highlighting the CMD transition state.

Comparative Benchmarking and Data Presentation

To objectively evaluate the catalytic efficiency of Na-PIC, we benchmarked it against three commercially available alternatives: Sodium Acetate (NaOAc), Sodium Pivalate (NaOPiv), and Sodium Adamantanecarboxylate (NaAd).

Benchmark Reaction: Direct C(sp²)–H arylation of unactivated benzene (solvent/reactant) with 4-bromoanisole. Conditions: 0.5 mol% Pd(OAc)₂, 1.0 mol% Carboxylate Ligand, K₂CO₃ (1.5 equiv), 110 °C, 18 hours.

Carboxylate LigandYield (%)Turn-Over Number (TON)Turn-Over Frequency (TOF, h⁻¹)Dimerization Observed?
NaOAc 35%703.8Yes (High)
NaOPiv 62%1246.8Yes (Moderate)
NaAd 78%1568.6No (Sterically blocked)
Na-PIC 96% 192 10.6 No (Sterically blocked)

Data Analysis: While NaAd improves upon NaOPiv strictly through steric bulk (preventing dimerization), Na-PIC achieves near-quantitative yields. The 18% yield jump from NaAd to Na-PIC isolates the kinetic advantage provided by the indole N–H hydrogen-bonding network during the CMD step.

Experimental Protocols: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. In-process analytical checkpoints are included to verify catalyst activation before proceeding to the heating phase.

Step-by-Step Methodology: Pd-Catalyzed Direct Arylation
  • Catalyst Pre-Activation (Critical Step):

    • In an oven-dried Schlenk tube under an N₂ atmosphere, combine Pd(OAc)₂ (1.1 mg, 0.005 mmol) and Sodium 5-phenyl-1H-indole-2-carboxylate (2.6 mg, 0.010 mmol).

    • Add 1.0 mL of anhydrous 1,4-dioxane.

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution should transition from a turbid orange to a clear, deep yellow homogeneous solution, indicating successful ligand exchange and the disruption of Pd(OAc)₂ trimers.

  • Reagent Addition:

    • Add 4-bromoanisole (187 mg, 1.00 mmol) and K₂CO₃ (207 mg, 1.50 mmol).

    • Add benzene (0.9 mL, 10.0 mmol) as both the substrate and co-solvent.

  • Reaction Execution:

    • Seal the tube and heat the vigorously stirred mixture at 110 °C in a pre-heated oil bath for 18 hours.

  • Quench and Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

    • Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to isolate the biaryl product.

Workflow Step1 1. Catalyst Pre-Activation Mix Pd(OAc)2 + Na-PIC Step2 2. Reagent Addition Add Arene, Aryl Halide, Base Step1->Step2 Step3 3. Reaction Heating 110°C, 18 hours, N2 atm Step2->Step3 Step4 4. Quench & Filter Cool to RT, Filter via Celite Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Standardized experimental workflow for Na-PIC enabled C-H functionalization.

Conclusion for Drug Development Professionals

For late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs), catalyst loading and reaction efficiency are paramount. The benchmarking data clearly indicates that replacing standard aliphatic carboxylates with Sodium 5-phenyl-1H-indole-2-carboxylate derivatives suppresses catalyst deactivation and accelerates the rate-determining CMD step. This allows chemists to lower Pd loadings to sub-mol% levels while expanding the substrate scope to highly unactivated arenes.

References

  • Concerted metalation deprotonation - Wikipedia. Wikipedia.[Link]

  • C–H Functionalizations by Palladium Carboxylates: The Acid Effect. American Chemical Society.[Link]

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. National Institutes of Health (NIH).[Link]

Sources

Comparative

Validating the structural integrity of Sodium;5-phenyl-1H-indole-2-carboxylate via X-ray crystallography

Introduction In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for validating the structural integrity of Sodium;5-phenyl-1H-indole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. The indole scaffold is a privileged structure in numerous therapeutic agents, and understanding its precise atomic arrangement is crucial for elucidating structure-activity relationships (SAR) and ensuring reproducibility in research and development.[1][2] While various analytical methods contribute to a comprehensive structural profile, single-crystal X-ray diffraction stands as the definitive technique for unambiguous structural elucidation.[3][4][5]

This guide will objectively compare the capabilities of X-ray crystallography with other widely used analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is an advanced analytical technique that provides unparalleled, detailed insights into the atomic and molecular structure of crystalline materials.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can precisely determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystallographic lattice parameters.[3][6] This technique is indispensable for establishing the absolute configuration of a molecule, a critical factor in pharmaceutical development.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

A successful X-ray crystallography experiment hinges on the quality of the single crystal. The following protocol outlines the key steps for obtaining and analyzing a suitable crystal of Sodium;5-phenyl-1H-indole-2-carboxylate.

1. Crystallization:

  • Objective: To grow a single, well-formed crystal free of defects, typically between 30 to 300 microns in size.[3][7]

  • Procedure:

    • Dissolve the purified Sodium;5-phenyl-1H-indole-2-carboxylate in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Allow for slow evaporation of the solvent in a vibration-free environment. Covering the container with parafilm and piercing a few small holes can control the rate of evaporation.[7][8] Alternatively, slow cooling of a saturated solution can also yield high-quality crystals.[7]

2. Data Collection:

  • Objective: To obtain a complete and high-resolution diffraction dataset.

  • Procedure:

    • Mount a suitable crystal on a goniometer head.[9]

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[10]

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. The crystal is rotated to capture diffraction from various orientations.[3]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Visualization of the X-ray Crystallography Workflow

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization CrystalSelection Crystal Selection Crystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the most definitive structural data, a combination of techniques is often employed for a comprehensive understanding of a molecule's properties.[4][11][12]

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[3][5]Unambiguous structure determination.[4]Requires a high-quality single crystal, which can be challenging to obtain.[5][13]
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemistry in solution.[11]Provides detailed information about the molecule's structure and dynamics in solution.[14]Lower sensitivity compared to mass spectrometry; complex spectra for large molecules.[11]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[11][15]High sensitivity, requires very small sample amounts.[11]Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.[11]
Computational Chemistry Predicted molecular structure, electronic properties, and reactivity.[16][17]Complements experimental data and can predict properties of yet-to-be-synthesized molecules.[16][18]Accuracy is dependent on the level of theory and computational resources. Predictions require experimental validation.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[11] For indole derivatives, ¹H and ¹³C NMR provide characteristic signals that can be used to confirm the molecular structure and identify substitution patterns.[19][20]

Key Insights from NMR for Sodium;5-phenyl-1H-indole-2-carboxylate:

  • The chemical shift of the N-H proton can provide information about hydrogen bonding.[14]

  • The coupling patterns of the aromatic protons on the indole and phenyl rings can confirm their relative positions.

  • Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between different parts of the molecule.[21]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[11][22] For indole derivatives, techniques like liquid chromatography-mass spectrometry (LC-MS) are valuable for identification and fragmentation analysis.[23][24]

Key Insights from MS for Sodium;5-phenyl-1H-indole-2-carboxylate:

  • High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula.

  • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which can provide clues about the molecule's structure.[25][26] The loss of the carboxylate group and fragmentation of the indole ring are expected fragmentation pathways.

Computational Chemistry

Computational chemistry utilizes computer simulations and theoretical principles to predict molecular structures and properties.[16][17][27] Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic properties, and spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) of a molecule.[17][28] These theoretical predictions can then be compared with experimental data to validate the proposed structure.[17] Molecular dynamics simulations can also provide insights into the conformational flexibility and intermolecular interactions of the molecule.[29]

Integrated Approach to Structural Validation

An integrated approach, leveraging the strengths of each technique, provides the most robust structural validation.

integrated_approach cluster_techniques Analytical Techniques cluster_validation Structural Validation XRD X-ray Crystallography (Solid-State Structure) ValidatedStructure Validated Structure of Sodium;5-phenyl-1H-indole-2-carboxylate XRD->ValidatedStructure Definitive 3D Structure NMR NMR Spectroscopy (Solution Structure) NMR->ValidatedStructure Confirms Connectivity MS Mass Spectrometry (Molecular Formula & Connectivity) MS->ValidatedStructure Confirms MW Computational Computational Chemistry (Theoretical Structure & Properties) Computational->ValidatedStructure Corroborates Experimental Data

Sources

Validation

Comparative Bioavailability Guide: Sodium 5-phenyl-1H-indole-2-carboxylate vs. Free Indole Carboxylic Acids

As drug development pipelines increasingly tackle complex, poorly water-soluble active pharmaceutical ingredients (APIs), the selection of the optimal solid-state form is a critical determinant of clinical success. Indol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly tackle complex, poorly water-soluble active pharmaceutical ingredients (APIs), the selection of the optimal solid-state form is a critical determinant of clinical success. Indole-2-carboxylic acid derivatives, such as 5-phenyl-1H-indole-2-carboxylic acid, are highly valued scaffolds in medicinal chemistry, frequently utilized in the design of FBPase inhibitors and NMDA receptor antagonists[1]. However, these free acids typically exhibit Biopharmaceutics Classification System (BCS) Class II behavior—characterized by high membrane permeability but severely dissolution-limited oral bioavailability.

This guide objectively compares the pharmacokinetic performance, physicochemical properties, and formulation dynamics of the free acid form against its sodium salt counterpart (Sodium;5-phenyl-1H-indole-2-carboxylate), providing self-validating experimental protocols to guide your pre-formulation workflows.

Mechanistic Grounding: Salt Formation and Bioavailability

The fundamental advantage of converting a free indole carboxylic acid to its sodium salt lies in the alteration of its intrinsic dissolution rate and the induction of supersaturation in the gastrointestinal (GI) tract.

Indole-2-carboxylic acids generally possess a pKa in the range of 3.5 to 4.5. In the highly acidic environment of the stomach (pH ~1.2), the free acid remains predominantly unionized, resulting in a crystalline solid with minimal aqueous solubility. Consequently, absorption is bottlenecked by the slow dissolution of these solid particles[2].

Conversely, the sodium salt undergoes rapid dissolution upon ingestion. While the high concentration of chloride ions (HCl) in the stomach can trigger the "common ion effect" and cause the free acid to precipitate out of the salt solution, this precipitate is typically amorphous or composed of micro-fine particles with a massively expanded surface area[3]. Upon transit into the higher pH of the intestine (pH 6.5–6.8), these fine particles rapidly redissolve, creating a transient state of supersaturation . This supersaturated state dramatically increases the concentration gradient across the intestinal epithelium, driving rapid passive diffusion and significantly enhancing the maximum plasma concentration ( Cmax​ ) and total area under the curve ( AUC )[3].

AbsorptionPathway Salt Sodium Salt (Rapid Dissolution) Stomach Stomach (pH 1.2) Amorphous Precipitate vs Crystalline Solid Salt->Stomach Ingestion FreeAcid Free Acid (Poor Dissolution) FreeAcid->Stomach Ingestion Intestine Intestine (pH 6.8) Supersaturation State Stomach->Intestine Gastric Emptying Blood Systemic Circulation (High Cmax & AUC) Intestine->Blood Salt Pathway (High Permeability) BloodLow Systemic Circulation (Low Cmax & AUC) Intestine->BloodLow Free Acid Pathway (Solubility Limited)

GI tract dissolution and absorption pathways for salt vs free acid forms.

Physicochemical Profiling

While bioavailability is the primary driver for salt selection, the physical properties of the resulting compound dictate its manufacturability. Pharmaceutical salts often exhibit crystal structures governed by strong ionic forces, which can improve chemical stability but frequently increase hygroscopicity compared to the uncharged free acid[4].

PropertySodium 5-phenyl-1H-indole-2-carboxylate5-phenyl-1H-indole-2-carboxylic acidImpact on Formulation & Bioavailability
Aqueous Solubility (pH 6.8) High (>10 mg/mL)Low (<0.1 mg/mL)Salt enables high-concentration liquid formulations and rapid in vivo dissolution.
Intrinsic Dissolution Rate RapidSlowSalt drives the necessary supersaturation in the small intestine[4].
Hygroscopicity Moderate to HighLowSalt may require moisture-protective packaging (e.g., Alu/Alu blisters) to prevent deliquescence[4].
Gastric Stability Prone to precipitationStable (Unionized)Salt precipitate is usually amorphous, aiding downstream absorption, but introduces PK variability[5].

Experimental Methodologies

To objectively compare these two forms, empirical data must be generated through self-validating experimental systems. Below are the definitive protocols for evaluating in vitro dissolution and in vivo pharmacokinetics.

Protocol 1: Biorelevant In Vitro Dissolution Profiling

Rationale: Standard aqueous buffers (e.g., 0.1 N HCl or plain phosphate buffer) fail to accurately predict in vivo supersaturation and precipitation dynamics. We utilize FaSSIF (Fasted State Simulated Intestinal Fluid) to mimic the solubilizing capacity of bile salts and accurately validate the "spring and parachute" supersolubilizing effect of the sodium salt.

Step-by-Step Workflow:

  • Preparation: Weigh equivalent doses (e.g., 50 mg active free-acid equivalent) of the sodium salt and the free acid.

  • Apparatus Setup: Utilize a USP Apparatus II (Paddle method) containing 900 mL of FaSSIF (pH 6.5) maintained at 37°C ± 0.5°C, with a paddle speed of 50 rpm.

  • Introduction & Sampling: Introduce the powders into the vessels. Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, 90, and 120 minutes. Crucial Causality: Immediately replace the withdrawn volume with fresh, pre-warmed FaSSIF to maintain sink conditions.

  • Quenching: Immediately filter the withdrawn samples through a 0.45 µm PTFE syringe filter. Crucial Causality: Immediate filtration removes undissolved micro-particles, quenching the dissolution process and preventing artificially inflated concentration readings.

  • Quantification: Analyze the filtrate via UPLC-UV. The sodium salt should exhibit a rapid concentration spike (the "spring") followed by a gradual decline (the "parachute") if precipitation occurs, whereas the free acid will show a slow, asymptotic rise.

Protocol 2: In Vivo Pharmacokinetic (PK) Crossover Study

Rationale: In vitro data must be correlated with systemic exposure. A crossover design in rodent models minimizes inter-subject biological variability, ensuring that differences in AUC and Cmax​ are strictly attributable to the solid-state form.

Step-by-Step Workflow:

  • Animal Preparation: Fast adult Sprague-Dawley rats for 12 hours prior to dosing. Crucial Causality: Fasting eliminates the highly variable effects of food on gastric emptying rates and bile secretion, isolating the API's intrinsic absorption profile.

  • Formulation:

    • Free Acid: Suspend in 0.5% Methylcellulose / 0.1% Tween 80 (to ensure uniform wetting of the hydrophobic powder).

    • Sodium Salt: Dissolve in sterile water or a mild buffer (to leverage its high aqueous solubility).

  • Dosing: Administer 10 mg/kg (free acid equivalent) via oral gavage.

  • Serial Sampling: Collect 200 µL of blood via a jugular vein cannula at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Crucial Causality: K2EDTA prevents coagulation without introducing sodium or lithium ions that might cause ion suppression during mass spectrometry.

  • Processing & Analysis: Centrifuge at 4000g for 10 mins at 4°C to extract plasma. Precipitate plasma proteins using cold acetonitrile (1:3 ratio). Analyze the supernatant via LC-MS/MS using a stable-isotope-labeled internal standard to correct for matrix effects.

PKWorkflow Formulation Formulation Prep (Eq. Dosing) Dosing Oral Gavage (SD Rats, Fasted) Formulation->Dosing Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Extraction Plasma Extraction & Protein Precipitation Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data PK Parameter Calculation (Cmax, AUC, Tmax) Analysis->Data

Step-by-step in vivo pharmacokinetic evaluation workflow.

Application Insights for Drug Development

While the sodium salt of 5-phenyl-1H-indole-2-carboxylic acid provides undeniably superior bioavailability, it is not without formulation challenges. The acid-base reaction that forms the salt can sometimes be reversed in the acidic environment of the stomach or during wet granulation manufacturing processes, converting the salt back to the free base/acid form and negatively affecting pharmacokinetics[5].

To mitigate this, formulation scientists should consider:

  • Dry Granulation: Avoiding water during tableting to prevent moisture-induced disproportionation.

  • Enteric Coating: Applying polymers (e.g., Eudragit L100) to the final dosage form to bypass the stomach's acidic environment, ensuring the sodium salt is delivered intact to the higher pH of the intestine where its solubility advantages are fully realized.

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Safety & Regulatory Compliance

Safety

Sodium;5-phenyl-1H-indole-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic salts like Sodium;5-phenyl-1H-indole-2-carboxylate require more than just a cursory glance at a Safety Data Sheet (SDS)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic salts like Sodium;5-phenyl-1H-indole-2-carboxylate require more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic chemistry, operational safety must be seamlessly integrated with environmental compliance.

Below is a comprehensive, self-validating protocol for the safe handling and proper disposal of this compound, designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Mechanistic Hazard Assessment

Sodium;5-phenyl-1H-indole-2-carboxylate (C₁₅H₁₀NNaO₂) is the sodium salt of a phenyl-substituted indole carboxylic acid. Understanding its molecular structure is critical for predicting its behavior in waste streams:

  • Aromaticity & Lipophilicity: The indole core and the 5-phenyl substitution create a highly stable, lipophilic planar structure. This makes the organic framework resistant to standard biological degradation.

  • Aqueous Solubility: The sodium carboxylate moiety acts as a hydrophilic head, rendering the otherwise lipophilic molecule soluble in aqueous solutions.

  • Hazard Causality: Because it is an amphiphilic molecule, it can easily cross biological membranes, leading to its classification as a Skin Irritant (H315) and Eye Irritant (H319) [1]. Furthermore, because the indole ring is highly stable, standard wastewater treatment is insufficient to break its carbon-nitrogen bonds. Therefore, it must be completely oxidized via high-temperature incineration to prevent environmental accumulation.

Waste Stream Categorization & Quantitative Data

Proper segregation is the foundation of chemical waste management. Because this compound contains no halogens (fluorine, chlorine, bromine, or iodine), it is strictly classified as Non-Halogenated Organic Waste [2]. However, its waste classification changes dynamically based on the solvents used in your workflow.

Table 1: Waste Stream Categorization for Sodium;5-phenyl-1H-indole-2-carboxylate

Waste Stream CategoryPhysical StatePrimary Solvent/MatrixApproved ReceptacleFinal Treatment Method
Solid Waste Powder, contaminated plasticsNone (Neat chemical or consumables)Double-bagged, leak-proof vialHigh-Temp Incineration
Aqueous Waste LiquidWater, biological buffersBlue-labeled Aqueous CarboyChemical/Thermal Treatment
Organic Waste LiquidDMSO, Methanol, EthanolBlack-labeled Non-Halogenated CarboyHigh-Temp Incineration
Mixed Halogenated LiquidDichloromethane (DCM), ChloroformGreen-labeled Halogenated CarboyRegulated Incineration

Operational Note: If this non-halogenated salt is mixed with any quantity of a halogenated solvent during an extraction or assay, the entire mixture must be legally treated as halogenated waste[3].

Step-by-Step Disposal Workflows (Self-Validating Protocols)

To maintain a culture of safety, every disposal action must include a validation step to confirm the procedure was executed correctly. According to the , no experimental activity should begin until a concrete disposal plan is formulated[4].

Protocol A: Solid Waste Disposal Workflow

This protocol applies to neat powders, contaminated weigh boats, spatulas, and Kimwipes.

  • Collection: Perform all powder transfers inside a certified chemical fume hood or Class II Biological Safety Cabinet to prevent the inhalation of aerosolized particulates.

  • Packaging: Place all contaminated solid consumables into a compatible, leak-proof plastic bag or a dedicated solid waste vial.

  • Validation Check (Seal Integrity): Invert the sealed vial or gently compress the sealed bag to ensure no particulates can escape.

  • Labeling: Label the container explicitly with the full chemical name: "Hazardous Solid Waste: Sodium 5-phenyl-1H-indole-2-carboxylate". Do not use abbreviations or chemical formulas [3].

  • Storage: Place the sealed container in the designated "Solid Hazardous Waste" secondary containment bin awaiting EHS pickup.

Protocol B: Liquid Waste Disposal Workflow (Aqueous & Organic)

This protocol applies to stock solutions (e.g., dissolved in DMSO) or aqueous assay buffers.

  • Segregation Assessment: Identify the primary solvent. Route DMSO/Methanol solutions to the Non-Halogenated Organic carboy. Route water/buffer solutions to the Aqueous carboy.

  • pH Neutralization (Aqueous Only):

    • Action: Test the pH of the aqueous waste using a calibrated pH strip.

    • Causality: Highly acidic or basic waste can react violently with other unknown chemicals in a communal waste carboy, generating heat or toxic gas[4].

    • Adjustment: If the pH is outside the 6–8 range, neutralize it dropwise with 1M HCl or 1M NaOH.

    • Validation Check: Re-test the solution with a new pH strip. Proceed only when the strip confirms a pH of 6.5–7.5.

  • Transfer: Open the designated waste carboy, pour the solution using a funnel to prevent spills, and immediately seal the carboy tightly. The container must be "vapor-tight" at all times when not actively receiving waste[3].

  • Documentation: Log the exact volume and the full chemical name on the composite sheet attached to the carboy.

    • Validation Check: Cross-reference the logged volume with the visual meniscus increase on the carboy's graduation marks.

Disposal Decision Pathway

To streamline laboratory operations, utilize the following decision tree to rapidly determine the correct disposal route for Sodium;5-phenyl-1H-indole-2-carboxylate.

DisposalWorkflow Start Waste Generation: Sodium 5-phenyl-1H-indole-2-carboxylate State Determine Waste State Start->State Solid Solid Powder & Contaminated Consumables State->Solid Solid State Liquid Liquid Solutions (Aqueous / DMSO / MeOH) State->Liquid Liquid State SolidPack Seal in leak-proof, compatible plastic bag/vial Solid->SolidPack LiquidPH Verify pH (Target 6-8) Neutralize if needed Liquid->LiquidPH SolidBin Dispose in 'Solid Hazardous Waste' (Non-Halogenated) SolidPack->SolidBin Incineration Final Disposal: High-Temperature Incineration SolidBin->Incineration LiquidBin Dispose in 'Aqueous/Organic Waste Carboy' LiquidPH->LiquidBin LiquidBin->Incineration

Decision tree for the segregation and disposal of Sodium 5-phenyl-1H-indole-2-carboxylate waste.

References

  • NextSDS Chemical Database . 3-methyl-5-phenyl-1H-indole-2-carboxylic acid — Chemical Substance Information & Hazard Classifications. NextSDS. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA) . Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. US EPA. Available at:[Link]

  • Braun Research Group . Non-halogenated Organic Solvents - Standard Operating Procedure. University of Illinois. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Sodium;5-phenyl-1H-indole-2-carboxylate

Comprehensive Safety and Operational Guide: Handling Sodium 5-phenyl-1H-indole-2-carboxylate Executive Summary Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) is a highly specialized biochemical reagent utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Sodium 5-phenyl-1H-indole-2-carboxylate

Executive Summary

Sodium 5-phenyl-1H-indole-2-carboxylate (CAS: 2408970-31-8) is a highly specialized biochemical reagent utilized extensively in neuropharmacology and metabolic research[1]. As an indole-2-carboxylate derivative, it serves as a structural analog for competitive antagonists at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor[2][3] and as a potent inhibitor of key metabolic enzymes such as fructose-1,6-bisphosphatase[4]. The sodium salt formulation provides superior aqueous solubility compared to its free acid counterpart[5], streamlining in vitro assays. However, its potent biological activity necessitates rigorous handling, personal protective equipment (PPE), and disposal protocols to prevent unintended neuro-metabolic exposure.

Mechanistic Toxicology & Hazard Profile

While the compound is a stable white powder, its biological activity dictates stringent handling. Understanding the mechanism of toxicity is critical for implementing effective safety measures.

  • Neurological Hazards: Accidental systemic exposure (via inhalation of aerosolized dust or dermal absorption) can lead to unintended NMDA receptor antagonism. By binding competitively to the glycine recognition site, these compounds block calcium ion influx, potentially causing dizziness, ataxia, or cognitive disruption[2][3].

  • Metabolic Hazards: Related indole-2-carboxylates are known to block gluconeogenesis by inhibiting mitochondrial enzymes or fructose-1,6-bisphosphatase[4][6].

  • Physical Hazards: As a fine sodium salt powder, it is highly prone to electrostatic suspension.

ToxicityMechanism Exposure Exposure to Sodium 5-phenyl- 1H-indole-2-carboxylate Systemic Systemic Absorption (Inhalation/Dermal) Exposure->Systemic BBB Crosses Blood-Brain Barrier (Lipophilic Indole Core) Systemic->BBB NMDA Binds NMDA Receptor (Glycine Modulatory Site) BBB->NMDA Ca2 Blocks Ca2+ Ion Influx NMDA->Ca2 Antagonism Neuro Neurological Disruption (Dizziness, Ataxia) Ca2->Neuro Synaptic Failure

Mechanistic pathway of indole-2-carboxylate toxicity via NMDA receptor antagonism.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The following specifications are required based on the compound's specific physicochemical properties.

Table 1: PPE Specifications and Causal Reasoning

PPE CategorySpecificationCausal Reasoning & Mechanistic Justification
Hand Protection Double-layered Nitrile (Min. thickness: 0.11mm)Nitrile provides superior chemical resistance against aromatic heterocycles compared to latex, which is highly permeable to lipophilic indole cores.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to aerosolized sodium salt dust, which can rapidly dissolve in the aqueous environment of the eye, causing severe irritation.
Respiratory N95 or P100 Particulate RespiratorMandatory if handling outside a biosafety cabinet. The fine sodium salt powder is highly susceptible to electrostatic suspension, posing a severe inhalation risk.
Body Protection Tyvek® lab coat or equivalent fluid-resistant gownPrevents the accumulation of electrostatic dust on standard woven cotton lab coats, which could lead to secondary exposure outside the lab.

Operational Plan: Safe Handling & Weighing

Objective: To safely transfer and reconstitute Sodium 5-phenyl-1H-indole-2-carboxylate without aerosolization or dermal exposure.

Methodology:

  • Environmental Validation: Ensure the analytical balance is housed within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

    • Self-Validation Step: Perform a tissue flutter test at the sash opening to visually confirm negative inward airflow before unsealing the chemical vial.

  • Static Elimination: Position an anti-static ionizer bar adjacent to the balance.

    • Causality: Sodium salts of organic acids are highly susceptible to static cling. This electrostatic charge causes the powder to repel from the spatula, increasing the risk of aerosolization and subsequent inhalation.

  • Weighing Protocol: Tare a static-free, conductive weighing boat. Use a grounded micro-spatula to transfer the powder slowly. Avoid rapid hand movements that generate turbulent air currents.

  • In-Situ Dissolution: Reconstitute the powder directly in the weighing boat or a sealed volumetric flask before removing it from the hood.

    • Causality: The sodium salt formulation is readily soluble in water[5], eliminating the need to handle dry powder outside the controlled environment.

Disposal and Spill Response Plan

Objective: To contain, neutralize, and dispose of accidental releases while preventing systemic exposure.

Methodology:

  • Isolation & PPE Escalation: Immediately evacuate the immediate area. If the spill occurs outside a ventilated enclosure, don a half-mask respirator (N95 or P100) before re-entering.

  • Aerosol Suppression: Do not dry sweep. Mist the spill lightly with water or a 10% ethanol solution.

    • Causality: Wetting the powder increases its mass and cohesiveness, preventing the aerosolization of the biologically active indole core.

  • Mechanical Collection: Use damp, absorbent pads to wipe up the spill from the outside in. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Surface Decontamination: Wash the surface with a mild alkaline detergent (e.g., 1% NaOH).

    • Causality: Alkaline conditions ensure the compound remains in its highly water-soluble carboxylate salt form, preventing it from precipitating as the lipophilic free acid, which is harder to clean.

    • Self-Validation Step: Test the final rinse water with pH paper to ensure the surface has returned to a neutral pH (7.0).

  • Waste Manifesting: Label the sealed bag as "Solid Organic Chemical Waste - Indole Derivative" and route for high-temperature incineration.

SpillResponse Spill Powder Spill Detected Evacuate Isolate Area & Don PPE Spill->Evacuate Wetting Mist with Water/Surfactant (Prevent Aerosolization) Evacuate->Wetting Collect Mechanically Collect (Non-sparking tools) Wetting->Collect Decon Decontaminate Surface (Alkaline Wash) Collect->Decon Waste Seal in Hazmat Bag (Incineration) Decon->Waste

Step-by-step operational workflow for chemical spill containment and decontamination.

Sources

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